molecular formula C10H12N2 B119363 (R)-(+)-Anatabine CAS No. 126454-22-6

(R)-(+)-Anatabine

Cat. No.: B119363
CAS No.: 126454-22-6
M. Wt: 160.22 g/mol
InChI Key: SOPPBXUYQGUQHE-SNVBAGLBSA-N
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Description

(R)-(+)-Anatabine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2R)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-4,6,8,10,12H,5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPPBXUYQGUQHE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@H]1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20486786
Record name (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126454-22-6
Record name (2R)-1,2,3,6-Tetrahydro-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20486786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-(+)-Anatabine: A Technical Guide to Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of (R)-(+)-anatabine, a minor alkaloid found in the Solanaceae plant family. It details its natural distribution, biosynthetic pathway, and the experimental methodologies used to study this compound.

Natural Sources of this compound

This compound is a pyridine alkaloid naturally present in various plants of the Solanaceae family.[1][2][3] While it is a minor constituent compared to nicotine in most tobacco varieties, its concentration can vary significantly between species and even cultivars.[4] In typical commercial tobacco (Nicotiana tabacum), alkaloids constitute 2-4% of the total dry weight. Nicotine accounts for approximately 90% of this, with anatabine, nornicotine, and anabasine comprising the majority of the remainder.[1][5] Other plants in this family, such as tomatoes, eggplants, and peppers, also contain anatabine, though generally in lower concentrations.[2][3]

The relative content of anatabine can be dramatically altered through genetic modification. In tobacco plants where the nicotine biosynthetic pathway is suppressed, anatabine can become the dominant alkaloid.[5][6]

Quantitative Data on Anatabine Content

The following table summarizes the concentration of anatabine found in various natural and genetically modified sources, as reported in scientific literature.

Plant SourceConditionTissueAnatabine Concentration (µg/g Dry Weight)Total Alkaloid PercentageReference
Nicotiana tabacum (various varieties)Wild TypeLeaf287 - 1699~10% of remaining alkaloids[4]
Nicotiana tabacum (TN90 cultivar)PMT-suppressed transgenic linesLeaf1814 ± 8790.30%[5]
Nicotiana tabacum (TN90 cultivar)Wild Type (Control for PMT lines)LeafNot specified, but significantly lowerMinor component[5]
Nicotiana tabacumMPO-suppressed transgenic linesLeaf~1.6-fold increase over wild typeIncreased proportion[5]

Biosynthesis of this compound

The biosynthesis of anatabine is distinct from that of nicotine, although they share a common precursor in nicotinic acid.[7] Unlike nicotine, which incorporates a pyrrolidine ring derived from ornithine or arginine, both heterocyclic rings of anatabine originate from nicotinic acid.[4][5][6]

The proposed biosynthetic pathway begins with the enzymatic reduction of nicotinic acid.

Key Steps:

  • Reduction of Nicotinic Acid: The pathway is initiated by the conversion of nicotinic acid to 3,6-dihydronicotinic acid, a reaction catalyzed by an isoflavone reductase-like enzyme known as A622.[5]

  • Formation of Dihydropyridine Intermediates: While the specific enzymes have not yet been identified, radiolabeling and biomimetic studies suggest that 3,6-dihydronicotinic acid undergoes decarboxylation to form 1,2-dihydropyridine and 2,5-dihydropyridine.[4][5]

  • Dimerization: These dihydropyridine intermediates are believed to dimerize to form 3,6-dihydroanatabine.[4][5]

  • Final Hydrogenation: In the final step, 3,6-dihydroanatabine is hydrogenated to yield the stable end-product, anatabine.[5]

Relationship with Nicotine Biosynthesis

Anatabine biosynthesis is intrinsically linked to the nicotine pathway through competition for the nicotinic acid precursor pool. Key enzymes in the nicotine pathway, such as Putrescine N-methyltransferase (PMT) and N-methylputrescine oxidase (MPO), are responsible for synthesizing the N-methyl-Δ¹-pyrrolinium cation, the pyrrolidine ring that condenses with a nicotinic acid derivative to form nicotine.[6][7]

When the expression or activity of PMT or MPO is suppressed (e.g., via RNA interference), the supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[5][6] This leads to an overabundance of nicotinic acid-derived intermediates, which are then shunted into the alternative dimerization pathway, resulting in a significant increase in anatabine accumulation.[5][7] This metabolic shift has been demonstrated in jasmonate-elicited tobacco BY-2 cell cultures, which express low levels of MPO and consequently produce anatabine as the major alkaloid instead of nicotine.[6][8]

Anatabine_Biosynthesis cluster_pyridine Pyridine Ring Formation cluster_anatabine Anatabine Pathway cluster_nicotine Nicotine Pathway (Competing) Aspartate L-Aspartic Acid Iminosuccinate α-Iminosuccinate Aspartate->Iminosuccinate AO QuinolinicAcid Quinolinic Acid Iminosuccinate->QuinolinicAcid QS NaMN Nicotinic Acid Mononucleotide QuinolinicAcid->NaMN QPT NicotinicAcid Nicotinic Acid NaMN->NicotinicAcid Pyridine Nucleotide Cycle DihydronicotinicAcid 3,6-Dihydronicotinic Acid NicotinicAcid->DihydronicotinicAcid A622 Nicotine Nicotine NicotinicAcid->Nicotine Dihydropyridines 1,2- & 2,5- Dihydropyridine DihydronicotinicAcid->Dihydropyridines Decarboxylation (postulated) Dihydroanatabine 3,6-Dihydroanatabine Dihydropyridines->Dihydroanatabine Dimerization (postulated) Anatabine Anatabine Dihydroanatabine->Anatabine Hydrogenation (postulated) Ornithine Ornithine/ Arginine Putrescine Putrescine Ornithine->Putrescine Methylputrescine Methylputrescine Putrescine->Methylputrescine PMT PyrroliniumCation N-methyl-Δ¹- pyrrolinium cation Methylputrescine->PyrroliniumCation MPO PMT_Suppression Suppression via RNAi Shunts precursor to Anatabine Pathway Methylputrescine->PMT_Suppression PyrroliniumCation->Nicotine Condensation (A622, BBLs) MPO_Suppression Suppression via RNAi Shunts precursor to Anatabine Pathway PyrroliniumCation->MPO_Suppression UHPLC_Workflow SampleCollection 1. Sample Collection (e.g., Tobacco Leaf) Lyophilization 2. Lyophilization (Freeze-Drying) SampleCollection->Lyophilization Homogenization 3. Homogenization (Fine Powder) Lyophilization->Homogenization Extraction 4. Solvent Extraction (+ Internal Standards) Homogenization->Extraction Centrifugation 5. Centrifugation (Pellet Debris) Extraction->Centrifugation Filtration 6. Supernatant Filtration (0.22 µm filter) Centrifugation->Filtration Analysis 7. UHPLC-MS/MS Analysis Filtration->Analysis DataProcessing 8. Data Processing (Quantification vs. Curve) Analysis->DataProcessing RNAi_Workflow cluster_vector Vector Construction cluster_transform Plant Transformation cluster_regen Selection & Regeneration cluster_analysis Analysis SelectGene 1. Select Target Gene (e.g., MPO) DesignRNAi 2. Design Inverted Repeat Cassette SelectGene->DesignRNAi CloneVector 3. Clone into Plant Transformation Vector DesignRNAi->CloneVector AgroTransform 4. Transform Agrobacterium CloneVector->AgroTransform LeafDisc 5. Co-cultivate with Tobacco Leaf Discs AgroTransform->LeafDisc Selection 6. Select on Kanamycin Medium LeafDisc->Selection Regeneration 7. Regenerate Shoots and then Roots Selection->Regeneration Acclimatize 8. Acclimatize Plantlets to Soil Regeneration->Acclimatize Confirmation 9. Molecular Confirmation (PCR, qRT-PCR) Acclimatize->Confirmation Analysis 10. Alkaloid Profiling (UHPLC-MS) Confirmation->Analysis

References

(R)-(+)-Anatabine: A Technical Guide to its Mechanism of Action in Inflammatory Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties across a range of preclinical models.[1][2] Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways. This document provides an in-depth technical overview of anatabine's core mechanisms, supported by quantitative data from various in vitro and in vivo studies, detailed experimental protocols, and visual representations of the involved signaling cascades. The primary molecular activities of anatabine include the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways, alongside the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway.[3][4] These actions collectively suppress the production of pro-inflammatory mediators and enhance antioxidant responses, highlighting its therapeutic potential for inflammatory diseases.

Core Mechanisms of Action

Anatabine exerts its anti-inflammatory effects by intervening in critical intracellular signaling cascades that regulate the inflammatory response.

Inhibition of STAT3 Signaling

A primary mechanism of anatabine is the inhibition of STAT3 phosphorylation.[2][5] STAT3 is a key transcription factor that, upon activation by cytokines like IL-6, gets phosphorylated, dimerizes, and translocates to the nucleus to induce the expression of genes involved in inflammation and cell proliferation.[6][7][8] Anatabine has been shown to prevent this phosphorylation step, thereby blocking the downstream inflammatory cascade.[3][5] This inhibitory action has been observed in various models, including lipopolysaccharide (LPS)-challenged mice and transgenic mouse models of Alzheimer's disease, resulting in reduced expression of inflammatory genes.[5][9][10]

STAT3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates & Binds Anatabine This compound Anatabine->STAT3 Inhibits Phosphorylation Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates

Fig. 1: Anatabine's inhibition of the STAT3 signaling pathway.
Inhibition of NF-κB Signaling

Anatabine also dose-dependently inhibits the activation of NF-κB, a pivotal transcription factor in the inflammatory process.[3][11] In the canonical pathway, stimuli such as TNF-α or LPS trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This releases the NF-κB heterodimer (typically p65/p50), allowing it to enter the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] Studies show anatabine prevents the phosphorylation of the p65 subunit of NF-κB, thereby retaining the complex in the cytoplasm and suppressing the inflammatory response.[11][14]

NFkB_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_complex p65/p50-IκBα (Inactive) IkB->NFkB_complex p65_p50 p65/p50 (Active) NFkB_complex->p65_p50 Releases DNA DNA p65_p50->DNA Translocates & Binds Anatabine This compound Anatabine->IKK Inhibits p65 Phosphorylation Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, Cox-2) DNA->Transcription Initiates

Fig. 2: Anatabine's inhibition of the canonical NF-κB pathway.
Activation of NRF2 Signaling

More recent systems biology approaches have identified anatabine as an activator of the NRF2 pathway.[3][4] NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, NRF2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon activation by stimuli like anatabine, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), inducing the expression of genes such as heme oxygenase-1 (HMOX1).[3] This NRF2 activation provides a secondary anti-inflammatory mechanism by enhancing cellular redox balance and directly counteracting oxidative stress, a key component of inflammation.[3][4]

NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound Keap1 Keap1 Anatabine->Keap1 Inhibits NRF2 Binding NRF2_Keap1 NRF2-Keap1 Complex Keap1->NRF2_Keap1 NRF2 NRF2 NRF2->NRF2_Keap1 Proteasome Proteasomal Degradation NRF2_Keap1->Proteasome Basal State: NRF2 Degradation NRF2_nuc NRF2 NRF2_Keap1->NRF2_nuc NRF2 Release & Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Transcription Antioxidant Gene Expression (e.g., HMOX1) ARE->Transcription Activates

Fig. 3: Anatabine-mediated activation of the NRF2 pathway.

Quantitative Data from Preclinical Models

The anti-inflammatory efficacy of anatabine has been quantified in numerous in vivo and in vitro models.

Table 1: Summary of In Vivo Efficacy Data
Model TypeSpeciesDosing RegimenKey FindingsReference
Acute Inflammation Rat1, 2, and 5 mg/kg (i.p.)Dose-dependent reduction in carrageenan-induced paw edema.[15][16]
Acute Inflammation MouseNot specifiedReduction of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, kidney, and spleen after LPS challenge.[5]
Acute Inflammation MouseNot specifiedDose-dependent inhibition of pro-inflammatory cytokines and upregulation of anti-inflammatory IL-10 after LPS challenge.[15]
Neuroinflammation (AD) Mouse (Tg APPsw)Chronic oral treatmentReduced brain levels of TNF-α and IL-6; inhibited elevated STAT3 phosphorylation.[5][17]
Neuroinflammation (AD) Mouse (Tg PS1/APPswe)10 and 20 mg/kg/day (oral)Reduced microgliosis, Aβ deposition, and activation of STAT3 and NF-κB.[9][10]
Autoimmunity (EAE) Mouse~10 and ~20 mg/kg/day (inhalation)Reduced neurological deficits and bodyweight loss.[15][16][18]
Autoimmunity (EAE) MouseNot specifiedSignificantly reduced Th1 and Th17 cytokines; suppressed STAT3 and p65 NF-κB phosphorylation in spleen and brain.[15]
Colitis (DSS-induced) Mouse20 mg/kg/day (oral)Reduced clinical symptoms; decreased colonic IL-6, KC, TNFα, IL-1α, G-CSF and increased IL-10.[14][19][20]
Table 2: Summary of In Vitro Efficacy Data
Cell TypeStimulusAnatabine ConcentrationKey FindingsReference
SH-SY5Y, HEK293, Human Microglia, Human Blood Mononuclear CellsLPS or TNF-αNot specifiedPrevented STAT3 and NF-κB phosphorylation.[5]
Human Whole BloodLPSNot specifiedPrevented IL-1β production.[5]
HEK293 NF-κB Reporter CellsTNF-αNot specifiedDose-dependently inhibited NF-κB activation.[11]
Various Cell LinesNoneNot specifiedCaused concentration-dependent inhibition of phosphorylated STAT3 and time-dependent inhibition of phosphorylated NF-κB.[3][4]

Experimental Protocols and Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating anatabine.

In Vivo Models
  • LPS-Induced Acute Inflammation:

    • Animals: Wild-type mice (e.g., C57BL/6).[5]

    • Procedure: Animals are pre-treated with anatabine or vehicle control via intraperitoneal (i.p.) injection or oral administration. After a set period (e.g., 2 hours), inflammation is induced by an i.p. injection of Lipopolysaccharide (LPS).[5][15]

    • Endpoints: Blood, spleen, and kidney tissues are collected at specified time points post-LPS challenge. Plasma and tissue homogenates are analyzed for pro-inflammatory (IL-6, IL-1β, TNF-α) and anti-inflammatory (IL-10) cytokine levels using methods like ELISA or multiplex assays. Tissue lysates are also used for Western blot analysis to determine the phosphorylation status of STAT3 and NF-κB.[5][15]

  • Carrageenan-Induced Paw Edema:

    • Animals: Rats (e.g., Wistar).[16]

    • Procedure: Anatabine (e.g., 1, 2, and 5 mg/kg) or vehicle is administered i.p. prior to the inflammatory challenge. Acute inflammation is induced by a sub-plantar injection of carrageenan into the rat's hind paw.[15]

    • Endpoints: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. The percentage of edema inhibition is calculated relative to the vehicle-treated group.[15]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis:

    • Animals: C57BL/6 mice.[14]

    • Procedure: Mice are administered anatabine (e.g., 5 or 20 mg/kg) in their drinking water for a total of 21 days. From day 14 to 21, colitis is induced by providing 3.5% DSS in the drinking water.[14][19]

    • Endpoints: Clinical symptoms are monitored daily (body weight loss, stool consistency, bleeding). At the end of the study, colons are collected to measure length and weight. Colon tissue is analyzed for cytokine abundance using multiplex analyte profiling (MAP) and for gene expression changes via microarray analysis.[14][19][20]

Experimental_Workflow_DSS Day0 Day 0: Start Anatabine in Drinking Water Day14 Day 14: Induce Colitis (3.5% DSS in Water) Day0->Day14 Day21 Day 21: Endpoint Analysis Day14->Day21 Analysis Analysis: - Clinical Score (DAI) - Colon Length/Weight - Cytokine Profiling (MAP) - Gene Expression Day21->Analysis

Fig. 4: Experimental workflow for the DSS-induced colitis model.
In Vitro Assays

  • Cell Culture and Treatment:

    • Cell Lines: A variety of human cell lines are used, including neuroblastoma (SH-SY5Y), embryonic kidney (HEK293), microglia, and peripheral blood mononuclear cells (PBMCs).[5][14]

    • Procedure: Cells are cultured under standard conditions. Prior to stimulation, cells are treated with varying concentrations of anatabine for a specified duration. Inflammation is then induced using LPS or TNF-α.[5]

  • Western Blotting for Protein Phosphorylation:

    • Procedure: Following treatment and stimulation, cells are lysed. Total protein is quantified, separated by SDS-PAGE, and transferred to a membrane (e.g., PVDF).

    • Analysis: Membranes are probed with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-STAT3 Tyr705, phospho-p65 NF-κB Ser536) and total protein antibodies for normalization. Detection is performed using secondary antibodies conjugated to HRP and a chemiluminescent substrate.

  • Cytokine Measurement:

    • Procedure: Cell culture supernatants or whole blood samples are collected after treatment and stimulation.

    • Analysis: The concentration of secreted cytokines (e.g., IL-1β) is quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined, multi-pronged mechanism of action. Its ability to concurrently inhibit the pro-inflammatory STAT3 and NF-κB pathways while activating the cytoprotective NRF2 pathway provides a robust rationale for its therapeutic potential. The quantitative data from diverse in vivo and in vitro models consistently demonstrate its efficacy in reducing inflammatory mediators and ameliorating disease pathology. The detailed experimental protocols outlined herein provide a foundation for future research aimed at further elucidating its pharmacological profile and advancing its development as a novel treatment for a wide spectrum of inflammatory disorders.

References

A Technical Guide to the Interaction of (R)-(+)-Anatabine with Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the pharmacological interactions between (R)-(+)-anatabine, a minor alkaloid found in tobacco and other Solanaceous plants, and nicotinic acetylcholine receptors (nAChRs). It details its binding affinities, functional activities, the experimental methodologies used for its characterization, and its influence on downstream cellular signaling pathways.

Binding Affinity and Functional Activity

This compound demonstrates a distinct profile as a ligand for several nAChR subtypes, primarily acting as an agonist at the major neuronal subtypes α4β2 and α7. Its binding affinity and potency vary across different receptor compositions. While it potently activates α4β2 nAChRs, it is considered a weaker agonist for the α7 subtype.[1] Studies indicate that this compound is a full agonist of both α7 and α4β2 nAChRs, though some functional assays suggest it may not induce the full maximal response seen with nicotine at the α4β2 receptor.[2][3] The R-enantiomer of anatabine exhibits a binding affinity for the α4β2 nAChR that is twice that of the S-enantiomer.[4][5]

The following tables summarize the key quantitative parameters defining the interaction of anatabine with various human nAChR subtypes.

Table 1: Competitive Binding Affinities of Anatabine at nAChR Subtypes

nAChR SubtypeLigandParameterValue (µM)Source(s)
α4β2AnatabineIC₅₀0.7 ± 0.1[2][6]
α4β2AnatabineIC₅₀0.71 ± 0.09[7]
α3β4AnatabineIC₅₀0.96 ± 0.20[7]

IC₅₀ (Half-maximal inhibitory concentration) values were determined through competitive radioligand binding assays.

Table 2: Functional Agonist Potency of Anatabine at nAChR Subtypes

nAChR SubtypeLigandParameterValue (µM)Source(s)
α4β2AnatabineEC₅₀< 8[2]
α4β2AnatabineEC₅₀6.1 ± 1.4[7]
α7AnatabineEC₅₀158.5 ± 11.4[7]
α3β4AnatabineEC₅₀70.6 ± 8.2[7]
α6/3β2β3AnatabineEC₅₀3.6 ± 0.3[7]

EC₅₀ (Half-maximal effective concentration) values were determined using functional assays, such as two-electrode voltage clamp electrophysiology.

Key Experimental Protocols

The characterization of this compound's interaction with nAChRs relies on established pharmacological techniques. The primary methods are radioligand binding assays to determine affinity and electrophysiological assays to measure functional activity.

This method is employed to determine the binding affinity (expressed as Kᵢ or IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand of known affinity from the receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the specific human nAChR subtype of interest.[8][9]

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the unlabeled test compound (anatabine).[8][9]

  • Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the unbound radioligand.[8] The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value, which is the concentration of anatabine that displaces 50% of the radioligand.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis receptors nAChR-expressing Cell Membranes incubation Incubate to Equilibrium receptors->incubation radioligand Radioligand ([3H]epibatidine) radioligand->incubation anatabine Anatabine (Varying Conc.) anatabine->incubation filtration Rapid Vacuum Filtration incubation->filtration count Scintillation Counting filtration->count analysis Calculate IC50 (Binding Affinity) count->analysis

Workflow for a Radioligand Competition Binding Assay.

TEVC is a powerful technique for studying the functional properties of ligand-gated ion channels, such as nAChRs, expressed in large cells like Xenopus laevis oocytes.[10][11] It allows for the precise control of the cell's membrane potential while measuring the currents elicited by the application of an agonist.

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.[12]

  • Receptor Expression: Oocytes are injected with cRNA encoding the specific human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 24-72 hours to allow for the translation and assembly of functional receptors on the cell surface.[10][12]

  • Voltage Clamping: The oocyte is placed in a recording chamber and impaled with two microelectrodes.[10] One electrode measures the membrane potential (Vₘ), and the other injects current. A feedback amplifier compares the measured Vₘ to a desired command potential (e.g., a holding potential of -70 mV) and injects the necessary current to maintain this potential.[13][14]

  • Agonist Application: A perfusion system is used to apply solutions containing known concentrations of this compound to the oocyte.

  • Current Recording: The current injected by the clamp to hold the voltage constant is equal in magnitude and opposite in sign to the current flowing across the oocyte membrane through the activated nAChRs. This current is recorded and measured.

  • Data Analysis: Peak current responses are measured for each agonist concentration. These values are used to generate concentration-response curves, from which key parameters like EC₅₀ (potency) and Iₘₐₓ (efficacy) are determined.[12]

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis harvest Harvest Xenopus Oocytes inject Inject with nAChR cRNA harvest->inject incubate Incubate for Receptor Expression inject->incubate impale Impale with Two Microelectrodes incubate->impale clamp Set Holding Potential (e.g., -70mV) impale->clamp perfuse Apply Anatabine (Varying Conc.) clamp->perfuse record Record Ionic Current perfuse->record plot Plot Concentration- Response Curve record->plot calculate Calculate EC50 & Imax (Potency & Efficacy) plot->calculate

Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Downstream Signaling Pathways

Beyond direct channel activation, the interaction of this compound with nAChRs initiates intracellular signaling cascades that mediate its broader biological effects, particularly its well-documented anti-inflammatory properties.

A primary mechanism of anatabine's anti-inflammatory action is the inhibition of key pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[15][16][17]

  • NF-κB Pathway: Anatabine dose-dependently inhibits the activation of NF-κB.[15] It has been shown to prevent the phosphorylation of the p65 subunit of NF-κB, which is a critical step for its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

  • JAK2/STAT3 Pathway: Anatabine opposes the phosphorylation of STAT3 induced by inflammatory stimuli like lipopolysaccharide (LPS).[16] This inhibition of the JAK2/STAT3 signaling pathway is a crucial component of its anti-inflammatory effect, as this pathway is heavily involved in cytokine signaling and inflammatory responses.[16][18][19]

  • Cytokine Reduction: By inhibiting these pathways, anatabine reduces the production and expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[15][16]

G cluster_nuc Anatabine This compound nAChR nAChR Anatabine->nAChR Activates JAK2 JAK2 Anatabine->JAK2 Inhibits IKK IKK Complex Anatabine->IKK Inhibits nAChR->JAK2 Modulates nAChR->IKK Modulates LPS_TNF Inflammatory Stimuli (LPS, TNF-α) LPS_TNF->JAK2 Activates LPS_TNF->IKK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits pNFkB p-NF-κB NFkB->pNFkB pNFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Induces Transcription G cluster_cleavage APP Processing Anatabine This compound NFkB NF-κB Activation Anatabine->NFkB Inhibits BACE1_gene BACE1 Gene NFkB->BACE1_gene Promotes Transcription BACE1_protein BACE1 Enzyme BACE1_gene->BACE1_protein Translation APP Amyloid Precursor Protein (APP) BACE1_protein->APP sAPPb sAPPβ APP->sAPPb β-cleavage Ab Amyloid-β (Aβ) sAPPb->Ab γ-cleavage

References

(R)-(+)-Anatabine as a Potential NRF2 Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its anti-inflammatory properties.[1][2][3][4][5][6] Recent systems biology approaches have identified a novel mechanism of action for anatabine: the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3][4] NRF2 is a master regulator of the cellular antioxidant response, and its activation is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation. This technical guide provides an in-depth overview of the current understanding of this compound as a potential NRF2 activator, focusing on the experimental evidence, underlying molecular mechanisms, and relevant experimental protocols.

Mechanism of Action: NRF2 Activation

Anatabine has been shown to induce the translocation of NRF2 to the nucleus, leading to the transcriptional activation of antioxidant response element (ARE)-containing genes.[1][2][3][4] This effect appears to be specific to anatabine, as other tobacco alkaloids like anabasine, cotinine, nornicotine, and nicotine do not demonstrate the same NRF2-activating capability.[1][6] The activation of NRF2 by anatabine is concentration-dependent, with statistically significant activation observed at a concentration of 250 μM in an NRF2/ARE luciferase reporter cell line.[1][6]

The upstream signaling pathways leading to anatabine-induced NRF2 activation involve the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Phosphoproteomic analyses have revealed that anatabine treatment leads to the activation of MAPK signaling, with a notable involvement of p38 MAPK.[1][2]

Furthermore, there is a known crosstalk between the NRF2 and NF-κB signaling pathways, both of which are modulated by anatabine.[1] Anatabine has been shown to inhibit the activation of NF-κB, a key pro-inflammatory transcription factor.[1] The activation of NRF2 can, in turn, attenuate NF-κB signaling, suggesting a synergistic anti-inflammatory effect.[1]

Quantitative Data

The following tables summarize the quantitative data from key experiments evaluating the NRF2-activating potential of this compound.

Table 1: Dose-Dependent NRF2 Activation by this compound in HEK-293 NRF2/ARE Reporter Cells

Anatabine Concentration (μM)NRF2 Activation (Fold Change vs. Vehicle)Statistical Significance (p-value)
< 250Not statistically significant> 0.05
250~1.5 - 2.0 (estimated from graph)< 0.05

Data extracted and estimated from Figure 3 of "Systems biology reveals anatabine to be an NRF2 activator"[1]. The original data was presented in a graphical format.

Table 2: Effect of this compound on the Phosphorylation of MAPK Signaling Proteins

PhosphoproteinChange in Abundance
p38 MAPK pathway componentsUpregulated

Qualitative data based on phosphoproteomic analysis described in "Systems biology reveals anatabine to be an NRF2 activator"[1][2]. Specific quantitative fold-changes for individual phosphoproteins were not provided in the primary publication.

Experimental Protocols

NRF2/ARE Luciferase Reporter Assay

This protocol is a representative method for assessing the NRF2-activating potential of a compound using a luciferase reporter gene assay.

1. Cell Culture and Seeding:

  • Culture HEK-293 cells stably expressing an NRF2/ARE-driven luciferase reporter gene in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO).
  • Include positive controls such as sulforaphane or dimethyl fumarate, and a vehicle control.
  • Remove the culture medium from the cells and add the compound dilutions.
  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

3. Luciferase Assay:

  • After incubation, lyse the cells using a suitable lysis buffer.
  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay kit.
  • Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

4. Data Analysis:

  • Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.
  • Perform statistical analysis to determine the significance of the observed effects.

Phosphoproteomic Analysis of THP-1 Cells

This protocol outlines a general workflow for investigating changes in protein phosphorylation in response to anatabine treatment.

1. Cell Culture and Differentiation:

  • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.

2. Anatabine Treatment and Cell Lysis:

  • Treat the differentiated THP-1 cells with various concentrations of this compound or a vehicle control for a specified time.
  • Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

3. Protein Digestion and Phosphopeptide Enrichment:

  • Quantify the protein concentration in the lysates.
  • Reduce, alkylate, and digest the proteins with trypsin.
  • Enrich for phosphopeptides using a method such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

4. Mass Spectrometry Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Identify and quantify the phosphopeptides using appropriate software.
  • Determine the changes in phosphoprotein abundance between the anatabine-treated and control groups.
  • Perform pathway analysis to identify the signaling pathways affected by anatabine treatment.

Signaling Pathways and Experimental Workflows

Anatabine_NRF2_Activation_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound MAPK_Pathway MAPK Signaling (p38 MAPK) Anatabine->MAPK_Pathway Activates NFkB_Inhibition NF-κB Inhibition Anatabine->NFkB_Inhibition NRF2_cyt NRF2 MAPK_Pathway->NRF2_cyt Leads to Dissociation KEAP1 KEAP1 KEAP1->NRF2_cyt Proteasomal_Degradation Proteasomal Degradation NRF2_cyt->Proteasomal_Degradation Inhibited by KEAP1 Dissociation NRF2_nuc NRF2 NRF2_cyt->NRF2_nuc Translocation ARE ARE NRF2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Promotes

Caption: Proposed signaling pathway for this compound-induced NRF2 activation.

Experimental_Workflow_NRF2_Assay Start Start: HEK-293 NRF2/ARE Reporter Cells Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Anatabine Treatment (24 hours) Seeding->Treatment Lysis Cell Lysis Treatment->Lysis Luminometry Luciferase Activity Measurement Lysis->Luminometry Analysis Data Analysis: Fold Change vs. Vehicle Luminometry->Analysis End End: NRF2 Activation Profile Analysis->End

Caption: Experimental workflow for the NRF2/ARE luciferase reporter assay.

Conclusion

The identification of this compound as an activator of the NRF2 signaling pathway provides a significant advancement in understanding its molecular mechanisms of action. This activity, coupled with its known anti-inflammatory effects through pathways like NF-κB, positions anatabine as a compelling candidate for further investigation in the context of diseases driven by oxidative stress and inflammation. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other NRF2 activators. Further research is warranted to fully elucidate the quantitative aspects of anatabine's effects on the phosphoproteome and to explore its efficacy in preclinical models of NRF2-related diseases.

References

(R)-(+)-Anatabine: A Technical Guide to its In Vivo Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core anti-inflammatory properties of (R)-(+)-Anatabine in vivo.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a naturally occurring alkaloid found in plants of the Solanaceae family, such as tobacco, tomatoes, and peppers.[1][2][3] Preclinical in vivo research has consistently demonstrated its potent anti-inflammatory effects across a range of acute and chronic inflammation models.[4][5][6][7][8] The primary mechanism of action is the inhibition of key pro-inflammatory signaling pathways, specifically those mediated by the transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[1][2][3][9][10][11] By suppressing the activation of these pathways, anatabine effectively reduces the production of pro-inflammatory cytokines and mitigates tissue damage.[9][10][12] This guide provides a comprehensive overview of the quantitative data, experimental methodologies, and core signaling pathways associated with anatabine's anti-inflammatory activity in vivo.

Core Mechanism of Action: Dual Inhibition of NF-κB and STAT3 Signaling

The anti-inflammatory effects of this compound are largely attributed to its ability to modulate the activity of NF-κB and STAT3, two critical transcription factors that regulate a wide array of inflammatory genes.[1][2][11]

  • NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB p65 subunit is phosphorylated and translocates to the nucleus to initiate the transcription of pro-inflammatory genes. Anatabine has been shown to significantly suppress the phosphorylation of p65 NF-κB in the spleen and brain of mice in experimental models.[4][10] This inhibition prevents the downstream expression of inflammatory mediators.

  • STAT3 Pathway: Similarly, the STAT3 signaling pathway is a key regulator of cytokine production. Anatabine administration dose-dependently inhibits the phosphorylation of STAT3.[4][9] This action blocks the transcription of STAT3-dependent genes, including those for cytokines like IL-6 and TNF-α.[9]

The dual inhibition of these pathways provides a robust mechanism for controlling the inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinases_NFkB Upstream Kinases (e.g., IKK) Receptor->Upstream_Kinases_NFkB Upstream_Kinases_STAT3 Upstream Kinases (e.g., JAK) Receptor->Upstream_Kinases_STAT3 Anatabine Anatabine Anatabine->Upstream_Kinases_NFkB inhibits Anatabine->Upstream_Kinases_STAT3 inhibits p65_NFkB p65 NF-κB Upstream_Kinases_NFkB->p65_NFkB phosphorylates p_p65_NFkB p-p65 NF-κB p65_NFkB->p_p65_NFkB translocates STAT3 STAT3 Upstream_Kinases_STAT3->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 translocates Gene_Transcription Pro-inflammatory Gene Transcription p_p65_NFkB->Gene_Transcription p_STAT3->Gene_Transcription Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Receptor

Caption: Anatabine's dual inhibition of NF-κB and STAT3 signaling pathways.

Quantitative Data Presentation: In Vivo Efficacy

Anatabine demonstrates dose-dependent anti-inflammatory activity across multiple, well-established rodent models.

Table 1: Efficacy in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)OutcomeResult
This compound1, 2, and 5Paw Edema VolumeDose-dependent reduction in swelling[4][5][6][7][8]
Vehicle Control-Paw Edema VolumeProgressive increase in paw volume[4]
Diclofenac10 (p.o.)Paw Edema VolumeSignificant inhibition of swelling (Positive Control)[4]

Table 2: Efficacy in Lipopolysaccharide (LPS)-Induced Inflammation in Mice

Treatment GroupDose (mg/kg, i.p.)AnalyteResult
This compound5, 10Pro-inflammatory Cytokines (TNF-α, IL-6)Dose-dependent reduction in plasma/spleen/kidney[1][2][9]
This compound5, 10Anti-inflammatory Cytokine (IL-10)Dose-dependent increase[1][2][13]
LPS + Vehicle-Pro-inflammatory Cytokines (TNF-α, IL-6)Significant elevation[1][2][4][9]

Table 3: Efficacy in Chronic and Autoimmune Models in Mice

ModelTreatment & DoseKey Findings
EAE (MS Model) Anatabine (~10 and ~20 mg/kg/day for 4 weeks)Reduced neurological deficits and bodyweight loss[5][6][7][10]
DSS-induced Colitis Anatabine (20 mg/kg/day, oral)Reduced clinical symptoms; decreased colonic pro-inflammatory cytokines[13][14][15]
Autoimmune Thyroiditis Anatabine (in drinking water)Reduced incidence and severity of thyroiditis; reduced thyroglobulin antibodies[16]

Detailed Experimental Protocols

The following sections describe standardized methodologies for key in vivo models used to assess the anti-inflammatory properties of this compound.

Carrageenan-Induced Acute Paw Edema

This model is standard for evaluating acute anti-inflammatory activity.

  • Animals: Male Wistar rats or Swiss Webster mice.

  • Methodology:

    • Animals are acclimatized and fasted overnight before the experiment.

    • Baseline paw volume is measured using a plethysmometer.

    • Animals are randomized into groups (n=6-8): Vehicle, this compound (e.g., 1, 2, 5 mg/kg, i.p.), and Positive Control (e.g., Diclofenac, 10 mg/kg, p.o.).

    • Test compounds are administered 60 minutes prior to the inflammatory insult.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.

    • Paw volume is measured at hourly intervals for up to 5 hours post-carrageenan injection.

  • Endpoint Analysis: The percentage inhibition of edema is calculated by comparing the change in paw volume in the treatment groups to the vehicle control group.

G Start Start Acclimatize_Animals Acclimatize & Fast Animals Start->Acclimatize_Animals Measure_Baseline Measure Baseline Paw Volume Acclimatize_Animals->Measure_Baseline Group_Randomization Randomize into Groups Measure_Baseline->Group_Randomization Administer_Compounds Administer Vehicle, Anatabine, or Positive Control Group_Randomization->Administer_Compounds Induce_Edema Inject Carrageenan (Sub-plantar) Administer_Compounds->Induce_Edema T=-60 min Measure_Post_Injection Measure Paw Volume (Hourly for 5h) Induce_Edema->Measure_Post_Injection T=0h to 5h Analyze_Data Calculate % Inhibition & Statistical Analysis Measure_Post_Injection->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model assesses the effect of a compound on a systemic inflammatory response, particularly cytokine release.

  • Animals: Male C57BL/6 mice.

  • Methodology:

    • Animals are acclimatized for at least one week.

    • Mice are randomized into groups (n=6-8): Saline Control, LPS + Vehicle, LPS + this compound (e.g., 5, 10 mg/kg, i.p.).

    • Anatabine or vehicle is administered 30-60 minutes prior to the LPS challenge.

    • Systemic inflammation is induced via an intraperitoneal injection of LPS (e.g., 1 mg/kg).

    • At a predetermined time point (e.g., 2 hours post-LPS), animals are euthanized and blood is collected via cardiac puncture.[4]

    • Tissues such as the spleen and kidney may also be harvested.

  • Endpoint Analysis: Plasma or serum is separated to quantify cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA or multiplex assays.

G Start Start Acclimatize_Mice Acclimatize Mice Start->Acclimatize_Mice Group_Randomization Randomize into Groups Acclimatize_Mice->Group_Randomization Administer_Compounds Administer Vehicle or Anatabine Group_Randomization->Administer_Compounds Induce_Inflammation Inject LPS (i.p.) Administer_Compounds->Induce_Inflammation T=-30 min Wait Wait for Peak Response (e.g., 2h) Induce_Inflammation->Wait Collect_Samples Collect Blood & Tissues Wait->Collect_Samples Analyze_Samples Quantify Cytokines (ELISA / Multiplex) Collect_Samples->Analyze_Samples End End Analyze_Samples->End

Caption: Experimental workflow for the LPS-induced systemic inflammation model.

Conclusion and Future Directions

The available in vivo data provide compelling evidence for the anti-inflammatory properties of this compound. Its efficacy is demonstrated in both acute and chronic models of inflammation, underpinned by a clear mechanism of action involving the dual inhibition of the NF-κB and STAT3 signaling pathways. The dose-dependent reduction of pro-inflammatory mediators and amelioration of clinical symptoms in disease models highlight its potential as a therapeutic agent.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, long-term safety assessments, and evaluation in a broader range of chronic inflammatory and autoimmune disease models to fully delineate its therapeutic potential.

References

(R)-(+)-Anatabine: A Novel Modulator of Neuroinflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanisms and Preclinical Evidence

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. (R)-(+)-Anatabine, a minor tobacco alkaloid also found in Solanaceae family plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties. Preclinical studies demonstrate that anatabine effectively mitigates neuroinflammation by inhibiting key pro-inflammatory signaling pathways, primarily through the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). This document provides a comprehensive overview of the molecular mechanisms of this compound, summarizes the quantitative preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways involved in its anti-neuroinflammatory effects.

Core Mechanism of Action: Inhibition of STAT3 and NF-κB Signaling

This compound exerts its anti-neuroinflammatory effects by targeting two central transcription factors that regulate the expression of a wide array of inflammatory genes: STAT3 and NF-κB.[1] In neuroinflammatory conditions, stimuli such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) trigger signaling cascades that lead to the phosphorylation and activation of STAT3 and the p65 subunit of NF-κB.[2][3] Activated STAT3 and NF-κB then translocate to the nucleus, where they bind to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, Cox-2).[2][4]

Anatabine has been shown to significantly suppress the phosphorylation of both STAT3 (at Tyr705) and p65 NF-κB (at Ser536) in various in vitro and in vivo models.[1][2][3] This inhibition prevents their nuclear translocation and subsequent transcriptional activity, leading to a broad downregulation of the inflammatory response.[2] While the upstream mechanism is still under investigation, evidence suggests a potential role for nicotinic acetylcholine receptors (nAChRs), as anatabine is an agonist of α7 and α4β2 nAChRs.[2][5] Furthermore, recent studies indicate that anatabine also functions as an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway, a key regulator of antioxidant responses which can, in turn, attenuate NF-κB signaling.[5][6]

Signaling Pathway Diagram

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (Aβ, LPS) Receptor Toll-like Receptor / Cytokine Receptor Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK activates STAT3 STAT3 Receptor->STAT3 activates IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65) IkappaB->NFkB releases p_NFkB p-NF-κB (p65) NFkB->p_NFkB phosphorylation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, Cox-2) p_NFkB->Transcription translocates & activates p_STAT3 p-STAT3 STAT3->p_STAT3 phosphorylation p_STAT3->Transcription translocates & activates Anatabine This compound Anatabine->p_NFkB inhibits Anatabine->p_STAT3 inhibits NRF2_KEAP1 NRF2-KEAP1 Anatabine->NRF2_KEAP1 activates NRF2 NRF2 NRF2_KEAP1->NRF2 releases NRF2->p_NFkB inhibits ARE Antioxidant Response Element (ARE) Transcription NRF2->ARE translocates & activates

Caption: Anatabine inhibits neuroinflammation via dual suppression of NF-κB/STAT3 and activation of NRF2.

Quantitative Data on Anti-Neuroinflammatory Efficacy

Preclinical studies have consistently demonstrated anatabine's ability to reduce key markers of neuroinflammation in a dose-dependent manner. The data below is compiled from studies using mouse models of acute systemic inflammation and Alzheimer's disease.

Table 1: In Vivo Efficacy of Anatabine on Pro-inflammatory Cytokines in LPS-Challenged Mice

Cytokine Treatment Group Dose (i.p.) % Reduction vs. Vehicle Reference
Plasma TNF-α Anatabine 5 mg/kg 34.0% [7]
Plasma IL-6 Anatabine 5 mg/kg 47.2% [7]

Data from C57BL/6 mice 2 hours after LPS challenge.

Table 2: Effect of Chronic Anatabine on Neuroinflammation Markers in Alzheimer's Disease (AD) Mouse Models

Marker Mouse Model Treatment Details Outcome Reference
p-STAT3 Tg APPsw Chronic oral treatment Significantly inhibited vs. untreated [3]
Brain TNF-α Tg APPsw Chronic oral treatment Significantly reduced vs. untreated [3]
Brain IL-6 Tg APPsw Chronic oral treatment Significantly reduced vs. untreated [3]
iNOS mRNA Tg PS1/APPswe 6.5 months in drinking water Significantly reduced vs. untreated [2][4]
Cox-2 mRNA Tg PS1/APPswe 6.5 months in drinking water Significantly reduced vs. untreated [2][4]

| Microgliosis (CD45) | Tg PS1/APPswe | 6.5 months in drinking water | Significant reduction in immunoreactive cells |[2] |

Table 3: Pharmacokinetic Parameters of Anatabine in Rodents

Species Administration Dose Cmax Tmax Bioavailability Brain/Plasma Ratio Reference
Rat i.p. 2 mg/kg 1.18 µg/mL 9.6 min 68.6% - [8]
Rat i.p. 5 mg/kg 2.73 µg/mL 9.6 min 68.6% - [8]
Mouse i.v. 2 mg/kg - - - 3.5 (AUC ratio) [9]

Effective anti-inflammatory plasma concentration in rodents is estimated to be >0.8 µg/mL (~5 µM).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in anatabine research.

In Vivo Lipopolysaccharide (LPS) Challenge Model

This model is used to assess the efficacy of anti-inflammatory compounds against acute systemic inflammation.

  • Animals: Male C57BL/6 mice (7-8 weeks old) are used.[8] Animals are housed under standard conditions with ad libitum access to food and water.

  • Acclimatization: Mice are acclimated to the facility for at least one week prior to experimentation.

  • Grouping: Animals are randomly assigned to groups (n=8-10/group):

    • Vehicle Control (e.g., saline)

    • LPS + Vehicle

    • LPS + Anatabine (e.g., 1, 2, and 5 mg/kg)[8]

  • Compound Administration: Anatabine or vehicle is administered via intraperitoneal (i.p.) injection 10-30 minutes before the LPS challenge.[8][10]

  • Inflammation Induction: Mice are challenged with an i.p. injection of LPS from E. coli (e.g., serotype 0111:B4) at a dose of 0.5-1 mg/kg.

  • Sample Collection: Two hours post-LPS injection, mice are anesthetized, and blood is collected via cardiac puncture into EDTA-containing tubes.[7]

  • Cytokine Analysis: Plasma is separated by centrifugation. Levels of TNF-α, IL-6, and other cytokines are quantified using validated Enzyme-Linked Immunosorbent Assay (ELISA) kits or multianalyte profiling (MAP) panels according to the manufacturer's instructions.[7]

Chronic Anatabine Treatment in a Transgenic AD Mouse Model

This protocol evaluates the long-term effects of anatabine on AD-like pathology and neuroinflammation.

  • Animals: Transgenic mice expressing human presenilin 1 and amyloid precursor protein with the Swedish mutation (Tg PS1/APPswe) are used.[2] Non-transgenic wild-type littermates serve as controls.

  • Treatment Initiation: At approximately 3-4 months of age, mice are randomly assigned to a control group (regular drinking water) or a treatment group.

  • Compound Administration: this compound is administered via drinking water at a concentration calculated to provide a daily dose of approximately 20 mg/kg. The treatment duration is 6.5 months.[2][11]

  • Behavioral Testing: In the final weeks of treatment, cognitive and social behaviors are assessed using tests such as the elevated plus-maze and social interaction tests.[11]

  • Tissue Collection: Following the treatment period, mice are euthanized. Brains are harvested; one hemisphere is snap-frozen for biochemical analysis (Western blot, qPCR), and the other is fixed in 4% paraformaldehyde for immunohistochemistry.[2]

  • Biochemical Analysis:

    • Western Blot: Brain homogenates are used to quantify levels of phosphorylated STAT3, phosphorylated NF-κB, and microglial markers (e.g., Iba-1).[2]

    • qPCR: RNA is extracted from brain tissue to measure the mRNA expression levels of inflammatory genes like iNOS and Cox-2.[4]

  • Immunohistochemistry (IHC): Fixed brain hemispheres are sectioned and stained with antibodies against markers for microgliosis (e.g., CD45, Iba-1) and Aβ plaques to assess pathological changes.[2]

Experimental Workflow Diagram

cluster_setup Phase 1: Model Setup & Treatment cluster_assessment Phase 2: In-Life Assessment cluster_collection Phase 3: Sample Collection cluster_analysis Phase 4: Downstream Analysis arrow A1 Select Animal Model (e.g., Tg PS1/APPswe mice) A2 Randomize into Groups (Vehicle vs. Anatabine) A1->A2 A3 Administer Chronic Treatment (e.g., 6.5 months via drinking water) A2->A3 B1 Perform Behavioral Testing (Cognitive & Social Tasks) A3->B1 C1 Euthanize & Perfuse B1->C1 C2 Harvest Brain & Spleen C1->C2 C3 Process Tissues (Fixation / Snap-freezing) C2->C3 D1 Immunohistochemistry (Microgliosis, Aβ plaques) C3->D1 D2 Western Blot (p-STAT3, p-NF-κB) C3->D2 D3 qPCR (iNOS, Cox-2 mRNA) C3->D3 D4 ELISA (Cytokine Levels) C3->D4

Caption: Workflow for preclinical evaluation of anatabine in a chronic neuroinflammation model.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for neurological disorders characterized by inflammation. Its primary mechanism of action involves the potent and dual inhibition of the STAT3 and NF-κB signaling pathways, which are central hubs in the inflammatory cascade. This activity is supported by robust preclinical data from various in vitro and in vivo models, showing a reduction in pro-inflammatory mediators, decreased glial activation, and amelioration of disease-related pathology.[1][2][3] The compound is orally bioavailable and brain-penetrant, making it a viable candidate for CNS disorders.[8][9]

Future research should focus on elucidating the precise upstream molecular targets of anatabine, including the specific roles of different nAChR subtypes and the interplay with the NRF2 pathway. Furthermore, clinical trials are necessary to translate the compelling preclinical findings into therapeutic applications for human diseases such as Alzheimer's disease, multiple sclerosis, and other neuroinflammatory conditions.[1][12]

References

(R)-(+)-Anatabine: A Deep Dive into its Modulatory Effects on STAT3 and NF-κB Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying anatabine's effects, with a specific focus on its modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical regulators of inflammation, and their dysregulation is implicated in a wide range of diseases. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling cascades to facilitate a comprehensive understanding of anatabine's mode of action.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the inhibition of two key pro-inflammatory transcription factors: STAT3 and NF-κB. Evidence suggests that anatabine's primary upstream target is the α7 nicotinic acetylcholine receptor (α7 nAChR). As an agonist of this receptor, anatabine initiates a signaling cascade that leads to the downstream inhibition of STAT3 and NF-κB activation.[1]

The proposed mechanism involves the activation of the PI3K-Akt and cAMP-PKA signaling pathways upon α7 nAChR stimulation by anatabine. This activation converges on the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK3β). In its active state, GSK3β can promote the activity of both STAT3 and NF-κB. Therefore, by inhibiting GSK3β, anatabine effectively dampens the inflammatory response mediated by these two critical pathways.[1]

Effects on the STAT3 Signaling Pathway

The STAT3 pathway is a crucial transducer of cytokine and growth factor signaling. Upon activation by upstream kinases, typically Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes, many of which are pro-inflammatory.

Anatabine has been shown to inhibit the phosphorylation of STAT3 in a concentration-dependent manner.[2] This inhibition prevents the activation of STAT3 and its subsequent downstream effects. The primary mechanism for this inhibition is believed to be the anatabine-induced inactivation of GSK3β, which is known to influence STAT3 activity.[1] By preventing STAT3 phosphorylation, anatabine effectively reduces the expression of pro-inflammatory cytokines.[3]

STAT3_Pathway cluster_nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Anatabine This compound GSK3b GSK3β Anatabine->GSK3b Inhibits GSK3b->STAT3 Promotes Phosphorylation

STAT3 Signaling Pathway and Anatabine's Point of Intervention.

Effects on the NF-κB Signaling Pathway

The NF-κB pathway is another cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes.

Anatabine has been demonstrated to inhibit the activation of NF-κB in a dose-dependent manner.[4] This inhibition is, at least in part, mediated by the prevention of IκBα phosphorylation. The upstream mechanism, as with STAT3, is linked to the anatabine-induced inhibition of GSK3β, which is known to be involved in the activation of the IKK complex.[1] By preventing IKK-mediated phosphorylation of IκBα, anatabine effectively blocks the nuclear translocation of NF-κB and the subsequent expression of its target genes, including pro-inflammatory cytokines like IL-1β and TNF-α.[3]

NFkB_Pathway cluster_cytoplasm cluster_nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimulus->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates pIkBa p-IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Proteasome Proteasome pIkBa->Proteasome Ubiquitination & Degradation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Induces Anatabine This compound GSK3b GSK3β Anatabine->GSK3b Inhibits GSK3b->IKK Promotes Activation

NF-κB Signaling Pathway and Anatabine's Point of Intervention.

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data on the effects of this compound on the STAT3 and NF-κB signaling pathways.

Table 1: Effect of this compound on NF-κB Activation

Assay TypeCell LineInducing AgentAnatabine ConcentrationObserved EffectReference
Luciferase Reporter AssayHEK293TNF-α (20 ng/ml)Dose-dependentInhibition of NF-κB luciferase activity[4]

Table 2: Effect of this compound on STAT3 and NF-κB Phosphorylation

Target ProteinCell LineInducing AgentAnatabine ConcentrationObserved EffectReference
Phospho-STAT3SH-SY5Y, HEK293, human microglia, PBMCsLPS or TNF-αNot specifiedPrevention of phosphorylation[3]
Phospho-NF-κB (p65)SH-SY5Y, HEK293, human microglia, PBMCsLPS or TNF-αNot specifiedPrevention of phosphorylation[3]
Phospho-STAT3Multiple cell systemsNot specifiedConcentration-dependentInhibition of phosphorylation[2]
Phospho-NF-κBMultiple cell systemsNot specifiedTime-dependentInhibition of phosphorylation[2]

Table 3: Upstream Effects of this compound

Target ProteinAssay TypeObserved EffectReference
α7 nAChRNot specifiedAnatabine acts as an agonist.[1]
GSK3βInferred from pathway analysisAnatabine leads to the inhibitory phosphorylation of GSK3β at Ser9.[1]

Table 4: Downstream Effects of this compound

Target MoleculeSample TypeInducing AgentObserved EffectReference
IL-6, IL-1β, TNF-αMouse plasma, kidney, spleenLPSReduction in pro-inflammatory cytokine production.[3]
IL-1βHuman whole bloodLPSPrevention of IL-1β production.[3]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of anatabine on the STAT3 and NF-κB signaling pathways.

Western Blotting for Phosphorylated STAT3 and NF-κB

Objective: To qualitatively and semi-quantitatively assess the effect of anatabine on the phosphorylation status of STAT3 and the p65 subunit of NF-κB.

General Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., SH-SY5Y, HEK293, human microglia, or PBMCs) under standard conditions.

    • Pre-treat cells with various concentrations of this compound for a specified duration.

    • Stimulate the cells with an inducing agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the STAT3 and NF-κB pathways.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and phosphorylated NF-κB p65 (p-p65). Also, probe for total STAT3 and total p65 as loading controls.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment (Anatabine + Inducer) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation (p-STAT3, p-p65, total) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Data Analysis (Densitometry) I->J

Western Blotting Experimental Workflow.

NF-κB Luciferase Reporter Assay

Objective: To quantitatively measure the effect of anatabine on NF-κB transcriptional activity.

General Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293 cells and transiently or stably transfect them with a luciferase reporter plasmid containing NF-κB response elements upstream of the luciferase gene.

  • Cell Treatment:

    • Seed the transfected cells into a multi-well plate.

    • Pre-treat the cells with a dose range of this compound for a specified time.

    • Stimulate the cells with TNF-α to induce NF-κB activation.

  • Cell Lysis and Luciferase Assay:

    • After the treatment period, lyse the cells using a luciferase assay lysis buffer.

    • Add a luciferase substrate to the cell lysates.

  • Luminescence Measurement:

    • Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the NF-κB transcriptional activity.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity by anatabine compared to the stimulated control.

Luciferase_Assay_Workflow A Cell Culture & Transfection (NF-κB Luciferase Reporter) B Cell Seeding (Multi-well plate) A->B C Cell Treatment (Anatabine + TNF-α) B->C D Cell Lysis C->D E Addition of Luciferase Substrate D->E F Luminescence Measurement E->F G Data Analysis (% Inhibition) F->G

NF-κB Luciferase Reporter Assay Workflow.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the STAT3 and NF-κB signaling pathways. Its ability to inhibit the phosphorylation and subsequent activation of these key transcription factors, likely through an upstream mechanism involving the α7 nAChR and GSK3β, leads to a reduction in the expression of pro-inflammatory cytokines. While further research is needed to fully elucidate the quantitative aspects of these interactions, the existing data strongly support the continued investigation of this compound as a promising therapeutic agent for inflammatory diseases. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of anatabine's therapeutic potential.

References

Natural occurrence of (R)-(+)-Anatabine in Solanaceae plants

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the natural occurrence of (R)-(+)-Anatabine in Solanaceae plants for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyridine alkaloid naturally found in various plants belonging to the Solanaceae family.[1][2] While it is considered a minor alkaloid in comparison to nicotine in tobacco, it is gaining significant attention from the scientific and pharmaceutical communities.[1] This interest is primarily due to its distinct pharmacological profile, particularly its potent anti-inflammatory properties, which are mediated through multiple signaling pathways.[3][4] Unlike nicotine, anatabine may not possess the same addictive properties, making it a promising candidate for therapeutic development.[5] This guide provides a comprehensive overview of the natural occurrence of this compound in Solanaceae plants, its biosynthesis, quantitative levels, and the experimental protocols for its study, along with its interaction with key cellular signaling pathways.

Natural Occurrence and Quantitative Data

Anatabine is present in a variety of Solanaceae plants, including tobacco (Nicotiana species), eggplant (Solanum melongena), tomato (Solanum lycopersicum), and peppers (Capsicum annuum).[3][6] However, the concentration of anatabine varies significantly between species and even between different varieties or cultivars of the same species. The most extensive quantitative data available is for Nicotiana species, where alkaloid profiles are of significant commercial and research interest. In many edible Solanaceae plants, anatabine is present at much lower concentrations.

The table below summarizes the quantitative data on anatabine content in various Solanaceae plants based on available literature.

Plant SpeciesVariety/CultivarPlant Part / ConditionAnatabine Concentration (µg/g Dry Weight)Reference
Nicotiana tabacumTN90 (Control)Leaf169 ± 39[7]
Nicotiana tabacumPMT Suppressed LinesLeaf (Topped)1814 ± 87[7]
Nicotiana tabacumMPO-RNAi SuppressedLeaf~1.6-fold increase vs. control[7]
Nicotiana tabacumMultiple VarietiesLeaf287 to 1699[8]
Nicotiana rusticaMultiple VarietiesLeaf287 to 1699[8]

(Note: Quantitative data for anatabine in non-tobacco Solanaceae plants like tomato and eggplant is scarce in peer-reviewed literature, though its presence is confirmed.)

Biosynthesis of this compound

The biosynthesis of anatabine is intrinsically linked to the metabolic pathway of nicotine. Both alkaloids utilize precursors derived from nicotinic acid (the pyridine ring). Nicotine is formed by the condensation of a nicotinic acid-derived precursor with an N-methyl-Δ¹-pyrrolinium cation, which is synthesized from putrescine via the action of enzymes like Putrescine Methyltransferase (PMT) and Methylputrescine Oxidase (MPO).

Anatabine biosynthesis, however, is formed from the coupling of two nicotinic acid-derived molecules.[7] Its formation is significantly enhanced when the supply of the N-methyl-Δ¹-pyrrolinium cation is limited.[7] This occurs naturally to a small extent but can be dramatically increased in transgenic plants where enzymes in the nicotine-specific pathway, such as PMT or MPO, are suppressed. In these genetically modified plants, the surplus of nicotinic acid-derived precursors dimerizes to form anatabine, causing it to become a major alkaloid.[7]

Caption: Simplified biosynthesis of Anatabine and Nicotine.

Experimental Protocols

Extraction of Anatabine from Plant Material

A generalized protocol for the extraction of anatabine and other alkaloids from Solanaceae plant tissues involves solvent extraction. The choice of solvent and method can be optimized for different matrices.

Methodology:

  • Sample Preparation: Plant material (e.g., leaves) is harvested, freeze-dried (lyophilized) to preserve chemical integrity, and then ground into a fine, homogenous powder.

  • Solvent Extraction: A known mass of the dried powder (e.g., 100 mg) is placed in a suitable tube. An extraction solvent, typically a mixture such as Dichloromethane:Methanol (4:1, v/v) or an acidified aqueous methanol solution, is added.[8]

  • Homogenization: The sample is vigorously agitated using a vortex mixer and then sonicated in an ultrasonic bath for a period (e.g., 30 minutes) to ensure complete cell lysis and extraction of the analytes.

  • Centrifugation: The mixture is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to pellet solid plant debris.

  • Supernatant Collection: The supernatant containing the extracted alkaloids is carefully transferred to a new vial.

  • Filtration: The extract is filtered through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining particulate matter before analytical quantification.

  • Dilution: The filtered extract may be appropriately diluted with the initial mobile phase used in the chromatography step to ensure the analyte concentration falls within the linear range of the calibration curve.

Extraction_Workflow start Plant Material (e.g., leaves) prep Sample Preparation (Lyophilize & Grind) start->prep extract Solvent Addition & Homogenization (Vortex/Sonicate) prep->extract centrifuge Centrifugation (to pellet debris) extract->centrifuge collect Supernatant Collection centrifuge->collect filter Filtration (0.22 µm filter) collect->filter end Final Extract for UHPLC-MS Analysis filter->end

Caption: General workflow for alkaloid extraction from plants.
Quantification by UHPLC-MS/MS

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and specific quantification of anatabine.

Methodology:

  • Chromatographic Separation:

    • Instrument: A UHPLC system equipped with a suitable column (e.g., C18 reversed-phase, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient elution is typically used, consisting of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% B to 95% B over several minutes to separate anatabine from other alkaloids and matrix components.

    • Flow Rate: e.g., 0.4 mL/min.

    • Column Temperature: e.g., 40°C.

  • Mass Spectrometry Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for anatabine and its corresponding stable isotope-labeled internal standard (e.g., anatabine-d4).

    • MRM Transitions: For anatabine (C₁₀H₁₂N₂; M.W. 160.22), a common precursor ion is [M+H]⁺ at m/z 161.2. Product ions for fragmentation would be determined by direct infusion and optimization (e.g., m/z 133.1 or m/z 106.1).

  • Quantification:

    • Calibration: A calibration curve is generated using certified standards of this compound at various concentrations (e.g., 0.1 to 100 ng/mL).

    • Internal Standard: A known concentration of a stable isotope-labeled internal standard (e.g., anatabine-d4) is added to all samples and standards to correct for matrix effects and variations in instrument response.

    • Data Analysis: The concentration of anatabine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantification_Workflow start Prepared Plant Extract spike Spike with Internal Standard (e.g., anatabine-d4) start->spike inject Injection into UHPLC System spike->inject separation Chromatographic Separation (Reversed-Phase C18 Column) inject->separation ionization Mass Spectrometry (Positive ESI) separation->ionization detection Detection (MRM Mode) Precursor Ion -> Product Ion ionization->detection analysis Data Analysis (Peak Area Integration) detection->analysis quant Quantification against Calibration Curve analysis->quant end Final Concentration (µg/g) quant->end

Caption: Workflow for UHPLC-MS/MS quantification of Anatabine.

Associated Signaling Pathways

Anatabine's therapeutic potential stems from its ability to modulate key signaling pathways involved in inflammation and cellular stress responses.

Inhibition of Pro-inflammatory STAT3 and NF-κB Pathways

A primary mechanism for anatabine's anti-inflammatory activity is its ability to inhibit the phosphorylation and subsequent activation of the transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4] Inflammatory stimuli, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), typically trigger signaling cascades that lead to the activation of these factors. Activated STAT3 and NF-κB translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines like IL-6, IL-1β, and TNF-α.[4] Anatabine has been shown to prevent this activation, thereby reducing the production of these inflammatory mediators.[3][4]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_IkB NFkB->NFkB_IkB pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3_nuc p-STAT3 pSTAT3->pSTAT3_nuc Dimerization & Translocation Anatabine This compound Anatabine->IKK Inhibits Anatabine->pSTAT3 Inhibits NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes pSTAT3_nuc->Genes Cytokines IL-6, TNF-α, IL-1β Genes->Cytokines Stimulus Inflammatory Stimulus (LPS, TNF-α) Stimulus->Receptor NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1_NRF2 NRF2->KEAP1_NRF2 Anatabine This compound MAPK MAPK Signaling Anatabine->MAPK Activates MAPK->KEAP1_NRF2 Induces Release NRF2_nuc NRF2 KEAP1_NRF2->NRF2_nuc Translocation ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Enzymes HMOX1, etc. Genes->Enzymes

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-(+)-Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R)-(+)-Anatabine is a minor tobacco alkaloid found in plants of the Solanaceae family.[1][2] It is of significant interest to the pharmaceutical and research communities due to its potential therapeutic properties, including acting as a nicotinic receptor agonist.[3][4][5][6] The stereochemistry of anatabine is crucial for its biological activity, necessitating precise and efficient methods for the synthesis of its enantiomerically pure forms. This document provides detailed protocols and data for the enantioselective synthesis of this compound, primarily focusing on a well-established method utilizing a chiral auxiliary.

While racemic mixtures of anatabine can be synthesized and subsequently resolved, for instance by chiral high-pressure liquid chromatography (HPLC), direct asymmetric synthesis offers a more elegant and often more efficient route to the desired enantiomer.[7][8] Enantioselective synthesis ensures the production of a single enantiomer, which is critical for developing targeted therapeutics and avoiding potential off-target effects or toxicity associated with the inactive enantiomer.[9]

The following sections detail a robust protocol for the synthesis of this compound, present key quantitative data in a clear tabular format, and provide a visual representation of the synthetic workflow.

Quantitative Data Summary

The enantioselective synthesis of this compound has been achieved with high chemical yield and excellent enantiomeric excess. The data presented below is a summary of typical results obtained from the described synthetic protocol.

ParameterValueReference
Overall Chemical Yield Good[3][4][5][6]
Enantiomeric Excess (e.e.) Excellent[3][4][5][6]
Specific Rotation [α]D Positive (+)[3][4][5][6]

Note: Specific quantitative values for yield and e.e. can vary based on reaction scale and purification methods. The cited literature consistently reports high yields and enantiopurity.

Experimental Protocols

The following protocols describe a two-step synthetic procedure for the enantioselective synthesis of this compound. This method involves the formation of a chiral ketimine intermediate, followed by enantioselective C-alkylation, N-deprotection, and intramolecular cyclization.[3][4][5][6]

Materials and Reagents:

  • (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone

  • 3-(Aminomethyl)pyridine

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium diisopropylamide (LDA)

  • cis-1,4-Dichloro-2-butene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Methylene chloride (CH₂Cl₂)

  • Silica gel for column chromatography

Protocol 1: Synthesis of the Chiral Ketimine Intermediate

This protocol describes the formation of the chiral Schiff base from (1R,2R,5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine.

  • To a solution of (1R,2R,5R)-(+)-2-hydroxy-3-pinanone in toluene, add an equimolar amount of 3-(aminomethyl)pyridine.

  • Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude chiral ketimine.

  • The crude product can be used in the next step without further purification.

Protocol 2: Enantioselective Alkylation and Cyclization to this compound

This protocol details the key alkylation and subsequent cyclization to form the target compound.

  • Dissolve the crude chiral ketimine in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Add cis-1,4-dichloro-2-butene to the solution and allow the reaction to proceed at -78 °C for several hours.

  • Quench the reaction by the addition of water.

  • Warm the mixture to room temperature and extract the product with an organic solvent such as methylene chloride.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The resulting crude product is then subjected to acidic hydrolysis to remove the chiral auxiliary. Treat the crude product with aqueous HCl and stir at room temperature.

  • After hydrolysis, basify the aqueous solution with NaOH to a pH > 10.

  • The basic aqueous layer is then heated to induce intramolecular N-alkylation (cyclization) to form this compound.

  • Extract the final product with methylene chloride.

  • Purify the crude this compound by silica gel column chromatography to obtain the pure enantiomer.

Visualizations

Diagram 1: Synthetic Workflow for this compound

Enantioselective_Synthesis_of_R_Anatabine start_material1 3-(Aminomethyl)pyridine ketimine Chiral Ketimine Intermediate start_material1->ketimine Condensation start_material2 (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone (Chiral Auxiliary) start_material2->ketimine Condensation deprotonation Deprotonation (LDA, -78°C) ketimine->deprotonation alkylation Enantioselective Alkylation (cis-1,4-dichloro-2-butene) deprotonation->alkylation hydrolysis Acidic Hydrolysis (N-Deprotection) alkylation->hydrolysis cyclization Base-catalyzed Intramolecular Cyclization hydrolysis->cyclization product This compound cyclization->product

Caption: Synthetic workflow for the enantioselective synthesis of this compound.

This application note provides a comprehensive overview and detailed protocols for the enantioselective synthesis of this compound. The methodologies described are robust and have been shown to produce the target compound in high yield and enantiomeric purity, making them suitable for researchers and professionals in drug development.

References

Application Note: Chiral HPLC Separation of Anatabine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Anatabine is a minor tobacco alkaloid that exists as a pair of enantiomers, (R)-(+)-anatabine and (S)-(-)-anatabine. The stereochemistry of these compounds is of significant interest to researchers in the fields of pharmacology and toxicology, as enantiomers can exhibit different physiological and pharmacological effects. Therefore, the ability to separate and quantify the individual enantiomers of anatabine is crucial for comprehensive analysis in various matrices, including tobacco products and biological samples. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of anatabine enantiomers.

Instrumentation and Columns

A variety of HPLC systems equipped with a UV or mass spectrometry (MS) detector can be employed for this analysis. The key to the successful separation lies in the selection of an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high efficiency in resolving a diverse range of chiral compounds.[1] For the specific separation of anatabine enantiomers, the CHIRALPAK® AGP and LUX® Cellulose-2 columns have been shown to provide excellent resolution.[2] Another effective option is the IG-3 chiral column.[3][4]

Chromatographic Conditions

Successful baseline separation of anatabine enantiomers has been achieved using a CHIRALPAK® AGP column under the following isocratic conditions.[2] The pH of the mobile phase is a critical parameter influencing the retention and separation of the alkaloid enantiomers.[2]

Table 1: HPLC Method Parameters for Chiral Separation of Anatabine Enantiomers

ParameterCondition
Column CHIRALPAK® AGP, 150 x 4 mm, 5 µm
Mobile Phase 30 mM Ammonium Formate with 0.3% NH₄OH : Methanol (90:10, v/v)
Flow Rate 0.4 mL/min
Detection UV or Mass Spectrometry (MS)
Temperature Ambient
Injection Volume 5 µL

Quantitative Data Summary

The described method provides excellent resolution for the enantiomers of anatabine.

Table 2: Resolution Data for Anatabine Enantiomers

Chiral Stationary PhaseResolution (Rs)
CHIRALPAK® AGP> 1.5[2]

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the chiral separation of anatabine enantiomers using HPLC.

1. Materials and Reagents

  • Anatabine racemic standard

  • Ammonium formate (HPLC grade)

  • Ammonium hydroxide (ACS grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Preparation of Mobile Phase

  • To prepare a 30 mM ammonium formate solution, dissolve the appropriate amount of ammonium formate in HPLC-grade water.

  • Add ammonium hydroxide to the ammonium formate solution to a final concentration of 0.3%.

  • Mix 90 parts of the aqueous ammonium formate solution with 10 parts of methanol (v/v).

  • Degas the mobile phase using sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Prepare a stock solution of racemic anatabine in methanol.

  • From the stock solution, prepare a series of working standard solutions of varying concentrations by diluting with the mobile phase.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. HPLC System Setup and Operation

  • Install the CHIRALPAK® AGP column in the HPLC system.

  • Equilibrate the column with the mobile phase at a flow rate of 0.4 mL/min until a stable baseline is achieved.

  • Set the detector to the appropriate wavelength for anatabine detection (if using a UV detector) or configure the MS parameters for selected ion monitoring.

  • Inject the prepared standard solutions.

  • Record the chromatograms and integrate the peaks corresponding to the (R) and (S) enantiomers of anatabine.

5. Data Analysis

  • Identify the peaks for each enantiomer based on their retention times.

  • Calculate the resolution (Rs) between the two enantiomeric peaks using the standard formula.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

  • Determine the concentration of each enantiomer in unknown samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow for Chiral HPLC Separation

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Ammonium Formate/Methanol) C Equilibrate HPLC System with Chiral Column A->C B Prepare Anatabine Standard Solutions D Inject Sample B->D C->D E Isocratic Elution D->E F Detect Enantiomers (UV/MS) E->F G Quantify and Determine Resolution F->G

Caption: Workflow for the chiral HPLC separation of anatabine enantiomers.

References

Application Notes and Protocols for Cell-Based Assays to Determine (R)-(+)-Anatabine Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-(+)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, such as tobacco, green tomatoes, and peppers.[1][2] Structurally similar to nicotine, anatabine has demonstrated significant bioactivity, particularly in the realms of anti-inflammatory, neuroprotective, and antioxidant responses.[3][4][5] Unlike nicotine, its mechanisms of action and therapeutic potential are still under active investigation, making it a compound of interest for drug development.

These application notes provide detailed protocols for a suite of cell-based assays designed to characterize the bioactivity of this compound. The assays focus on three key areas:

  • Anti-Inflammatory Activity: Assessing the inhibition of central inflammatory signaling pathways, NF-κB and STAT3.

  • Oxidative Stress Response: Evaluating the activation of the NRF2 antioxidant pathway.

  • Neurotransmitter Regulation: Measuring the inhibition of acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission.

The following sections are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies, data interpretation guidelines, and visual aids to facilitate experimental design and execution.

Anti-Inflammatory Activity: NF-κB and STAT3 Signaling

Anatabine exerts potent anti-inflammatory effects by inhibiting the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][6] These pathways are central to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[4][7] The following assays quantify anatabine's inhibitory effects on these pathways.

NF-κB Inhibition Assay using a Luciferase Reporter System

Principle: This assay utilizes a cell line (e.g., HEK293) stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.[8][9] When NF-κB is activated by a stimulus (e.g., TNF-α), it translocates to the nucleus and drives the expression of luciferase. The resulting luminescence is measured and is directly proportional to NF-κB activity.[9][10] this compound's inhibitory potential is quantified by its ability to reduce the stimulus-induced luminescence.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α (Stimulus) TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex p65 p65 p65->NFkB_complex p50 p50 p50->NFkB_complex Anatabine This compound Anatabine->IKK Inhibits p65_p50_active p65/p50 (Active) NFkB_complex->p65_p50_active Releases DNA NF-κB Response Element p65_p50_active->DNA Translocates & Binds Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Genes Induces

Caption: Anatabine's inhibition of the NF-κB signaling pathway.
  • Cell Culture & Seeding:

    • Culture HEK293 cells (or a similar suitable cell line) stably expressing an NF-κB-luciferase reporter in DMEM with 10% FBS and 1% Penicillin-Streptomycin.[8]

    • Seed 2 x 10⁴ cells per well in a 96-well opaque, flat-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free media.

    • Aspirate the culture medium from the cells and replace it with 100 µL of the anatabine dilutions or vehicle control (media).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Prepare a stock of TNF-α (a known NF-κB activator) in serum-free media.

    • Add 10 µL of TNF-α to each well to a final concentration of 20 ng/mL (or an empirically determined optimal concentration). Add vehicle to unstimulated control wells.

    • Incubate for 6-8 hours at 37°C, 5% CO₂.[11]

  • Lysis and Luminescence Reading:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Aspirate the media and add 100 µL of 1x cell lysis buffer to each well.[9]

    • Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete lysis.[10]

    • Add 50 µL of Luciferase Assay Reagent to each well.[9]

    • Immediately measure the luminescence using a plate-reading luminometer.

NF_kB_Workflow Day1 Day 1: Seed Cells HEK293 NF-κB Reporter Cells in 96-well plate Incubate1 Incubate 24h 37°C, 5% CO₂ Day1->Incubate1 Day2_Treat Day 2: Compound Treatment Pre-incubate with This compound (1h) Incubate1->Day2_Treat Day2_Stim Stimulation Add TNF-α (e.g., 20 ng/mL) Day2_Treat->Day2_Stim Incubate2 Incubate 6-8h 37°C, 5% CO₂ Day2_Stim->Incubate2 Day2_Lysis Cell Lysis Add Lysis Buffer (15 min) Incubate2->Day2_Lysis Day2_Read Detection Add Luciferase Reagent Read Luminescence Day2_Lysis->Day2_Read

Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
STAT3 Phosphorylation Inhibition Assay

Principle: STAT3 is activated via phosphorylation at a specific tyrosine residue (Tyr705) by Janus kinases (JAKs) in response to stimuli like Interleukin-6 (IL-6).[12][13] Phosphorylated STAT3 (pSTAT3) then dimerizes, translocates to the nucleus, and activates gene transcription.[12][14] Anatabine has been shown to inhibit this phosphorylation step.[6] This can be measured using various immunoassays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or Meso Scale Discovery (MSD) assays, which provide a quantitative readout of pSTAT3 levels in cell lysates.[15][16]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL6 IL-6 (Stimulus) IL6R IL-6R/gp130 IL6->IL6R Binds JAK JAK IL6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 STAT3->pSTAT3 STAT3_dimer pSTAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Anatabine This compound Anatabine->JAK Inhibits DNA GAS Element STAT3_dimer->DNA Translocates & Binds Genes Target Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Genes Induces NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound MAPK MAPK Signaling Anatabine->MAPK Activates ROS Oxidative Stress NRF2_Keap1 NRF2/Keap1 (Inactive) ROS->NRF2_Keap1 Induces Release Keap1 Keap1 Keap1->NRF2_Keap1 NRF2 NRF2 NRF2->NRF2_Keap1 ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates & Binds MAPK->NRF2_Keap1 Induces Release NRF2_Keap1->NRF2 Releases Genes Antioxidant Gene Transcription (e.g., HMOX1) ARE->Genes Induces AChE_Workflow Start Seed SH-SY5Y Cells in 96-well plate (Incubate 24h) Treat Compound Treatment Add this compound or Positive Control (e.g., Physostigmine) Start->Treat Incubate1 Incubate 1h 37°C, 5% CO₂ Treat->Incubate1 AddReagents Add Detection Reagents (Acetylthiocholine + DTNB) Incubate1->AddReagents Incubate2 Incubate 10-30 min (Room Temperature) AddReagents->Incubate2 Read Measure Absorbance (412 nm) Incubate2->Read

References

Application Notes and Protocols for (R)-(+)-Anatabine Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(R)-(+)-Anatabine is a minor tobacco alkaloid naturally found in plants of the Solanaceae family, such as tobacco and tomato.[1] It is the subject of significant research due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1][2] In vitro studies have shown that anatabine can modulate key signaling pathways, including inhibiting the activity of transcription factors like NF-κB and STAT3, and activating the NRF2 pathway.[2][3][4]

Accurate and consistent preparation of anatabine stock solutions is critical for obtaining reproducible results in in vitro experiments. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions for cell-based assays and other in vitro studies. The information is primarily based on data available for (R,S)-Anatabine, the racemic mixture, and should be adapted as necessary for the specific enantiomer.

Quantitative Data Summary

The following table summarizes the key properties and handling information for anatabine. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

ParameterValueSolventsNotes
Molecular Formula C₁₀H₁₂N₂-Free Base Form
Molecular Weight 160.22 g/mol -Free Base Form[5]
Purity ≥95% - ≥98%-Varies by supplier[6][7]
Form Crystalline Solid or Solution in Ethanol-Supplied form depends on the vendor[6][7]
Solubility (R,S)-Anatabine ~125 mg/mLDMSO-[8]
~15 mg/mLDimethyl Formamide (DMF)Purge solvent with inert gas[7]
~15 mg/mLEthanolPurge solvent with inert gas[7]
Solubility (R,S)-Anatabine Tartrate) ~33 mg/mLDimethyl Formamide (DMF)Purge solvent with inert gas[6]
~20 mg/mLDMSO-[6]
~10 mg/mLPBS (pH 7.2)-[6]
~1 mg/mLEthanol-[6]
Storage (Solid) -20°C-Stable for ≥4 years[6]
Storage (Stock Solution) -20°C for 1 month; -80°C for 6 monthsDMSO or other organic solventsAliquot to avoid repeated freeze-thaw cycles[8][9]
Stability (Aqueous Solution) UnstableAqueous Buffers / MediaIt is recommended to prepare fresh for each experiment[5][6]

Experimental Protocols

Safety Precaution: this compound should be considered hazardous until further information is available. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Avoid ingestion, inhalation, and contact with skin or eyes.[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock from solid this compound.

Materials:

  • This compound (solid, free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate Required Mass: Determine the mass of anatabine needed for your desired stock concentration and volume.

    • Calculation for 1 mL of 10 mM stock:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 160.22 g/mol × 1000 mg/g = 1.6022 mg

  • Weigh Anatabine: Carefully weigh out the calculated mass of anatabine powder and place it into a sterile vial.

  • Add Solvent: Add the desired volume of DMSO to the vial.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[8]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8][9]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the organic stock solution into an aqueous medium for in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM anatabine stock solution at room temperature.

  • Perform Serial Dilutions: Prepare one or more intermediate dilutions as needed to achieve the final desired concentration.

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the final volume of the cell culture medium.

    • Example: Preparing 1 mL of a 10 µM working solution:

    • Use the formula: C₁V₁ = C₂V₂

    • (10,000 µM) × V₁ = (10 µM) × (1000 µL)

    • V₁ = 1 µL

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix and Use Immediately: Vortex the working solution gently and use it immediately for your experiment. Aqueous solutions are not recommended for storage.[6]

  • Control for Solvent Effects: Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is minimal (typically <0.1%) and consistent across all experimental conditions, including a vehicle-only control.

Visualized Experimental Workflow

The following diagram illustrates the workflow for preparing anatabine stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_control Important Considerations weigh 1. Weigh this compound (MW: 160.22 g/mol) add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve store 4. Aliquot & Store (-20°C or -80°C) dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment dilute 6. Dilute into Aqueous Medium (e.g., Cell Culture Media) thaw->dilute use 7. Use Immediately in Assay (Prepare Fresh) dilute->use vehicle Vehicle Control (Solvent only, e.g., <0.1% DMSO)

Caption: Workflow for preparing anatabine solutions.

Anatabine Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by modulating several key cellular signaling pathways. It is an agonist of certain nicotinic acetylcholine receptors (nAChRs) and has been demonstrated to inhibit pro-inflammatory transcription factors while activating the cellular antioxidant response.[3][4][6]

G cluster_pro_inflammatory Pro-inflammatory Signaling cluster_antioxidant Antioxidant Response Anatabine This compound nAChR nAChRs (e.g., α4β2, α7) Anatabine->nAChR Agonist STAT3 STAT3 Anatabine->STAT3 Inhibits Phosphorylation NFkB NF-κB Anatabine->NFkB Inhibits NRF2 NRF2 Activation Anatabine->NRF2 Activates Inflammation Inflammatory Gene Expression STAT3->Inflammation NFkB->Inflammation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes

Caption: Key signaling pathways modulated by anatabine.

References

Application Notes and Protocols: Luciferase Reporter Assay for NRF2 Activation by (R)-(+)-Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] Under normal conditions, NRF2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.[2] Upon exposure to stressors, NRF2 is released from KEAP1 and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, initiating the transcription of a wide array of cytoprotective and anti-inflammatory genes.[1][2][4] This application note provides a detailed protocol for a luciferase reporter assay to quantify the activation of the NRF2 pathway by (R)-(+)-Anatabine, an alkaloid found in plants of the Solanaceae family.[5][6][7][8]

Principle of the Assay

This assay utilizes a stable cell line, such as the HEK-293 NRF2/ARE luciferase reporter cell line, which has been engineered to contain a luciferase reporter gene under the control of a promoter with multiple AREs.[5][6] When NRF2 is activated by a compound like this compound, it binds to the AREs and drives the expression of the luciferase gene. The resulting luminescence is directly proportional to the level of NRF2 activation and can be quantified using a luminometer. A constitutively expressed secondary reporter, such as Renilla luciferase, is often co-transfected to normalize for variations in cell number and transfection efficiency.[9][10]

NRF2 Signaling Pathway

The NRF2-KEAP1 signaling pathway is a key regulator of cellular redox homeostasis. Under basal conditions, KEAP1 targets NRF2 for ubiquitination and subsequent proteasomal degradation. Oxidative or electrophilic stress modifies cysteine residues on KEAP1, leading to a conformational change that prevents NRF2 degradation. This allows NRF2 to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to AREs to initiate the transcription of antioxidant and cytoprotective genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_bound NRF2 KEAP1->NRF2_bound Binds & Sequesters Ub Ubiquitin Proteasome Proteasome NRF2_bound->Proteasome Degradation NRF2_free NRF2 NRF2_bound->NRF2_free Dissociation & Translocation Ub->NRF2_bound Ubiquitination Anatabine This compound Anatabine->KEAP1 ROS Oxidative Stress ROS->KEAP1 sMaf sMaf NRF2_free->sMaf Heterodimerizes ARE ARE sMaf->ARE Gene Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene Activates Transcription Gene Transcription Gene->Transcription

Caption: NRF2 signaling pathway activation.

Experimental Workflow

The general workflow for the NRF2 luciferase reporter assay involves cell seeding, transfection with the reporter plasmids, treatment with this compound, cell lysis, and measurement of luciferase activity.

experimental_workflow A 1. Seed HEK-293 cells stably expressing NRF2/ARE-luciferase B 2. Incubate for 24 hours A->B C 3. Treat cells with this compound, positive controls (Sulforaphane, DMF), and other tobacco alkaloids B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells D->E F 6. Measure Firefly Luciferase activity E->F G 7. (Optional) Measure Renilla Luciferase activity for normalization F->G H 8. Analyze data: Calculate fold change in NRF2 activation G->H

Caption: Experimental workflow for the NRF2 luciferase reporter assay.

Materials and Reagents

  • HEK-293 NRF2/ARE Luciferase Reporter Cell Line (e.g., Signosis)[5]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Sulforaphane (Positive Control)[5]

  • Dimethyl Fumarate (DMF) (Positive Control)[5]

  • Other tobacco alkaloids for specificity testing (e.g., anabasine, cotinine, nornicotine, nicotine)[5]

  • Phosphate-Buffered Saline (PBS)

  • Luciferase Assay System (e.g., Dual-Glo® Luciferase Assay System, Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Detailed Experimental Protocol

This protocol is adapted from established methods for NRF2 luciferase reporter assays.[5][9][11][12][13]

1. Cell Culture and Seeding: a. Culture the HEK-293 NRF2/ARE luciferase reporter cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator. b. One day prior to the experiment, seed the cells into a 96-well white, clear-bottom plate at a density of 35,000 cells per well in 100 µL of growth medium.[9]

2. Compound Preparation and Treatment: a. Prepare stock solutions of this compound, sulforaphane, DMF, and other tobacco alkaloids in a suitable solvent (e.g., DMSO). b. On the day of the experiment, dilute the compounds to the desired final concentrations in the growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%). c. Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to the respective wells.

3. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[5]

4. Luciferase Assay: a. Follow the manufacturer's protocol for the chosen luciferase assay system. For the Dual-Glo® Luciferase Assay System: b. Add 50 µL of the Luciferase Reagent to each well. c. Rock the plate at room temperature for approximately 15 minutes to ensure complete cell lysis and signal generation.[9] d. Measure the firefly luminescence using a luminometer. e. (Optional, for dual-reporter assays) Add 50 µL of the Stop & Glo® Reagent to each well. f. Rock the plate at room temperature for another 15 minutes.[9] g. Measure the Renilla luminescence.

5. Data Analysis: a. To obtain the normalized luciferase activity, subtract the background luminescence. b. Calculate the ratio of firefly luminescence to Renilla luminescence for each well to normalize for transfection efficiency and cell number.[9] c. Determine the fold induction of NRF2 activity by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

Quantitative Data Summary

The following tables summarize the quantitative data on NRF2 activation by this compound and other compounds.

Table 1: NRF2 Activation by this compound and Positive Controls

CompoundConcentration (µM)NRF2 Activation (Fold Change vs. Vehicle)Statistical Significance (p-value)
This compound250~1.5< 0.05
Sulforaphane10Significant Activation-
Dimethyl Fumarate10Significant Activation-

Data adapted from a study by Messinis et al. (2022). The exact fold change for positive controls was not specified but was shown to be significant.[5][6]

Table 2: Specificity of NRF2 Activation by Tobacco Alkaloids

CompoundConcentration (µM)NRF2 Activation (Fold Change vs. Vehicle)
AnabasineVariedNo significant activation
CotinineVariedNo significant activation
NornicotineVariedNo significant activation
NicotineVariedNo significant activation

This table demonstrates that among the tested tobacco alkaloids, NRF2 activation is a unique characteristic of this compound.[5][6]

Conclusion

The luciferase reporter assay is a robust and sensitive method for quantifying the activation of the NRF2 signaling pathway. The provided protocol and data indicate that this compound is a modest but statistically significant activator of NRF2. This assay can be effectively employed in drug discovery and development to screen for and characterize novel NRF2 activators.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the chemical synthesis of anatabine, a minor alkaloid found in plants of the Solanaceae family. This document outlines both racemic and enantioselective synthetic methods, providing quantitative data and detailed experimental procedures. Additionally, it explores the known signaling pathways associated with anatabine's biological activity.

Introduction

Anatabine is a pyridine and piperidine alkaloid that has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. As a result, robust and efficient synthetic methods are crucial for advancing research and development. This document details established methods for synthesizing anatabine, providing researchers with the necessary information to produce this compound for further investigation.

Data Presentation: Synthesis Methods and Quantitative Data

The following table summarizes the key quantitative data associated with the primary methods for anatabine synthesis.

Synthesis MethodStarting MaterialsKey ReagentsYieldPurityEnantiomeric Excess (e.e.)Reference
Racemic Synthesis via Schiff Base Formation 3-Aminomethylpyridine, BenzophenoneiminePotassium tert-butoxide (KtOBu), cis-1,4-dichloro-2-butene~25%>97%Not Applicable[1]
Enantioselective Synthesis via Chiral Auxiliary 3-Aminomethylpyridine, (1S,2S,5S)-(-)-2-Hydroxy-3-pinanoneLithium diisopropylamide (LDA), cis-1,4-dichloro-2-buteneGoodHighExcellent[2][3]
Biomimetic Synthesis BaikiainSodium hypochloriteNot specifiedNot specifiedNot Applicable[4]

Experimental Protocols

Protocol 1: Racemic Synthesis of Anatabine via Schiff Base Formation

This protocol is adapted from a patented method and describes a reliable route to racemic anatabine.[1]

Step 1: Formation of Benzylhydrylidene-pyridin-3-yl-methyl-amine

  • In a reaction vessel, combine 3-aminomethylpyridine and benzophenoneimine in a 1:1 molar ratio.

  • Heat the mixture to 50°C and stir for 6 hours. The reaction can be performed neat (without solvent).

  • The resulting product, benzylhydrylidene-pyridin-3-yl-methyl-amine, can be used in the next step with or without purification. Purity is typically around 93-95%.[1]

Step 2: Cyclization to form Anatabine

  • Dissolve the benzylhydrylidene-pyridin-3-yl-methyl-amine intermediate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to a temperature between -78°C and -45°C.

  • Add 1.5 equivalents of potassium tert-butoxide (KtOBu) and stir the mixture for 30 minutes.

  • Slowly add a solution of cis-1,4-dichloro-2-butene in THF to the reaction mixture.

  • Allow the reaction to warm to -45°C and maintain for 1-2 hours.

  • Acidify the reaction mixture to hydrolyze the imine.

  • Basify the mixture to induce intramolecular N-alkylation and the formation of anatabine.

  • Extract the anatabine with a suitable organic solvent, such as methyl tert-butyl ether (MTBE).

  • Purify the product by distillation to yield anatabine with a purity of >99%.[1]

Protocol 2: Enantioselective Synthesis of (S)-(-)-Anatabine

This protocol provides a general procedure for the enantioselective synthesis of anatabine using a chiral auxiliary, adapted from the work of Ayers et al.[2][3]

Step 1: Formation of the Chiral Ketimine

  • Condense 3-(aminomethyl)pyridine with (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone in a suitable solvent to form the chiral ketimine.

Step 2: Enantioselective C-Alkylation and Cyclization

  • Dissolve the chiral ketimine in anhydrous THF and cool to -78°C.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) and stir.

  • Add cis-1,4-dichloro-2-butene to the reaction mixture.

  • After the alkylation is complete, perform an N-deprotection step.

  • Induce base-catalyzed intramolecular ring closure to form the chirally pure (S)-(-)-anatabine.

  • Purify the final product using appropriate chromatographic techniques. This method typically yields the product in good overall chemical yield and excellent enantiomeric excess.[2][3]

Protocol 3: Biomimetic Synthesis of Anatabine

This method, reported by Leete, offers a biomimetic approach to anatabine synthesis, though a detailed experimental protocol is not widely available. The core of the synthesis is described below.[4]

  • An aqueous solution of baikiain (1,2,3,6-tetrahydropyridine-2-carboxylic acid) is treated with sodium hypochlorite.

  • This reaction is proposed to proceed through the in-situ formation of 2,5-dihydropyridine, which then reacts to form anatabine.

Signaling Pathways and Experimental Workflows

Anatabine's biological effects are attributed to its interaction with several key signaling pathways. The following diagrams illustrate these interactions.

anatabine_synthesis_workflow cluster_racemic Racemic Synthesis cluster_enantioselective Enantioselective Synthesis A 3-Aminomethylpyridine + Benzophenoneimine B Schiff Base Formation (50°C, 6h) A->B C Benzylhydrylidene-pyridin-3-yl- methyl-amine B->C D Cyclization (K-t-OBu, cis-1,4-dichloro-2-butene) C->D E Racemic Anatabine D->E F 3-Aminomethylpyridine + (-)-2-Hydroxy-3-pinanone G Chiral Ketimine Formation F->G H Diastereoselective Alkylation (LDA, cis-1,4-dichloro-2-butene) G->H I Deprotection & Cyclization H->I J (S)-(-)-Anatabine I->J

Figure 1: Synthetic workflows for racemic and enantioselective synthesis of anatabine.

anatabine_nachr_pathway anatabine Anatabine nachr α4β2 Nicotinic Acetylcholine Receptor (nAChR) anatabine->nachr Binds to ion_channel Ion Channel Opening nachr->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., Neuroprotection) ca_influx->downstream

Figure 2: Anatabine interaction with the α4β2 nicotinic acetylcholine receptor signaling pathway.

anatabine_nrf2_pathway anatabine Anatabine keap1 Keap1 anatabine->keap1 Induces dissociation from nrf2 Nrf2 keap1->nrf2 Inhibits are Antioxidant Response Element (ARE) nrf2->are Translocates to nucleus and binds antioxidant_genes Antioxidant Gene Expression (e.g., HO-1) are->antioxidant_genes Promotes

Figure 3: Proposed activation of the Nrf2 antioxidant pathway by anatabine.

anatabine_stat3_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimerization Dimerization p_stat3->dimerization nuclear_translocation Nuclear Translocation dimerization->nuclear_translocation gene_expression Pro-inflammatory Gene Expression nuclear_translocation->gene_expression anatabine Anatabine anatabine->p_stat3 Inhibits

Figure 4: Inhibition of STAT3 phosphorylation by anatabine.

anatabine_mao_inhibition monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) mao Monoamine Oxidase (MAO) monoamine->mao Substrate for mao->monoamine Degrades metabolites Inactive Metabolites mao->metabolites Metabolizes to anatabine Anatabine anatabine->mao Inhibits neurotransmitter_levels Increased Neurotransmitter Levels in Synapse anatabine->neurotransmitter_levels Leads to

References

Application Notes and Protocols for Chiral Gas Chromatography of Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor tobacco alkaloid, exists as a pair of enantiomers, (R)-(+)-anatabine and (S)-(-)-anatabine. The stereochemistry of anatabine is of significant interest in tobacco research, environmental analysis, and potentially in pharmaceutical development due to the different physiological and pharmacological effects of its enantiomers. Chiral gas chromatography (GC) is a powerful technique for the separation and quantification of these enantiomers. This document provides detailed application notes and protocols for the derivatization of anatabine for subsequent chiral GC analysis.

Derivatization is a critical step in the chiral analysis of anatabine by GC. It involves chemically modifying the anatabine molecule to enhance its volatility, improve chromatographic separation, and increase detector sensitivity. The formation of diastereomers by reacting the enantiomeric mixture with a chiral derivatizing agent allows for separation on a standard achiral column. Alternatively, derivatization with an achiral agent can improve the resolution of enantiomers on a chiral GC column.

This document outlines two primary methods for the derivatization of anatabine:

  • Method 1: Derivatization with Trifluoroacetic Anhydride (TFAA) for subsequent analysis on a chiral GC column.

  • Method 2: Derivatization with (1S)-(-)-Camphanic Chloride to form diastereomers for analysis on an achiral GC column.

Method 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This method involves the acylation of the secondary amine group of anatabine with TFAA to form trifluoroacetyl derivatives. This process enhances the volatility and improves the chromatographic peak shape of anatabine on a chiral cyclodextrin-based GC column.

Experimental Protocol

1. Sample Preparation (from Tobacco)

  • Weigh approximately 10 g of the tobacco sample (e.g., leaf, snuff, cigarette filler) into a flask.

  • Add 30 mL of methanol and sonicate for 40 minutes at room temperature[1].

  • Filter the extract.

  • For further purification, the extract can be subjected to semi-preparative HPLC on a C18 column[1].

  • Reduce the volume of the collected fraction to near dryness under a stream of air[1].

  • Reconstitute the residue in a suitable solvent like dichloromethane.

2. Derivatization Procedure

  • To the prepared sample extract (in 1 mL of methylene chloride), add 0.8 mL of trifluoroacetic anhydride (TFAA)[1].

  • Seal the reaction vial and allow the reaction to proceed at room temperature for at least 30 minutes[1].

  • After the reaction is complete, reduce the volume to approximately 3 µL under a gentle stream of nitrogen[1].

  • The sample is now ready for GC-MS injection.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

  • GC System: Agilent 6890 GC or equivalent.

  • Column: Chiraldex B-DM (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent cyclodextrin-based chiral stationary phase[1].

  • Injector: Split/splitless injector at 250°C with a split ratio of 10:1[1].

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[1].

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 2°C/min to 180°C, hold for 10 min.

  • MS System: Agilent 5973 Mass Selective Detector or equivalent.

  • Transfer Line Temperature: 250°C[1].

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitoring Ion (m/z): The fragment ion with m/z 159 is characteristic and strong for the trifluoroacetyl derivative of anatabine[1].

Quantitative Data Summary
ParameterValueReference
Relative Standard Deviation (RSD)< 1.5% for S-(-)-isomers[2]
Enantiomeric Composition (S-anatabine)Flue-cured tobacco: 86.6%[2]
Burley tobacco: 86.0%[2]
Oriental tobacco: 77.5%[2]

Method 2: Derivatization with (1S)-(-)-Camphanic Chloride

This method utilizes a chiral derivatizing agent, (1S)-(-)-camphanic chloride, to convert the anatabine enantiomers into diastereomeric amides. These diastereomers can then be separated and quantified on a conventional achiral GC column.

Experimental Protocol

1. Sample Extraction

  • A suitable extraction method, such as the one described in Method 1, should be employed to isolate the alkaloids from the sample matrix.

2. Derivatization Procedure

  • The dried alkaloid extract is reconstituted in an aprotic solvent (e.g., anhydrous toluene or dichloromethane).

  • Add a solution of (1S)-(-)-camphanic chloride in the same solvent.

  • Add a tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl produced during the reaction.

  • Heat the reaction mixture (e.g., at 60-80°C) for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

  • After cooling, the reaction mixture can be washed with a dilute acid and then water to remove excess reagents.

  • The organic layer is dried over anhydrous sodium sulfate and then concentrated for GC analysis.

3. Gas Chromatography with Nitrogen Phosphorus Detector (GC-NPD) Conditions

  • GC System: Agilent 7890A GC or equivalent, equipped with an NPD.

  • Column: Rtx-200 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar mid-polarity column[3].

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium.

  • Oven Temperature Program: An optimized temperature program should be developed to ensure baseline separation of the diastereomeric derivatives. A typical program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C).

Quantitative Data Summary
ParameterValueReference
Limit of Detection (LOD)0.087 - 0.24 µg/g[3]
Limit of Quantitation (LOQ)0.29 - 0.81 µg/g[3]
Recoveries94.3% - 104.2%[3]
Within-Laboratory RSD0.51% - 3.89%[3]
Coefficient of Determination (R²)> 0.9989[3]

Visual Representations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Tobacco Tobacco Sample Extraction Solvent Extraction (e.g., Methanol) Tobacco->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution (Dichloromethane) Concentration->Reconstitution Derivatization Add Derivatizing Agent (TFAA or Camphanic Chloride) Reconstitution->Derivatization Reaction Reaction (e.g., Room Temp or Heated) Derivatization->Reaction Cleanup Work-up / Concentration Reaction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection Separation Chiral GC Separation GC_Injection->Separation Detection Detection (MS or NPD) Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Logical_Flow Analyte Anatabine Enantiomers ((R) and (S)) Derivatization Derivatization Reaction Analyte->Derivatization TFAA Achiral Reagent (e.g., TFAA) Derivatization->TFAA Path 1 CamphanicChloride Chiral Reagent (e.g., (1S)-(-)-Camphanic Chloride) Derivatization->CamphanicChloride Path 2 DerivatizedEnantiomers Derivatized Enantiomers TFAA->DerivatizedEnantiomers Diastereomers Diastereomers CamphanicChloride->Diastereomers ChiralColumn Chiral GC Column DerivatizedEnantiomers->ChiralColumn AchiralColumn Achiral GC Column Diastereomers->AchiralColumn SeparatedEnantiomers Separated Enantiomer Peaks ChiralColumn->SeparatedEnantiomers SeparatedDiastereomers Separated Diastereomer Peaks AchiralColumn->SeparatedDiastereomers Quantification Quantification SeparatedEnantiomers->Quantification SeparatedDiastereomers->Quantification

References

Application of (R)-(+)-Anatabine in Alzheimer's disease research models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: (R)-(+)-Anatabine in Alzheimer's Disease Research

This compound, a minor tobacco alkaloid also found in plants of the Solanaceae family, has emerged as a promising compound in preclinical Alzheimer's disease (AD) research.[1][2][3] Its therapeutic potential stems from its dual action as a potent anti-inflammatory agent and a modulator of amyloid-beta (Aβ) pathology.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in AD research models, detailing its mechanism of action, experimental protocols, and key findings.

Mechanism of Action:

This compound exerts its neuroprotective effects in AD models through two primary pathways:

  • Anti-inflammatory Effects: Anatabine inhibits the activation of key inflammatory transcription factors, namely Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NFκB).[1][3][5] By reducing the phosphorylation of STAT3 (at Tyr705) and the p65 subunit of NFκB (at Ser536), anatabine suppresses the expression of downstream pro-inflammatory genes, including Bace1, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (Cox-2).[1][3] This leads to a significant reduction in neuroinflammation, particularly microgliosis, in the vicinity of Aβ plaques.[1][2]

  • Modulation of Amyloid-β Pathology: Anatabine has been shown to reduce the production and deposition of Aβ peptides.[1][5] This effect is primarily attributed to the downregulation of Beta-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[5] In vitro studies have demonstrated that anatabine lowers the levels of Aβ₁₋₄₀ and Aβ₁₋₄₂ in a dose-dependent manner by reducing the β-cleavage of APP.[5]

Furthermore, anatabine is an agonist of α7 and α4β2 nicotinic acetylcholine receptors (nAChR), with a higher potency for the α7 subtype.[1] The activation of α7 nAChRs is known to play a role in neuroprotection and cognitive function, suggesting another potential mechanism for its beneficial effects in AD.[6][7][8]

Key In Vivo Findings in a Transgenic Mouse Model of AD (Tg PS1/APPswe)

A long-term study involving the oral administration of anatabine to Tg PS1/APPswe mice, a model that develops Aβ plaques and cognitive deficits, yielded significant positive outcomes.[1]

ParameterTreatment GroupOutcomeReference
Behavioral Deficits 10 and 20 mg/kg/day AnatabineAlleviated hyperactivity, disinhibition, and deficits in social interaction and social memory.[1][2]
Aβ Deposition 10 and 20 mg/kg/day AnatabineSignificant reduction in Aβ plaque burden in the cortex and hippocampus.[1][2]
Neuroinflammation 20 mg/kg/day AnatabineSignificant reduction in microgliosis (Iba1-positive cells) in the hippocampus.[1]
Gene Expression 10 and 20 mg/kg/day AnatabineDose-dependent reduction in brain mRNA levels of Bace1, iNOS, and Cox-2.[1]
Signaling Pathways 10 and 20 mg/kg/day AnatabineReduced phosphorylation of STAT3 and p65 NFκB in the brains of treated mice.[1]
Key In Vitro Findings

Studies using cell lines overexpressing human APP have elucidated the direct effects of anatabine on Aβ production.

Cell LineTreatmentOutcomeReference
CHO cells overexpressing APP (7W) Dose-range of AnatabineDose-dependent reduction of Aβ₁₋₄₀ and Aβ₁₋₄₂ levels. Reduced sAPPβ production with no change in sAPPα.[5]
HEK293 with NFκB reporter Dose-range of AnatabineDose-dependent inhibition of TNFα-induced NFκB activation.[9]
SH-SY5Y (human neuronal-like) Anatabine TreatmentInhibition of BACE-1 transcription and reduction in BACE-1 protein levels.[5][10]

Experimental Protocols

Chronic Oral Administration of Anatabine in a Transgenic Mouse Model of AD

This protocol is adapted from the study by Verma et al., 2015.[1]

Objective: To evaluate the long-term effects of anatabine on AD-like pathology and behavioral deficits in Tg PS1/APPswe mice.

Materials:

  • Tg PS1/APPswe mice (10 months old)

  • This compound

  • Drinking water

  • Standard rodent chow

  • Elevated plus maze

  • Social interaction test apparatus

Procedure:

  • Animal Housing and Grouping: House mice individually in a controlled environment. Randomly assign mice to three groups: placebo (regular drinking water), 10 mg/kg/day anatabine, and 20 mg/kg/day anatabine.

  • Anatabine Administration: Dissolve anatabine in the drinking water to achieve the target daily dosage based on average water consumption and body weight. Prepare fresh anatabine solutions weekly.

  • Treatment Duration: Administer the treatment for 6.5 months.

  • Behavioral Testing:

    • Elevated Plus Maze (for hyperactivity and disinhibition): At 10.5 months of age (0.5 months of treatment), place each mouse at the center of the maze and record its activity for a set duration. Analyze the time spent and entries into the open and closed arms.

    • Social Interaction and Social Memory Test: At the end of the treatment period, conduct tests to assess social behavior and memory.

  • Tissue Collection and Analysis:

    • At the end of the study, euthanize the mice and collect brain tissue.

    • Immunohistochemistry: Process brain sections for immunohistochemical staining of Aβ plaques (using 4G8 antibody) and microglia (using Iba1 antibody).

    • Western Blotting: Prepare brain lysates to analyze the phosphorylation status of STAT3 and p65 NFκB.

    • RT-qPCR: Extract RNA from brain tissue to quantify the mRNA expression levels of Bace1, iNOS, and Cox-2.

In Vitro Analysis of Aβ Production

This protocol is based on the methodology described by Paris et al., 2011.[5]

Objective: To determine the effect of anatabine on the production of Aβ peptides in a cell culture model.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably overexpressing human APP (7W)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • This compound stock solution

  • ELISA kits for Aβ₁₋₄₀ and Aβ₁₋₄₂

  • Western blot reagents and antibodies for sAPPα and sAPPβ

Procedure:

  • Cell Culture: Culture 7W CHO cells in appropriate culture dishes until they reach a desired confluency (e.g., 80%).

  • Anatabine Treatment: Replace the culture medium with fresh medium containing various concentrations of anatabine (e.g., 0.1, 1, 10 µM) or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Sample Collection: Collect the conditioned medium and lyse the cells to obtain cell lysates.

  • Aβ Quantification: Use ELISA kits to measure the concentrations of Aβ₁₋₄₀ and Aβ₁₋₄₂ in the conditioned medium.

  • APP Processing Analysis: Perform Western blotting on the conditioned medium to detect and quantify the levels of sAPPα and sAPPβ.

Visualizations

Anatabine_Signaling_Pathway cluster_amyloid Amyloid Pathology STAT3 STAT3 BACE1 BACE1 STAT3->BACE1 Promotes Transcription NFkB NFκB iNOS iNOS NFkB->iNOS Promotes Transcription Cox2 Cox-2 NFkB->Cox2 NFkB->BACE1 Promotes Transcription APP APP Abeta Aβ Peptides APP->Abeta BACE1->APP Cleaves Anatabine This compound Anatabine->STAT3 Inhibits Activation Anatabine->NFkB Inhibits Activation

Caption: Anatabine's Mechanism of Action in AD Models.

Experimental_Workflow_In_Vivo start Start: 10-month-old Tg PS1/APPswe Mice treatment Chronic Oral Anatabine Treatment (10 or 20 mg/kg/day for 6.5 months) start->treatment behavior Behavioral Testing (Elevated Plus Maze, Social Interaction) treatment->behavior euthanasia Euthanasia and Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis (IHC, WB, RT-qPCR) euthanasia->analysis end End: Data Analysis and Interpretation analysis->end

Caption: In Vivo Experimental Workflow.

Experimental_Workflow_In_Vitro start Start: Culture APP-overexpressing CHO cells treatment Treat with varying concentrations of Anatabine start->treatment incubation Incubate for 24 hours treatment->incubation collection Collect Conditioned Medium and Cell Lysates incubation->collection analysis Analyze Aβ levels (ELISA) and APP processing (Western Blot) collection->analysis end End: Quantify changes in Aβ production analysis->end

Caption: In Vitro Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (R)-(+)-Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-(+)-Anatabine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the enantioselective synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause Recommended Solution
Low Overall Yield Incomplete formation of the initial chiral ketimine or imine intermediate. Ensure complete removal of water during the condensation reaction, as its presence can shift the equilibrium. For syntheses involving benzophenoneimine, the reaction byproduct is ammonia, which escapes the reaction mixture, driving the reaction forward.[1]
Suboptimal base selection for the alkylation step. The choice of a strong, non-nucleophilic base is critical. While LDA is commonly used, potassium tert-butoxide (KtOBu) has been shown to improve both yield and purity.[1]
Side reactions and byproduct formation. The formation of byproducts, such as benzophenone, can significantly lower the yield.[1] Modifying the synthetic route, for instance, by using benzophenoneimine instead of benzophenone, can reduce these byproducts from 8-12% to less than 3%.[1]
Inefficient purification and recovery. Loss of product during workup and purification can drastically reduce the final yield. An extraction and distillation process using methyl t-butyl ether (MTBE) has been shown to yield anatabine with a purity greater than 99%.[1]
Poor Enantioselectivity Racemization during the reaction or workup. Acid-base workup conditions should be carefully controlled to prevent racemization. Ensure the chiral auxiliary or catalyst is of high enantiomeric purity.
Incorrect chiral auxiliary or catalyst. The use of a suitable chiral template, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, is crucial for inducing high enantioselectivity in the formation of the desired (R)-(+)-enantiomer.[2][3][4]
Reaction Fails to Proceed Inactivity of reagents. Verify the quality and activity of all reagents, especially the strong base (e.g., LDA, KtOBu) and the dielectrophile.
Incorrect reaction temperature. Temperature control is critical. For instance, the formation of the benzylhydrylidene-pyridin-3-ylmethyl-amine intermediate is exothermic and typically proceeds at 45-55°C.[1] Subsequent alkylation steps may require low temperatures (e.g., -78°C) when using bases like LDA.

Frequently Asked Questions (FAQs)

Q1: What is a common method for the enantioselective synthesis of this compound?

A1: A widely reported method involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine.[2][3][4] This is followed by enantioselective C-alkylation, N-deprotection, and base-catalyzed intramolecular ring closure to yield the this compound.[2][3][4]

Q2: How can I improve the yield of the reaction?

A2: Several strategies can be employed to improve the yield. One approach is to use potassium tert-butoxide (KtOBu) as the base instead of LDA, which has been reported to increase the yield to 25% with 97% purity.[1] Additionally, minimizing byproduct formation by using alternative starting materials like benzophenoneimine can significantly enhance the yield.[1] Efficient purification using MTBE for extraction and distillation can also lead to higher recovery of a very pure product.[1]

Q3: What are the key factors influencing enantioselectivity?

A3: The primary factor is the choice of the chiral auxiliary or catalyst. For the chiral ketimine approach, the stereochemistry of the 2-hydroxy-3-pinanone dictates the final stereochemistry of the anatabine enantiomer.[2][3][4] Maintaining mild reaction and workup conditions is also important to prevent racemization.

Q4: Are there alternative synthetic routes that avoid common byproducts?

A4: Yes, a method utilizing benzophenoneimine to form benzylhydrylidene-pyridin-3-ylmethyl-amine offers several advantages. This route avoids the formation of water as a byproduct, allowing for lower reaction temperatures and eliminating the need for solvents like benzene.[1] This method also reports a significant reduction in benzophenone byproduct, leading to higher purity of the intermediate and a better overall yield.[1]

Quantitative Data Summary

The following table summarizes reported yields and purities for different synthetic approaches to anatabine.

Method Base Reported Yield Reported Purity Key Byproducts Reference
Deo et al. (reproduced)Not Specified10%Not SpecifiedBenzophenone (8-12%)[1]
Benzophenoneimine RouteLDANot SpecifiedNot SpecifiedBenzophenone (<3%)[1]
Benzophenoneimine RouteKtOBu25%97%Benzophenone (<3%)[1]
Chiral Ketimine RouteNot SpecifiedGood overall chemical yieldExcellent enantiomeric excessNot Specified[2][3][4]

Experimental Protocols

Protocol 1: Enantioselective Synthesis of this compound via Chiral Ketimine

This protocol is based on the general procedure involving a chiral pinanone template.[2][3][4]

Step 1: Formation of the Chiral Ketimine

  • A solution of (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone and 3-(aminomethyl)pyridine in a suitable solvent (e.g., toluene) is refluxed with a Dean-Stark trap to remove water.

  • The reaction progress is monitored by TLC until the starting materials are consumed.

  • The solvent is removed under reduced pressure to yield the crude chiral ketimine, which can be used in the next step without further purification.

Step 2: Enantioselective C-Alkylation

  • The chiral ketimine is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78°C).

  • A strong, non-nucleophilic base (e.g., LDA) is added dropwise, and the mixture is stirred to form the corresponding aza-enolate.

  • The dielectrophile (e.g., cis-1,4-dichloro-2-butene) is then added, and the reaction is allowed to proceed at low temperature.

Step 3: N-Deprotection and Cyclization

  • The reaction is quenched, and the chiral auxiliary is removed by acidic hydrolysis.

  • The resulting intermediate is then treated with a base to induce intramolecular ring closure, forming this compound.

  • The final product is purified by column chromatography or distillation.

Protocol 2: Synthesis of Anatabine using Benzophenoneimine and KtOBu

This protocol is based on a patented method designed for improved yield and purity.[1]

Step 1: Formation of Benzylhydrylidene-pyridin-3-ylmethyl-amine

  • 3-Aminomethylpyridine is reacted with benzophenoneimine. The reaction is exothermic and proceeds at approximately 45-55°C without the need for a solvent.[1]

  • The byproduct, ammonia, escapes from the reaction mixture, driving the reaction to completion.

  • The resulting intermediate, benzylhydrylidene-pyridin-3-ylmethyl-amine, is obtained in high purity (93-95%).[1]

Step 2: Alkylation and Cyclization

  • The intermediate is treated with potassium tert-butoxide (KtOBu) as the base.

  • The dielectrophile, cis-1,4-dichloro-2-butene, is then added to the reaction mixture.

  • The reaction is typically incubated for 20-40 minutes.[1]

Step 3: Acidification, Basification, and Purification

  • The resulting compound is acidified (e.g., with 10% HCl) and then basified (e.g., with K2CO3 and aqueous KOH) to yield anatabine.[1]

  • The crude anatabine is recovered and purified by extraction with methyl t-butyl ether (MTBE) followed by distillation to achieve a purity of over 99%.[1]

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product 3-Aminomethylpyridine 3-Aminomethylpyridine Condensation Condensation 3-Aminomethylpyridine->Condensation Chiral Auxiliary (1R,2R,5R)-(+)-2-hydroxy-3-pinanone Chiral Auxiliary->Condensation Alkylation Enantioselective C-Alkylation Condensation->Alkylation Chiral Ketimine Deprotection N-Deprotection & Cyclization Alkylation->Deprotection Anatabine This compound Deprotection->Anatabine

Caption: Workflow for the enantioselective synthesis of this compound.

Troubleshooting_Yield_Issues cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Overall Yield IncompleteReaction Incomplete Intermediate Formation LowYield->IncompleteReaction SuboptimalBase Suboptimal Base LowYield->SuboptimalBase SideReactions Side Reactions LowYield->SideReactions PoorPurification Inefficient Purification LowYield->PoorPurification RemoveWater Ensure Water Removal IncompleteReaction->RemoveWater UseKtOBu Use K-tert-butoxide SuboptimalBase->UseKtOBu ModifyRoute Modify Synthetic Route SideReactions->ModifyRoute OptimizePurification Optimize Purification (MTBE) PoorPurification->OptimizePurification

Caption: Troubleshooting logic for low yield in anatabine synthesis.

References

Technical Support Center: Overcoming Poor Solubility of (R)-(+)-Anatabine for Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with the poor aqueous solubility of (R)-(+)-Anatabine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a high-concentration stock solution of this compound and its racemic mixture, (R,S)-Anatabine.[1][2] It is advisable to use newly opened, anhydrous DMSO to ensure maximal solubility, as hygroscopic DMSO can negatively impact the solubility of the compound.[1] For some applications, ethanol and dimethylformamide (DMF) can also be used.[3][4]

Q2: What is the maximum concentration of DMSO that is safe for my cell line?

A2: The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% (v/v) in the cell culture medium is considered safe for most cell lines with no observable toxic effects.[5][6] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[6] However, concentrations of 1% or higher have been reported to have toxic effects on some cells.[5][7][8] It is crucial to perform a preliminary dose-response experiment to determine the maximum DMSO concentration your specific cell line can tolerate without affecting viability or experimental outcomes.[6][7]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Serial Dilution in DMSO: If you are performing a dose-response experiment, it is critical to make serial dilutions of your compound in 100% DMSO before the final dilution into the cell culture medium.[8]

  • Direct Dilution and Mixing: Add the small volume of the DMSO stock solution directly to the larger volume of cell culture medium while gently vortexing or stirring. This rapid dispersal can help prevent localized high concentrations that lead to precipitation.

  • Pre-warming of Media: Using pre-warmed cell culture media (37°C) can sometimes aid in the solubilization process.

  • Use of Co-solvents: For particularly challenging solubility issues, a co-solvent system can be employed. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

  • Sonication: If precipitation occurs, brief sonication in a water bath can help to redissolve the compound.[2]

Q4: Can I prepare a stock solution of this compound in an aqueous buffer like PBS?

A4: While it is possible to dissolve anatabine directly in aqueous buffers, the solubility is significantly lower than in organic solvents. The solubility of (R,S)-Anatabine (tartrate salt) in PBS (pH 7.2) is approximately 10 mg/mL, while the free base form has a much lower solubility of about 0.3 mg/mL in PBS.[3][4] It is generally not recommended to store aqueous solutions of anatabine for more than one day due to potential instability.[3][4] If an organic solvent-free solution is required, one method is to dissolve the compound in a volatile organic solvent like ethanol, evaporate the solvent under a stream of nitrogen, and then directly dissolve the resulting oil in the aqueous buffer.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitate forms in the stock solution vial. The compound has come out of solution during storage, possibly due to temperature fluctuations or solvent evaporation.Warm the vial to 37°C and use an ultrasonic bath to help redissolve the precipitate.[2] Ensure the vial is tightly sealed to prevent solvent evaporation. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. The final concentration of DMSO may be varying between wells or plates, which can affect cellular responses.[8] The compound may not be fully solubilized, leading to inaccurate dosing.Always use a consistent final concentration of DMSO across all wells, including vehicle controls. Visually inspect all solutions for any signs of precipitation before adding them to the cells.
Observed cytotoxicity at expected non-toxic doses. The cytotoxicity may be due to the concentration of the organic solvent (e.g., DMSO) rather than the compound itself.Perform a vehicle control experiment with the same final concentration of the solvent to assess its effect on cell viability. If the solvent is toxic, the concentration needs to be lowered. This may require preparing a more concentrated stock solution of this compound.
Low bioactivity or potency of the compound. The compound may not be fully in solution in the assay medium, leading to a lower effective concentration.Re-evaluate the solubilization protocol. Consider using a different solvent or a co-solvent system. Measure the actual concentration of the compound in the final assay medium if possible.

Quantitative Data Summary

Solubility of Anatabine Forms in Various Solvents

Compound FormSolventApproximate Solubility
(R,S)-AnatabineDMSO~15 mg/mL[3], 100 mg/mL[1], 125 mg/mL[2]
(R,S)-AnatabineDimethyl formamide (DMF)~15 mg/mL[3]
(R,S)-AnatabineEthanol~50 mg/mL (supplied as a solution)[9]
(R,S)-AnatabinePBS (pH 7.2)~0.3 mg/mL[3]
(R,S)-Anatabine (tartrate)DMSO~20 mg/mL[4]
(R,S)-Anatabine (tartrate)Dimethyl formamide (DMF)~33 mg/mL[4]
(R,S)-Anatabine (tartrate)Ethanol~1 mg/mL[4]
(R,S)-Anatabine (tartrate)PBS (pH 7.2)~10 mg/mL[4]

Note: The solubility of the specific this compound enantiomer is expected to be similar to the racemic (R,S)-Anatabine, but it is always best to determine it empirically if precise concentrations are required.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (MW: 160.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 16.02 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If any particulate matter remains, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[2]

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparing Working Solutions for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw the 100 mM stock solution of this compound at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.

  • To prepare the final working solution, add a small volume of the DMSO-diluted anatabine directly to the pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM with a final DMSO concentration of 0.1%, add 1 µL of a 100 mM stock to 999 µL of cell culture medium.

  • Immediately vortex the working solution gently to ensure homogeneity and prevent precipitation.

  • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

  • Ensure that the final DMSO concentration in all experimental wells, including the vehicle control, is identical.

Signaling Pathways and Experimental Workflows

Anatabine_Signaling_Pathways cluster_nrf2 NRF2 Pathway cluster_mapk MAPK Pathway cluster_inflammatory Inflammatory Pathways Anatabine This compound NRF2_translocation NRF2 Translocation Anatabine->NRF2_translocation induces MAPK MAPK Signaling Anatabine->MAPK activates NFkB NF-κB Inhibition Anatabine->NFkB leads to STAT3 STAT3 Inhibition Anatabine->STAT3 leads to ARE Antioxidant Response Element (ARE) NRF2_translocation->ARE binds HMOX1 Heme Oxygenase 1 (HMOX1) ARE->HMOX1 activates transcription

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start prep_stock Prepare 100 mM this compound stock solution in anhydrous DMSO start->prep_stock store_stock Aliquot and store stock solution at -80°C prep_stock->store_stock thaw_stock Thaw stock solution store_stock->thaw_stock serial_dilute Perform serial dilutions in 100% DMSO thaw_stock->serial_dilute prep_working Prepare final working solution in pre-warmed cell culture medium (e.g., final DMSO < 0.5%) serial_dilute->prep_working treat_cells Treat cells with working solution prep_working->treat_cells assay Perform cell-based assay (e.g., viability, reporter gene, etc.) treat_cells->assay end End assay->end

Caption: Workflow for preparing this compound for cell assays.

Troubleshooting_Logic rect_node rect_node precipitate Precipitation observed? yes_precipitate Yes precipitate->yes_precipitate no_precipitate No precipitate->no_precipitate action_precipitate Warm to 37°C and sonicate. Consider co-solvents. yes_precipitate->action_precipitate toxicity Cell toxicity observed? no_precipitate->toxicity action_precipitate->toxicity yes_toxicity Yes toxicity->yes_toxicity no_toxicity No toxicity->no_toxicity action_toxicity Lower final DMSO concentration. Perform vehicle control. yes_toxicity->action_toxicity inconsistent_results Inconsistent results? no_toxicity->inconsistent_results action_toxicity->inconsistent_results yes_inconsistent Yes inconsistent_results->yes_inconsistent no_inconsistent No inconsistent_results->no_inconsistent action_inconsistent Ensure consistent DMSO concentration across all wells. Verify complete solubilization. yes_inconsistent->action_inconsistent proceed Proceed with experiment no_inconsistent->proceed action_inconsistent->proceed

Caption: Troubleshooting logic for this compound cell assays.

References

Stabilizing (R)-(+)-Anatabine in aqueous solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This center provides researchers, scientists, and drug development professionals with essential information for stabilizing (R)-(+)-Anatabine in aqueous solutions for experimental use. Given that aqueous solutions of anatabine are not recommended for storage for more than one day, this guide offers troubleshooting advice and protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my aqueous solution of this compound losing potency?

A: this compound, like many pyridine alkaloids, is susceptible to degradation in aqueous environments. This instability can be influenced by several factors including pH, exposure to light, temperature, and the presence of oxidizing agents. Product information sheets often advise against storing aqueous solutions for more than a day due to this inherent instability. A patent has also noted that anatabine is moisture-sensitive, which contributes to its degradation.

Q2: What are the likely degradation pathways for anatabine in an aqueous solution?

A: While specific degradation products of anatabine are not extensively documented in publicly available literature, related alkaloids like nicotine undergo oxidation and photodegradation. Potential degradation pathways for anatabine could include:

  • Oxidation: The pyridine or tetrahydropyridine rings are susceptible to oxidation, which can alter the molecule's structure and biological activity.

  • Photodegradation: Exposure to UV light can induce degradation. Studies on nicotine show that it undergoes photolysis, and this process is pH-dependent.

  • pH-mediated hydrolysis: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of alkaloids. Many alkaloids are most stable in slightly acidic to neutral pH ranges.

Q3: How can I prepare a fresh aqueous solution of this compound for my experiments?

A: If you have this compound supplied in an organic solvent like ethanol, you can prepare a fresh aqueous solution by evaporating the ethanol under a gentle stream of nitrogen and then immediately dissolving the resulting oil in your aqueous buffer of choice. For (R,S)-anatabine, the solubility in PBS (pH 7.2) is approximately 0.3 mg/ml.

Q4: Are there any general tips for handling this compound to minimize degradation?

A: Yes. To maximize the stability of your anatabine solutions:

  • Prepare fresh: Always prepare aqueous solutions immediately before an experiment.

  • Protect from light: Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Control temperature: Store stock solutions at the recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. During experiments, keep aqueous solutions on ice if the protocol allows.

  • Use high-purity water and reagents: This minimizes the presence of potential contaminants that could accelerate degradation.

Troubleshooting Guide: Stabilizing Anatabine Solutions

This guide addresses specific issues you may encounter and provides potential solutions.

Issue EncounteredPotential CauseRecommended Solution(s)
Rapid loss of activity in cell culture medium. pH of the medium, presence of reactive oxygen species (ROS) from cellular metabolism, exposure to light from incubator/hood.1. Buffer pH: Ensure your experimental buffer is within a stable pH range (ideally slightly acidic to neutral, e.g., pH 6-7.5). Test small batches at different pH values to find the optimum for your assay. 2. Add Antioxidants: Consider adding a mild antioxidant like ascorbic acid (Vitamin C) or Trolox to your buffer at a low, non-interfering concentration. 3. Minimize Light Exposure: Protect the cell culture plates from direct light as much as possible.
Precipitate forms after dissolving in aqueous buffer. Poor solubility, pH shift causing precipitation.1. Check Solubility Limits: Do not exceed the known solubility of anatabine in your chosen buffer. The solubility of the racemic mixture in PBS (pH 7.2) is about 0.3 mg/ml. 2. pH Adjustment: Ensure the final pH of the solution is one where anatabine is soluble and stable. Alkaloids are bases and dissolving them can raise the pH of unbuffered solutions. 3. Co-solvents: If your experiment allows, a small percentage (e.g., <1%) of a biocompatible organic solvent like DMSO may help maintain solubility.
Inconsistent results between experimental replicates. Degradation occurring at different rates between samples.1. Standardize Preparation Time: Prepare all anatabine dilutions for an experiment at the same time and as close to the time of use as possible. 2. Control Temperature: Keep all stock and diluted solutions on ice or at a controlled, cool temperature throughout the experimental setup. 3. Degas Buffer: Use buffers that have been degassed by sonication or sparging with nitrogen to remove dissolved oxygen, a key driver of oxidation.

Experimental Protocol: Forced Degradation Study for this compound

This protocol provides a framework for conducting a forced degradation study to determine the optimal conditions for your specific aqueous solution. Forced degradation studies are essential for identifying degradation pathways and developing stable formulations.

Objective: To evaluate the stability of this compound in an aqueous solution under various stress conditions (hydrolysis, oxidation, and photolysis) and to identify potential stabilizing agents.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Buffers (e.g., phosphate, citrate) at various pH values (e.g., 4, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Hydrogen peroxide (H₂O₂)

  • Ascorbic acid (or other antioxidant)

  • HPLC or UPLC-MS/MS system with a suitable column (e.g., C18)

  • Photostability chamber or a light source with controlled UV and visible output

  • pH meter, analytical balance, calibrated pipettes

Methodology:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). This organic stock will be more stable than an aqueous one.

  • Sample Preparation for Stress Testing:

    • For each condition, dilute the stock solution with the appropriate aqueous buffer to a final concentration of 100 µg/mL.

    • Hydrolytic Stress:

      • Acidic: Adjust buffer to pH 4.

      • Neutral: Use buffer at pH 7.

      • Alkaline: Adjust buffer to pH 9.

    • Oxidative Stress:

      • Add 3% H₂O₂ to the anatabine solution in a pH 7 buffer.

    • Photolytic Stress:

      • Expose the anatabine solution (in a quartz cuvette or other UV-transparent vessel) in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Stabilizer Test:

      • Prepare a solution in pH 7 buffer containing a potential stabilizer (e.g., 0.1% w/v ascorbic acid).

  • Incubation:

    • Incubate all solutions (except photolysis samples) at a controlled temperature (e.g., 40°C) to accelerate degradation.

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately quench any reaction if necessary (e.g., for oxidative samples) and analyze or store at -80°C.

  • Analytical Method:

    • Analyze the concentration of the remaining this compound in each sample using a validated stability-indicating HPLC-UV or LC-MS/MS method.

    • The method should be able to separate the parent anatabine peak from any potential degradant peaks.

  • Data Analysis:

    • Calculate the percentage of anatabine remaining at each time point relative to the T=0 sample.

    • Plot the percentage of anatabine remaining versus time for each condition.

    • Summarize the results in a table for easy comparison.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis stock Prepare Anatabine Stock (1 mg/mL in MeOH) dilute Dilute Stock to 100 µg/mL in Aqueous Buffers stock->dilute hydrolysis Hydrolysis (pH 4, 7, 9) dilute->hydrolysis oxidation Oxidation (3% H₂O₂) dilute->oxidation photolysis Photolysis (ICH Q1B) dilute->photolysis stabilizer Stabilizer Test (+ 0.1% Ascorbic Acid) dilute->stabilizer sampling Sample at Time Points (0, 2, 4, 8, 24h) hydrolysis->sampling oxidation->sampling photolysis->sampling stabilizer->sampling hplc Analyze via HPLC or LC-MS/MS sampling->hplc data Calculate % Remaining & Plot Degradation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Data Presentation: Example Stability Data

The following tables summarize hypothetical results from the forced degradation study described above.

Table 1: Effect of pH on this compound Stability

Time (hours) % Anatabine Remaining (pH 4) % Anatabine Remaining (pH 7) % Anatabine Remaining (pH 9)
0 100.0 100.0 100.0
2 98.5 95.2 88.1
4 97.1 90.4 75.6
8 94.3 81.1 55.2

| 24 | 85.2 | 58.9 | 20.7 |

Table 2: Effect of Stress Conditions and Stabilizer on this compound Stability (at pH 7)

Time (hours) % Anatabine Remaining (Control, Dark) % Anatabine Remaining (Oxidative) % Anatabine Remaining (Photolytic) % Anatabine Remaining (+ Ascorbic Acid)
0 100.0 100.0 100.0 100.0
2 95.2 70.1 75.4 99.1
4 90.4 45.3 56.8 98.2
8 81.1 18.9 30.1 96.5

| 24 | 58.9 | < 5 | < 5 | 92.4 |

Signaling Pathways Involving Anatabine

This compound has been shown to have anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial when designing experiments.

STAT3 and NF-κB Signaling Pathway Inhibition

Anatabine has been shown to inhibit the phosphorylation of STAT3 and NF-κB, which are key transcription factors involved in the inflammatory response.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

G cluster_pathway Inflammatory Signaling cluster_nuc LPS LPS / TNF-α Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK JAK JAK Receptor->JAK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation STAT3 STAT3 JAK->STAT3 P STAT3_p p-STAT3 STAT3->STAT3_p dimerization & translocation Anatabine This compound Anatabine->IKK inhibits Anatabine->STAT3 inhibits P Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_nuc->Cytokines gene transcription STAT3_p->Cytokines gene transcription

Caption: Anatabine inhibits STAT3 and NF-κB inflammatory pathways.

NRF2 Signaling Pathway Activation

Recent studies have revealed that anatabine can act as an activator of the NRF2 pathway.[2] NRF2 is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative damage.

G cluster_pathway NRF2 Antioxidant Response Pathway cluster_nuc Anatabine This compound Keap1 Keap1 Anatabine->Keap1 induces conformational change NRF2 NRF2 Keap1->NRF2 releases NRF2_nuc NRF2 NRF2->NRF2_nuc translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) NRF2_nuc->ARE binds Genes Antioxidant Genes (e.g., HMOX1) ARE->Genes activates transcription

Caption: Anatabine activates the NRF2 antioxidant response pathway.

References

Troubleshooting (R)-(+)-Anatabine detection in complex biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the detection of (R)-(+)-Anatabine in complex biological matrices such as urine and plasma.

Troubleshooting Guide

This section addresses specific issues that may arise during the analytical process, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Question: I am observing poor chromatographic peak shape (e.g., fronting, tailing, or splitting) for anatabine. What are the potential causes and solutions?

Answer: Poor peak shape can compromise the accuracy and precision of your quantification. The issue often originates from the chromatography conditions or column integrity.

  • Potential Causes & Solutions:

    • Column Degradation: The stationary phase of the analytical column can degrade over time, especially with complex biological matrices. Consider replacing the column if it has been used extensively. C18 columns are commonly used for good resolution.[1]

    • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical. Initially, C8 columns and various mobile phases might show poor separation. A common successful approach involves a gradient elution with mobile phases like ammonium formate in water and methanol.[2] Ensure the mobile phase pH is appropriate for anatabine, which is a basic compound.

    • Sample Solvent Mismatch: The solvent used to reconstitute your final extract should be similar in strength to the initial mobile phase conditions. Injecting a sample in a much stronger solvent can lead to peak distortion.

    • Matrix Overload: Injecting too much of a poorly cleaned-up sample can overload the column. Try diluting the sample or improving the sample preparation procedure to remove more interferences.[3]

Question: My anatabine signal is weak, or the signal-to-noise ratio is unacceptably low. How can I improve sensitivity?

Answer: Low sensitivity can prevent the detection of anatabine at low concentrations, which is critical as it is a minor alkaloid.[4][5]

  • Potential Causes & Solutions:

    • Suboptimal MS/MS Parameters: The mass spectrometer's compound-dependent parameters must be optimized for anatabine. This involves direct infusion of an anatabine standard to determine the optimal declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP).[3] The instrument should be operated in positive ion mode using electrospray ionization (ESI).[3]

    • Inefficient Extraction: Your sample preparation method may not be efficiently recovering anatabine. Evaluate different extraction techniques such as Solid-Phase Extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[3] For instance, an enhanced direct injection method for wastewater involved filtering and passing the sample through a pre-conditioned SPE cartridge.[6]

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of anatabine in the MS source, leading to a weaker signal. To diagnose this, perform a post-column infusion experiment. To mitigate it, improve chromatographic separation to move anatabine away from interfering peaks or enhance the sample cleanup procedure.[3] Using an isotopically labeled internal standard, such as anatabine-d4, is crucial to compensate for matrix effects.[4]

    • Analyte Degradation: Anatabine may be unstable in the sample matrix or during processing. Ensure samples are stored properly (e.g., at -20°C or -80°C) and processed promptly.[7][8] Studies in wastewater have shown anatabine can be unstable under certain conditions.[6]

Question: I am experiencing significant matrix effects, leading to poor accuracy and reproducibility. What steps can I take to minimize them?

Answer: Matrix effects are a major challenge in bioanalysis. They are caused by components of the biological matrix that interfere with the ionization of the target analyte.

  • Potential Causes & Solutions:

    • Insufficient Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds. Methods like protein precipitation using acetone or acetonitrile are common but may be insufficient.[3] More rigorous techniques like SPE or LLE can provide cleaner extracts.[2][3]

    • Chromatographic Co-elution: If interfering compounds co-elute with anatabine, they will suppress or enhance its signal. Adjusting the chromatographic gradient, changing the mobile phase, or trying a different column chemistry (like HILIC) can resolve anatabine from these interferences.[4]

    • Use of an Appropriate Internal Standard: An isotopically labeled internal standard (e.g., anatabine-d4) is the gold standard for correcting matrix effects.[4] It co-elutes with the analyte and experiences similar ionization effects, allowing for accurate ratio-based quantification.

    • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby minimizing matrix effects. However, this may also dilute anatabine to a level below the limit of quantification.[3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in biological samples?

(R,S)-Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco.[8][9] It is measured in biological fluids like urine as a specific biomarker for tobacco use.[8][10] Because anatabine is present in tobacco but not in nicotine replacement therapies (NRT), its detection can help determine compliance in smoking cessation programs.[3]

Q2: What is the typical concentration range of anatabine in human urine?

Anatabine is a minor alkaloid, and its concentration in smokers' urine is typically in the low ng/mL range. One study of 827 smokers reported a median urinary concentration of 4.02 ng/mL.[4][5] Another study proposed new cutoff values for differentiating smokers from non-smokers at >0.097 ng/mL, indicating that very low concentrations are analytically significant.[11]

Q3: What is the most common analytical method for anatabine detection?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying anatabine in biological matrices.[3][12] This technique offers the high sensitivity and specificity required to measure the low concentrations of anatabine and resolve it from other matrix components.[13]

Q4: How should biological samples be handled and stored to ensure anatabine stability?

Anatabine stock solutions in ethanol are stable for at least 2 years when stored at -20°C.[7] For biological samples, it is crucial to minimize degradation. Freezing samples at -20°C or -80°C is recommended for long-term storage.[8] Avoid repeated freeze-thaw cycles. Aqueous solutions of anatabine are not recommended for storage for more than one day.[7]

Q5: Can anatabine exist as a conjugate in urine?

Yes, studies have shown that anatabine can be present in urine as a glucuronide conjugate.[4][5] To measure "total" anatabine, samples can be treated with a β-glucuronidase enzyme to hydrolyze the conjugate back to its free form before extraction.[2][4][5] One study found the median ratio of glucuronidated to free anatabine to be 0.74.[4][5]

Data Presentation: LC-MS/MS Parameters

The following tables summarize typical parameters for the analysis of anatabine and related alkaloids by LC-MS/MS. These values serve as a starting point and should be optimized for your specific instrumentation and application.

Table 1: Example Chromatographic Conditions

ParameterConditionSource
Column C18 (e.g., Phenomenex Luna, 5 µm, 50x4.6mm)[1]
Mobile Phase A Ammonium formate in HPLC-grade water[2]
Mobile Phase B Methanol or Acetonitrile[2]
Flow Rate 0.2 - 0.5 mL/min (Analytical Scale)-
Injection Volume 10 - 50 µL[6][13]
Column Temperature 30 - 40 °C-

Table 2: Example Mass Spectrometry Parameters (Positive ESI Mode)

AnalytePrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)NotesSource
Anatabine161.1Varies by instrumentTypically major fragments are used for quantification.[13]
Anatabine-d4 (IS)165.1Varies by instrumentInternal Standard for quantification.[13]
Anabasine163.1134.0 / 80.1Isobaric with Nicotine.[1]
Nicotine163.1134.0 / 117.1Isobaric with Anabasine.[13]

Table 3: Reported Method Performance

ParameterValueBiological MatrixSource
Limit of Quantification (LOQ) 0.15 ng/mLUrine[4][5]
Limit of Quantification (LOQ) 0.029 ng/mLUrine[11][13]
Recovery 67% - 118%Urine[12]
Intra-day Precision (%RSD) 1.1% - 11.7%Urine[12]
Inter-day Precision (%RSD) 4.8% - 25.2%Urine[12]

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (Urine)

This protocol is a rapid method suitable for high-throughput analysis.[3]

  • Aliquoting: Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 50 µL of an internal standard spiking solution (e.g., anatabine-d4 in acidified water).[3]

  • Enzymatic Hydrolysis (Optional): To measure total anatabine, add 100 µL of β-glucuronidase solution in a phosphate buffer (pH 7) and incubate overnight at 37°C.[2]

  • Precipitation: Add 200 µL of cold acetone. Vortex vigorously for 30 seconds to precipitate proteins and other matrix components.[3][12]

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This is a general LC-MS/MS method based on common parameters.

  • Chromatography:

    • Use a C18 analytical column.[1]

    • Employ a gradient elution. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The total run time is typically around 10-15 minutes.[3]

  • Mass Spectrometry:

    • Set the instrument to Electrospray Ionization (ESI) in Positive Ion Mode.[2][3]

    • Use Multiple Reaction Monitoring (MRM) for detection.

    • Optimize the MRM transitions (Q1/Q3 ions) and collision energies for anatabine and its deuterated internal standard by infusing a standard solution.[3]

    • Set source parameters such as spray voltage, vaporizer temperature, and gas pressures according to manufacturer recommendations and empirical optimization.[2]

  • Quantification:

    • Construct a calibration curve using a blank matrix (e.g., bovine urine or synthetic urine) spiked with known concentrations of anatabine.[12]

    • Quantify samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve.

Visualizations

TroubleshootingWorkflow Start Problem: Inaccurate or No Anatabine Signal CheckSamplePrep 1. Review Sample Preparation Start->CheckSamplePrep CheckLC 2. Investigate Chromatography Start->CheckLC CheckMS 3. Verify Mass Spectrometer Start->CheckMS LowRecovery Low Analyte Recovery? CheckSamplePrep->LowRecovery MatrixEffects High Matrix Effects? CheckSamplePrep->MatrixEffects BadPeakShape Poor Peak Shape? CheckLC->BadPeakShape LowSignal Low S/N Ratio? CheckLC->LowSignal NoSignal No MS Signal? CheckMS->NoSignal UnstableSignal Unstable Signal? CheckMS->UnstableSignal ImproveExtraction Optimize Extraction (SPE vs. LLE) LowRecovery->ImproveExtraction UseIS Use Isotope-Labeled Internal Standard MatrixEffects->UseIS ImproveCleanup Enhance Sample Cleanup MatrixEffects->ImproveCleanup ReplaceColumn Check/Replace Column BadPeakShape->ReplaceColumn OptimizeMobilePhase Adjust Mobile Phase pH/Gradient BadPeakShape->OptimizeMobilePhase LowSignal->ImproveCleanup TuneMS Tune & Calibrate MS NoSignal->TuneMS OptimizeParams Optimize MRM Transitions & Collision Energy NoSignal->OptimizeParams CleanSource Clean Ion Source UnstableSignal->CleanSource SamplePreparationWorkflow Sample 1. Biological Sample (e.g., 100 µL Urine) Spike 2. Spike with Internal Standard (Anatabine-d4) Sample->Spike Hydrolysis 3. Optional: Enzymatic Hydrolysis (β-glucuronidase) Spike->Hydrolysis Precip 4. Protein Precipitation (e.g., add cold Acetone) Hydrolysis->Precip Centrifuge 5. Centrifugation (10,000 x g) Precip->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evap 7. Evaporate to Dryness (Nitrogen Stream) Supernatant->Evap Recon 8. Reconstitute in Initial Mobile Phase Evap->Recon Inject 9. Inject into LC-MS/MS Recon->Inject

References

Technical Support Center: (R)-(+)-Anatabine Anti-Inflammatory Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of (R)-(+)-Anatabine for its anti-inflammatory effects in murine models.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for anatabine's anti-inflammatory effects?

A1: Anatabine exerts its anti-inflammatory effects primarily by inhibiting the phosphorylation and activation of key transcription factors, namely STAT3 (signal transducer and activator of transcription 3) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[1][2][3][4] By blocking these pathways, anatabine reduces the expression and production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2] Some studies also suggest that anatabine can upregulate the anti-inflammatory cytokine IL-10 and may act as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway.[1][3][4][5]

Q2: Which routes of administration are effective for anatabine in mice?

A2: Studies have demonstrated the efficacy of anatabine through several routes of administration, including intraperitoneal (i.p.) injection for acute models, oral administration in drinking water for chronic models, and inhalation exposure.[1][5][6] The choice of administration should align with the specific experimental design and intended therapeutic model (acute vs. chronic).

Q3: What is a target plasma concentration for achieving anti-inflammatory effects?

A3: Research suggests that a plasma concentration of anatabine greater than 0.8 µg/mL (approximately 5 µM) is required to achieve significant anti-inflammatory outcomes in both mice and rats.[1]

Q4: What are the key biomarkers to measure for assessing anatabine's efficacy?

A4: To assess efficacy, researchers should measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1α, G-CSF) which are expected to decrease, and anti-inflammatory cytokines like IL-10, which may increase.[1][5] For mechanistic insights, quantifying the phosphorylation status of STAT3 and NF-κB in target tissues is recommended.[2]

Troubleshooting Guide

Issue: No significant reduction in pro-inflammatory markers is observed after anatabine treatment.

  • Solution 1: Verify Dosage and Administration.

    • Ensure the dosage is within the effective range reported in literature. For acute LPS-induced inflammation, i.p. doses of 1-5 mg/kg have shown dose-dependent effects.[1][6] For chronic models like DSS-induced colitis, oral doses of 5-20 mg/kg/day have been effective.[5]

    • Confirm the timing of administration. In acute models, anatabine is typically administered as a pretreatment before the inflammatory challenge.[1]

  • Solution 2: Check Plasma Concentration.

    • If possible, perform pharmacokinetic analysis to ensure that the administered dose achieves the target plasma concentration of >0.8 µg/mL.[1] Bioavailability can be influenced by the administration route and vehicle.

  • Solution 3: Re-evaluate the Animal Model.

    • The anti-inflammatory effects of anatabine have been validated in specific models like LPS-induced systemic inflammation, DSS-induced colitis, and EAE.[1][5][6] The efficacy may vary in different models. Ensure your model is appropriate for assessing the targeted inflammatory pathways.

  • Solution 4: Assess Tissue-Specific Effects.

    • Anatabine's effects can be tissue-specific. For instance, in LPS-challenged mice, cytokine reduction was observed in plasma, kidney, and spleen.[2] In a mouse model of Alzheimer's disease, effects were seen in the brain.[2][7] Analyze the relevant tissues for your disease model.

Quantitative Data Summary

Table 1: this compound Dosage in Acute Mouse Inflammation Models

Mouse StrainInflammation ModelAdministration RouteDosage (mg/kg)Key Anti-Inflammatory EffectsCitation
C57BL/6LPS ChallengeIntraperitoneal (i.p.)534.0% reduction in plasma TNF-α; 47.2% reduction in plasma IL-6.[1]
C57BL/6LPS ChallengeIntraperitoneal (i.p.)1, 2, 5Dose-dependent inhibition of pro-inflammatory cytokines and upregulation of IL-10.[1][6]
Wild-typeLPS ChallengeNot SpecifiedNot SpecifiedReduced production of IL-6, IL-1β, and TNF-α in plasma, kidney, and spleen.[2]

Table 2: this compound Dosage in Chronic Mouse Inflammation Models

Mouse StrainInflammation ModelAdministration RouteDosage (mg/kg/day)DurationKey Anti-Inflammatory EffectsCitation
C57BL/6DSS-Induced ColitisOral (in drinking water)521 daysImproved body weight recovery; reduced Disease Activity Index (DAI) and stool occult blood score.[5]
C57BL/6DSS-Induced ColitisOral (in drinking water)2021 daysSignificant reduction in DAI; reduced colonic abundance of IL-6, KC, TNF-α, IL-1α, G-CSF; increased IL-10.[5]
C57BL/6EAE (Multiple Sclerosis Model)Inhalation Exposure~10 and ~204 weeksReduced neurological deficits and bodyweight loss.[1][6]
Tg APPsw (Alzheimer's Model)NeuroinflammationOralNot SpecifiedChronic treatment reduced brain TNF-α and IL-6 levels; inhibited STAT3 phosphorylation.[2]
Tg PS1/APPswe (Alzheimer's Model)NeuroinflammationOral10 and 206.5 monthsReduced microgliosis and Aβ deposition; suppressed hyperactivity and disinhibition.[7][8]

Experimental Protocols & Methodologies

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Systemic Inflammation

  • Animals: Use male C57BL/6 mice (7-8 weeks old).[1]

  • Acclimatization: Allow animals to acclimatize for at least 7 days before the experiment.

  • Anatabine Administration: Administer anatabine via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 2, and 5 mg/kg).[1] A vehicle control group should be included.

  • Inflammation Induction: Two hours after anatabine administration, challenge the mice with an i.p. injection of LPS.

  • Sample Collection: Collect blood samples at a specified time point post-LPS challenge (e.g., 2 hours) for cytokine analysis.[1]

  • Analysis: Measure plasma levels of TNF-α, IL-6, and other cytokines using methods like ELISA or multiplex assays.[1]

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis

  • Animals: Use male C57BL/6 mice (6–8 weeks of age).[9]

  • Anatabine Administration: Provide anatabine in the drinking water at the desired daily dose (e.g., 5 or 20 mg/kg/day).[5] Administration should begin prior to and continue throughout the DSS challenge. A control group receives regular drinking water.

  • Colitis Induction: Induce colitis by providing 3.5% DSS in the drinking water ad libitum for a set period (e.g., 7 days).[5][9]

  • Monitoring: Monitor mice daily for body weight loss, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).[5]

  • Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis and measurement of colon weight/length ratio.[5] Perform cytokine analysis on colon tissue homogenates.

Visualized Pathways and Workflows

Anatabine_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_p p-NF-κB TLR4->NFkB_p Downstream Signaling STAT3_p p-STAT3 TLR4->STAT3_p Downstream Signaling Gene Pro-inflammatory Gene Transcription NFkB_p->Gene STAT3_p->Gene Anatabine This compound Anatabine->NFkB_p Inhibits Phosphorylation Anatabine->STAT3_p Inhibits Phosphorylation Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines

Caption: Anatabine inhibits inflammatory signaling pathways.

Experimental_Workflow Start 1. Animal Acclimatization (e.g., 7 days) Grouping 2. Randomize into Groups (Vehicle, Anatabine Doses) Start->Grouping Treatment 3. Anatabine Administration (e.g., i.p. or oral) Grouping->Treatment Challenge 4. Induce Inflammation (e.g., LPS, DSS) Treatment->Challenge Monitor 5. Monitor Clinical Signs (Body weight, DAI, etc.) Challenge->Monitor Endpoint 6. Endpoint Sample Collection (Blood, Tissues) Monitor->Endpoint Analysis 7. Biomarker Analysis (Cytokines, Phospho-proteins) Endpoint->Analysis

Caption: General experimental workflow for testing anatabine efficacy.

References

Technical Support Center: Chiral Separation of Anatabine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of anatabine isomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing poor or no separation of my anatabine enantiomers?

A1: Poor resolution is a common issue in chiral separations. Several factors could be responsible:

  • Incorrect Column Choice: The chiral stationary phase (CSP) is critical. For anatabine, polysaccharide-based columns (e.g., cellulose or amylose derivatives) and protein-based columns have shown success. For example, CHIRALPAK AGP and LUX Cellulose-2 columns have been used effectively for separating anatabine enantiomers.[1][2]

  • Inappropriate Mobile Phase: The composition of the mobile phase, including the organic modifier, additives, and pH, significantly impacts enantioselectivity. For reversed-phase UPLC, mobile phases consisting of ammonium formate or ammonium hydroxide in methanol or acetonitrile are common.[1]

  • Suboptimal Flow Rate: The flow rate affects the time analytes spend interacting with the CSP. A lower flow rate can sometimes improve resolution, but at the cost of longer run times.

  • Column Degradation: Chiral columns can lose performance over time, especially if improper solvents are used or if samples are not adequately cleaned up. If you initially had good resolution that has since degraded, consider flushing the column according to the manufacturer's instructions or replacing it.

  • Co-elution with Other Alkaloids: Complex samples may contain other alkaloids like nornicotine or anabasine that can interfere with anatabine separation. A tandem column system, such as a C18 column followed by a chiral column, can pre-separate the different alkaloids before the enantiomeric separation, thus improving resolution.[3][4]

Q2: My peak shapes are broad or tailing. How can I improve them?

A2: Poor peak shape can compromise resolution and quantification. Consider the following:

  • Mobile Phase Modifiers: For basic compounds like anatabine, adding a small amount of a basic modifier (e.g., diethylamine for normal phase, ammonium hydroxide for reversed phase) to the mobile phase can prevent interactions with acidic silanol groups on the silica support, leading to sharper peaks.[1][5]

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or diluting the sample.

  • Derivatization: For GC analysis, derivatizing anatabine can improve its volatility and chromatographic behavior. Derivatization with reagents like trifluoroacetic anhydride or (1S)-(-)-camphanic chloride has been shown to produce sharp peaks.[6][7]

  • System Contamination: Ensure your HPLC/GC system, including the injector and tubing, is clean. Contaminants from previous analyses can affect peak shape.[5]

Q3: Can I separate anatabine enantiomers without a chiral column?

A3: Yes, it is possible using an indirect method. This involves derivatizing the anatabine enantiomers with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., Rtx-200).[7][8][9] A common derivatizing agent for this purpose is (1S)-(-)-camphanic chloride.[7][8][9] After separation, the quantitative relationship of the diastereomers reflects the original enantiomeric composition of the anatabine.

Q4: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?

A4: Both GC and LC are viable techniques, and the best choice depends on your specific requirements, available equipment, and sample matrix.

  • Liquid Chromatography (LC/UPLC): This is often preferred due to its versatility and milder conditions. UPLC/MS/MS offers high sensitivity and selectivity.[1][10] It avoids the need for derivatization, simplifying sample preparation.[1] Tandem column approaches in HPLC can resolve multiple alkaloid enantiomers in a single run.[4]

  • Gas Chromatography (GC): GC methods, particularly multi-dimensional GC (MDGC), can provide excellent resolution.[6] However, GC analysis of alkaloids like anatabine often requires a derivatization step to increase volatility and improve peak shape, which adds to the sample preparation time.[1]

Data & Performance Metrics

The following tables summarize quantitative data from various published methods for the chiral separation of anatabine and related alkaloids.

Table 1: Method Performance Comparison

MethodAnalyte(s)Column(s)LODLOQRecovery (%)RSD (%)Reference(s)
UPLC/MS/MSAnatabine, Nicotine, Nornicotine, AnabasineCHIRALPAK AGP, LUX Cellulose-2< 10 ng/mL< 30 ng/mL100 - 1150.2 - 3.7[1][10]
GC-NPD (with derivatization)Anatabine, Nornicotine, AnabasineRtx-200 (achiral)0.087 - 0.24 µg/g0.29 - 0.81 µg/g94.3 - 104.20.51 - 3.89[7][8][9]

Table 2: Enantiomeric Distribution of Anatabine in Tobacco Samples

Tobacco TypeS-(-)-anatabine (% of total)R-(+)-anatabine (% of total)Reference(s)
Flue-cured86.6%13.4%[6]
Burley86.0%14.0%[6]
Oriental77.5%22.5%[6]
Various~85%~15%[1]

Experimental Protocols

Protocol 1: UPLC/MS/MS Method for Anatabine Enantiomer Separation

This protocol is based on the methodology for separating anatabine enantiomers using a chiral column.[1]

  • Column Selection: Utilize a CHIRALPAK AGP column (150 x 4 mm, 5 µm).[1]

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 30 mM ammonium formate with 0.3% NH₄OH and methanol in a 90:10 (v/v) ratio.[1]

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.[1]

    • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

    • Injection Volume: 2 µL.[1]

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.[1]

    • Source Temperature: 150°C.[1]

    • Desolvation Temperature: 500°C.[1]

    • MRM Transition for Anatabine: 161 > 107 (Quantitation) and 161 > 80 (Confirmation).[1]

  • Sample Preparation:

    • Weigh 200 mg of ground, freeze-dried tobacco sample into a glass vial.[1]

    • Add internal standards and 200 µL of 5N NaOH, then let stand for 10 minutes.[1]

    • Add 10 mL of 70% methanol and shake for one hour.[1]

    • Filter the extract through a 0.22 µm PTFE filter.[1]

    • Dilute the filtered extract as needed and inject into the UPLC/MS/MS system.[1]

Protocol 2: GC-NPD Method with Chiral Derivatization

This protocol uses an indirect method on an achiral column.[7][8]

  • Column Selection: Use a standard achiral capillary column such as an Rtx-200.[7]

  • Sample Extraction:

    • Extract alkaloids from the sample matrix using an appropriate solvent (e.g., dichloromethane).[6]

    • Concentrate the extract to a suitable volume.

  • Derivatization Procedure:

    • To the dried extract, add a solution of (1S)-(-)-camphanic chloride in an aprotic solvent (e.g., toluene).

    • Add a base (e.g., pyridine) to catalyze the reaction and neutralize the HCl byproduct.

    • Heat the mixture (e.g., at 70°C) for a specified time (e.g., 30 minutes) to form the diastereomeric amides.

    • Quench the reaction and perform a liquid-liquid extraction to isolate the derivatives.

  • GC Conditions:

    • Set up a temperature program for the GC oven to separate the diastereomers. For example, start at 150°C, ramp to 250°C.

    • Use nitrogen as the carrier gas.

    • Detector: Nitrogen Phosphorus Detector (NPD).

  • Analysis: The separated peaks correspond to the (R)- and (S)-anatabine diastereomers. Quantify the peak areas to determine the enantiomeric ratio.

Visual Guides & Workflows

Chiral_Separation_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Sample Tobacco Sample Grind Grind & Homogenize Sample->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Filter Filter Extract (0.22 µm) Extract->Filter Inject Inject into HPLC/UPLC System Filter->Inject ChiralCol Chiral Column (e.g., CHIRALPAK AGP) Inject->ChiralCol Detect MS/MS Detection (MRM Mode) ChiralCol->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Enantiomers Integrate->Quantify Report Report Results (e.g., Enantiomeric Ratio) Quantify->Report

Caption: General experimental workflow for anatabine chiral separation by UPLC/MS/MS.

Troubleshooting_Resolution Start Poor Peak Resolution Observed Q_MobilePhase Is Mobile Phase Optimized? Start->Q_MobilePhase A_OptimizeMP Adjust Organic Modifier Ratio & Additives (e.g., NH4OH) Q_MobilePhase->A_OptimizeMP No Q_Column Is Chiral Column Appropriate & Healthy? Q_MobilePhase->Q_Column Yes A_OptimizeMP->Q_Column A_CheckColumn Verify Column Choice (e.g., Polysaccharide-based). Flush or Replace Column. Q_Column->A_CheckColumn No Q_Flow Is Flow Rate Too High? Q_Column->Q_Flow Yes A_CheckColumn->Q_Flow A_ReduceFlow Decrease Flow Rate to Increase Interaction Time Q_Flow->A_ReduceFlow Yes Q_Interference Is Co-elution Suspected? Q_Flow->Q_Interference No A_ReduceFlow->Q_Interference A_Tandem Use Tandem Column System (C18 + Chiral) Q_Interference->A_Tandem Yes End Resolution Improved Q_Interference->End No A_Tandem->End

Caption: A decision tree for troubleshooting poor resolution in chiral separations.

Method_Comparison cluster_direct Direct Methods cluster_indirect Indirect Methods Title Approaches to Anatabine Chiral Separation LC Liquid Chromatography (UPLC/HPLC) LC_Pros Pros: - No derivatization needed - High sensitivity (MS) - Versatile LC->LC_Pros GC Gas Chromatography (MDGC) GC_Pros Pros: - Excellent resolution GC->GC_Pros Deriv Derivatization + Achiral GC Deriv_Pros Pros: - Uses standard achiral columns - Good peak shapes Deriv->Deriv_Pros

Caption: Comparison of direct and indirect methods for anatabine chiral separation.

References

Addressing matrix effects in LC-MS/MS analysis of anatabine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of anatabine.

Troubleshooting Guides & FAQs

This section provides solutions to common issues encountered during the LC-MS/MS analysis of anatabine, with a focus on mitigating matrix effects.

Q1: What are matrix effects and how do they impact anatabine analysis?

A: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This can lead to ion suppression or enhancement, causing inaccurate quantification of anatabine.[1][2] Biological samples like urine and plasma are complex matrices containing endogenous substances such as proteins, salts, and phospholipids that can interfere with the ionization of anatabine, leading to unreliable results.[3][4][5]

Q2: I'm observing significant ion suppression for anatabine in my urine samples. What are the likely causes and how can I troubleshoot this?

A: Ion suppression in urine samples is a common challenge. The primary causes are high concentrations of endogenous components that co-elute with anatabine and compete for ionization.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample cleanup.[1][6]

    • Protein Precipitation: For urine samples, a simple and effective method is protein precipitation using acetone. This technique removes proteins, phospholipids, and salts.[3][4][5]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating anatabine and removing interfering compounds.[7][8]

    • Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[9]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as anatabine-d4, is highly recommended.[9][10] The SIL-IS co-elutes with anatabine and experiences similar matrix effects, allowing for accurate correction during data analysis.[11][12]

  • Chromatographic Optimization: Adjusting the HPLC or UPLC method can help separate anatabine from interfering matrix components.[1][6]

    • Gradient Modification: Modify the mobile phase gradient to improve the resolution between anatabine and co-eluting peaks.

    • Column Chemistry: Consider using a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer different selectivity.[13]

Q3: My calibration curves for anatabine in matrix are inconsistent and show poor linearity. What should I do?

A: Inconsistent calibration curves are often a symptom of uncompensated matrix effects.

Solutions:

  • Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples (e.g., drug-free urine for urine analysis). This helps to mimic the matrix effects experienced by the actual samples.[1]

  • Use a Stable Isotope-Labeled Internal Standard: As mentioned previously, a SIL-IS is crucial for correcting variability. The ratio of the analyte to the internal standard should remain consistent even with varying matrix effects.[11][12]

  • Evaluate Different Sample Preparation Techniques: If matrix-matched calibrators and a SIL-IS are already in use, consider a more effective sample preparation method to reduce the overall matrix load. Compare the performance of protein precipitation, liquid-liquid extraction (LLE), and SPE.

Q4: What are the recommended sample preparation protocols for anatabine in urine?

A: Below are detailed protocols for common sample preparation techniques for the analysis of anatabine in urine.

Experimental Protocols

Protocol 1: Acetone Precipitation for Total Anatabine (with Enzymatic Hydrolysis)

This method is suitable for quantifying both free and glucuronidated anatabine.

  • Sample Preparation:

    • To a microcentrifuge tube, add 100 µL of urine sample.

    • Add 50 µL of an internal standard spiking solution containing anatabine-d4.[3][9]

    • Add 100 µL of HPLC water.[3][9]

    • Add 160 µL of β-glucuronidase enzyme solution (10,000 units/mL in 0.5 M ammonium acetate, pH 5.1).[3][9]

  • Incubation:

    • Incubate the mixture at 37°C overnight (approximately 21 hours) to hydrolyze the glucuronide conjugates.[3][9]

  • Protein Precipitation:

    • Add a sufficient volume of cold acetone to precipitate proteins and the enzyme.

    • Vortex and centrifuge at high speed.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Anatabine in Wastewater

This protocol is adapted for wastewater but can be modified for urine.

  • Sample Pre-treatment:

    • Filter the sample through a 0.2 µm syringe filter.[7]

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB SPE cartridge (1 cc, 30 mg) with methanol followed by water.[7]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.

  • Elution:

    • Elute anatabine with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the LC-MS/MS analysis of anatabine.

Table 1: LC-MS/MS Method Parameters for Anatabine Analysis

ParameterValueReference
LC Column Thermo Scientific Aquasil C18 (150 x 0.5 mm, 5 µm)[14]
Mobile Phase A 20 mM Ammonium Formate in Water[14]
Mobile Phase B Acetonitrile[14]
Flow Rate 20 µL/min[14]
Injection Volume 4 - 8 µL[14]
Ionization Mode Positive Electrospray Ionization (ESI)[14]
MS/MS Transition m/z 163.2 → 118.2 (quantifier), 163.2 → 144.2 (qualifier)[14]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Anatabine in Urine

ParameterResultReference
Mean Recovery 76–99%[3][4]
Accuracy (Bias) 0–10%[3][4]
Reproducibility (CV) 2–9%[3][4]
Linearity Range Analyte concentrations typically found in daily smokers[3][4]

Visualizations

Workflow for Addressing Matrix Effects

The following diagram illustrates a systematic approach to identifying and mitigating matrix effects in LC-MS/MS analysis.

Troubleshooting Workflow for Matrix Effects cluster_start Initial Observation cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation start Poor Peak Shape, Low Recovery, or Inconsistent Results check_matrix Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->check_matrix is_present Matrix Effect Confirmed? check_matrix->is_present sample_prep Optimize Sample Preparation (SPE, LLE, Protein Precipitation) is_present->sample_prep Yes success Successful Analysis is_present->success No sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) sample_prep->sil_is chromatography Optimize Chromatography (Gradient, Column, Flow Rate) sil_is->chromatography revalidate Re-validate Method chromatography->revalidate revalidate->success

Caption: A flowchart for systematically troubleshooting matrix effects.

Decision Tree for Sample Preparation Method Selection

This diagram provides a decision-making framework for choosing an appropriate sample preparation technique.

Sample Preparation Decision Tree start Start: Anatabine Analysis matrix_complexity Matrix Complexity? start->matrix_complexity analyte_concentration Analyte Concentration? matrix_complexity->analyte_concentration Low spe Solid-Phase Extraction (SPE) matrix_complexity->spe High throughput High Throughput Needed? analyte_concentration->throughput High lle Liquid-Liquid Extraction analyte_concentration->lle Low dilute Dilute & Shoot throughput->dilute Yes ppt Protein Precipitation throughput->ppt No end Proceed to LC-MS/MS dilute->end ppt->end lle->end spe->end

Caption: A guide for selecting a sample preparation method.

References

Technical Support Center: (R)-(+)-Anatabine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized (R)-(+)-Anatabine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include the (S)-(-)-enantiomer of anatabine, unreacted starting materials such as 3-aminomethylpyridine and benzophenoneimine, and byproducts like benzophenone.[1] Other minor tobacco alkaloids like nornicotine and anabasine could also be present, depending on the synthetic route and purification efficiency.[2][3]

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification methods for anatabine include:

  • Acid-Base Workup and Extraction: A fundamental technique to separate the basic anatabine from neutral or acidic impurities.[1]

  • Distillation: Particularly effective when using a solvent like methyl t-butyl ether (MTBE) for extraction, which can yield high purity anatabine.[1][4]

  • Chromatography: Column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating anatabine from closely related impurities.[1][5]

  • Chiral Chromatography: Essential for separating the desired (R)-(+)-enantiomer from the (S)-(-)-enantiomer.[6][7][8]

  • Recrystallization: Useful for final polishing of the product, assuming a suitable solvent system can be identified.

Q3: How can I separate the (R)-(+)- and (S)-(-)-enantiomers of anatabine?

A3: Chiral separation is necessary to isolate this compound. This can be achieved through:

  • Chiral HPLC: Using a polysaccharide-based chiral column is a direct method for enantiomeric separation.[6][8]

  • Diastereomeric Salt Formation: This classic chiral resolution technique involves reacting the racemic anatabine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities. The purified diastereomer is then treated with a base to yield the desired enantiomer.[9]

  • Derivatization: Reacting the enantiomeric mixture with a chiral derivatizing agent, such as (1S)-(-)-camphanic chloride, allows for separation on a standard achiral chromatography column.[10]

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis

Problem: The purity of the synthesized anatabine is low, with significant amounts of benzophenone detected.

Possible Cause: Incomplete reaction or side reactions during the synthesis, particularly when using benzophenone as a starting material. The synthesis method described by Deo et al. has been reported to result in 8-12% benzophenone impurity.[1]

Solution:

  • Optimize Reaction Conditions: Consider using benzophenoneimine instead of benzophenone and 3-aminomethylpyridine in a solvent-less reaction to improve the purity of the intermediate.[1]

  • Alternative Base: Using potassium tert-butoxide (KtOBu) instead of lithium diisopropylamide (LDA) has been shown to improve both yield and purity.[1]

  • Purification Strategy: Implement a robust purification strategy involving an acid-base workup followed by extraction with methyl t-butyl ether (MTBE) and distillation. This method has been reported to achieve over 99% purity.[1][4]

Issue 2: Presence of the (S)-(-)-Anatabine Enantiomer

Problem: The final product is a racemic or enantiomerically impure mixture of anatabine.

Possible Cause: The synthesis was not enantioselective, or racemization occurred at some stage.

Solution:

  • Enantioselective Synthesis: Employ an enantioselective synthetic route from the start. One reported method involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary like 1R, 2R, 5R-(+)-2-hydroxy-3-pinanone.[11][12][13]

  • Chiral Resolution: If a racemic synthesis is performed, chiral resolution is necessary. Chiral HPLC is a direct and effective method for separating the enantiomers.[6][7][8] Refer to the detailed protocol below.

Data Presentation

Table 1: Comparison of Anatabine Synthesis and Purification Methods

MethodKey Reagents/StepsReported PurityReported YieldReference
Deo et al. SynthesisBenzophenone, 3-aminomethylpyridine, LDA~83-85% (intermediate)10% (after chloroform extraction)[1]
Improved SynthesisBenzophenoneimine, 3-aminomethylpyridine, KtOBu97%25%[1]
MTBE Extraction and DistillationBasification with KOH/K2CO3, MTBE extraction, distillation>99%Not Specified[1][4]
Enantioselective Synthesis1R, 2R, 5R-(+)-2-hydroxy-3-pinanoneExcellent enantiomeric excessGood overall yield[11][12]

Experimental Protocols

Protocol 1: Purification of Racemic Anatabine by MTBE Extraction and Distillation

This protocol is based on a method reported to yield high-purity anatabine.[1][4]

  • Basification: Take the crude reaction mixture containing anatabine and basify it to saturation with potassium hydroxide (KOH) and potassium carbonate (K2CO3).

  • Extraction: Add methyl t-butyl ether (MTBE) to the basified solution. This will induce phase separation. The anatabine will partition into the organic (MTBE) phase.

  • Separation: Separate the organic phase from the aqueous phase.

  • Distillation: Distill the organic phase to remove the MTBE, yielding purified anatabine.

  • Acid-Base Workup (Optional Final Polish): a. Dissolve the distilled anatabine in a suitable organic solvent. b. Extract with an aqueous acid solution (e.g., 1M HCl). c. Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities. d. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the pure anatabine with an organic solvent. e. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the final product.

Protocol 2: Chiral Separation of Anatabine Enantiomers by HPLC

This protocol outlines a general approach for chiral HPLC separation.[6][8]

  • Column Selection: Utilize a polysaccharide-based chiral stationary phase, such as an amylose or cellulose-based column (e.g., IG-3 chiral column).[6]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column and system. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like anatabine.

  • Sample Preparation: Dissolve a small amount of the purified racemic anatabine in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Detection: UV detection at a wavelength where anatabine has strong absorbance (e.g., ~259 nm).[14]

    • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the two separated enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of the this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Anatabine Synthesis cluster_purification Purification cluster_chiral_resolution Chiral Resolution cluster_final_product Final Product synthesis Racemic Anatabine Synthesis basification Basification (KOH/K2CO3) synthesis->basification Crude Product extraction MTBE Extraction basification->extraction distillation Distillation extraction->distillation chiral_hplc Chiral HPLC distillation->chiral_hplc Racemic Anatabine final_product This compound (>99% Purity) chiral_hplc->final_product Separated Enantiomer

Caption: Purification and Chiral Resolution Workflow for this compound.

troubleshooting_guide start Analyze Purity of Synthesized Anatabine purity_check Is Purity Low Due to Non-Enantiomeric Impurities? start->purity_check enantiomer_check Is the (S)-(-)-Enantiomer Present? purity_check->enantiomer_check No low_purity_solution Implement MTBE Extraction and Distillation Protocol purity_check->low_purity_solution Yes enantiomer_solution Perform Chiral Resolution (e.g., Chiral HPLC) enantiomer_check->enantiomer_solution Yes end_product High Purity This compound enantiomer_check->end_product No low_purity_solution->enantiomer_check enantiomer_solution->end_product

Caption: Troubleshooting Logic for Increasing this compound Purity.

References

Technical Support Center: (R)-(+)-Anatabine Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in (R)-(+)-Anatabine anti-inflammatory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied for anti-inflammatory effects?

A1: this compound is a minor alkaloid found in plants of the Solanaceae family, such as tobacco, peppers, and tomatoes.[1] It has garnered interest for its potential anti-inflammatory properties, which are believed to be mediated in part through the inhibition of key inflammatory signaling pathways, including NF-κB and STAT3.[2][3][4][5]

Q2: What are the main signaling pathways targeted by this compound?

A2: Research suggests that this compound exerts its anti-inflammatory effects primarily by inhibiting the phosphorylation and activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4][5][6] These transcription factors are crucial regulators of the inflammatory response, and their inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines.

Q3: I am observing inconsistent anti-inflammatory effects of anatabine in my experiments. What are the potential reasons?

A3: Inconsistent results in anatabine anti-inflammatory assays are a known challenge. Several factors can contribute to this variability:

  • Discrepancy between in vitro and in vivo effective concentrations: One of the most significant sources of inconsistency is the substantial difference between the concentrations of anatabine required to elicit an anti-inflammatory response in cell culture versus animal models. In vitro studies often require concentrations that are 100 to 200 times higher than the plasma concentrations found to be effective in vivo.

  • Dose- and Time-Dependence: The anti-inflammatory effects of anatabine are dose-dependent and may also vary with the duration of treatment.[6][7]

  • Cell Type Specificity: The response to anatabine can differ between various cell types used in the assays.

  • Experimental Model: The choice of inflammatory stimulus (e.g., LPS, TNF-α) and the specific animal model of inflammation can influence the observed outcomes.

  • Purity and Formulation of Anatabine: The purity of the anatabine compound and the formulation used for administration can impact its bioavailability and activity.

Troubleshooting Guides

Issue 1: High variability in cytokine inhibition data between experiments.
  • Possible Cause: Inconsistent cell culture conditions, such as cell passage number, confluency, and stimulation time.

  • Troubleshooting Steps:

    • Standardize Cell Culture: Use cells within a narrow passage number range. Ensure consistent cell seeding density and confluency at the time of treatment.

    • Optimize Stimulation: Perform a time-course and dose-response experiment for your inflammatory stimulus (e.g., LPS) to determine the optimal conditions for consistent cytokine production in your specific cell type.

    • Vehicle Control: Always include a vehicle control (the solvent used to dissolve anatabine) to account for any effects of the solvent on cytokine production.

Issue 2: Anatabine shows potent anti-inflammatory effects in vivo but weak or no effect in our in vitro assays.
  • Possible Cause: As noted, the effective concentration of anatabine in vitro is significantly higher than in vivo. Your in vitro concentrations may be too low.

  • Troubleshooting Steps:

    • Concentration Gradient: Test a wide range of anatabine concentrations in your in vitro assays, extending into the higher micromolar range as suggested by some studies.

    • Metabolism Considerations: Consider that anatabine may be metabolized in vivo to a more active compound. This is a complex issue to address in vitro but is an important consideration when interpreting results.

    • Alternative in vitro models: Explore the use of co-culture systems or more complex 3D cell culture models that may better mimic the in vivo environment.

Issue 3: Difficulty in detecting a consistent inhibition of NF-κB or STAT3 phosphorylation.
  • Possible Cause: Suboptimal timing of cell lysis after stimulation, or issues with the Western blot protocol.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the peak phosphorylation of NF-κB and STAT3 in your cell model after stimulation. This will ensure you are lysing the cells at the optimal time point to observe inhibition.

    • Western Blot Optimization: Ensure complete protein transfer and use appropriate antibodies and blocking buffers. Always include a loading control to normalize for protein loading.

    • Positive and Negative Controls: Include positive controls (stimulated cells without anatabine) and negative controls (unstimulated cells) to validate your assay.

Data Presentation

Table 1: Summary of this compound Effects on Pro-inflammatory Cytokines

Model SystemInflammatory StimulusAnatabine Concentration/DoseMeasured CytokinesObserved Effect
MiceLPS5 mg/kg (i.p.)TNF-α, IL-634.0% reduction in plasma TNF-α, 47.2% reduction in plasma IL-6
MiceDSS20 mg/kg/day (oral)IL-6, KC, TNF-α, IL-1α, G-CSFSignificant reduction in colonic levels
Human microglia, SH-SY5Y, HEK293 cellsLPS or TNF-αNot specifiedIL-1βPrevention of IL-1β production
Alzheimer's disease mouse model (Tg APPsw)Chronic neuroinflammationNot specified (oral)TNF-α, IL-6Reduction in brain levels

Note: Specific IC50 values for cytokine inhibition are not consistently reported across studies, highlighting the variability in experimental outcomes.

Table 2: Summary of this compound Effects on NF-κB and STAT3 Signaling

Model SystemInflammatory StimulusAnatabine ConcentrationTargetObserved Effect
HEK293 NF-κB luciferase reporter cellsTNF-αDose-dependentNF-κB activationInhibition of NF-κB luciferase activity
SH-SY5Y, HEK293, human microglia, human blood mononuclear cellsLPS or TNF-αNot specifiedSTAT3 and NF-κB phosphorylationPrevention of phosphorylation
Spleen and kidney of miceLPSNot specifiedSTAT3 phosphorylationOpposes phosphorylation
Brain of Alzheimer's disease mouse modelChronic neuroinflammationNot specified (oral)STAT3 phosphorylationInhibition of increased phosphorylation

Experimental Protocols

Protocol 1: General Procedure for LPS-Induced Cytokine Release Assay in Microglia
  • Cell Seeding: Plate primary microglia or a microglial cell line (e.g., BV-2) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Anatabine Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of wells with anatabine treatment but without LPS stimulation as a control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Protocol 2: General Procedure for Western Blot Analysis of p-STAT3 and p-NF-κB
  • Cell Lysis: Following treatment with anatabine and/or an inflammatory stimulus, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated NF-κB p65 (p-p65), total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) IKK_Complex IKK Complex Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates IKK_Complex->IκBα NF_κB NF-κB (p65/p50) IκBα->NF_κB Inhibits NF_κB_active Active NF-κB NF_κB->NF_κB_active Translocates Anatabine This compound Anatabine->IKK_Complex Inhibits DNA DNA NF_κB_active->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive STAT3_p p-STAT3 STAT3_inactive->STAT3_p STAT3_dimer p-STAT3 Dimer STAT3_p->STAT3_dimer Dimerizes STAT3_dimer_n p-STAT3 Dimer STAT3_dimer->STAT3_dimer_n Translocates Anatabine This compound Anatabine->JAK Inhibits DNA DNA STAT3_dimer_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: STAT3 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Treatment Treatment with this compound (Dose-Response) Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α) Treatment->Stimulation Sample_Collection Sample Collection (Supernatant, Cell Lysate, Tissue) Stimulation->Sample_Collection Cytokine_Analysis Cytokine Analysis (ELISA, Luminex) Sample_Collection->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot for p-NF-κB, p-STAT3) Sample_Collection->Signaling_Analysis Data_Analysis Data Analysis and Interpretation Cytokine_Analysis->Data_Analysis Signaling_Analysis->Data_Analysis End End: Conclusion on Anti-inflammatory Effect Data_Analysis->End

Caption: General experimental workflow for assessing anatabine's anti-inflammatory activity.

Inconsistent_Results_Troubleshooting Experimental_Variability Experimental Design Variability Dose_Dependence Dose-Dependence Experimental_Variability->Dose_Dependence Time_Dependence Time-Dependence Experimental_Variability->Time_Dependence Stimulus_Choice Choice of Stimulus (LPS, TNF-α, etc.) Experimental_Variability->Stimulus_Choice Model_System Model System (Cell line, Animal Strain) Experimental_Variability->Model_System Biological_Factors Biological Factors Cell_Type Cell Type Specificity Biological_Factors->Cell_Type Metabolism Metabolism of Anatabine Biological_Factors->Metabolism Low_In_Vivo_C Low In Vivo Plasma Levels Inconsistent_Results Inconsistent_Results Inconsistent_Results->Experimental_Variability Inconsistent_Results->Biological_Factors Concentration_Mismatch Concentration_Mismatch Concentration_Mismatch->Low_In_Vivo_C High_In_Vitro_C High_In_Vitro_C Concentration_Mismatch->High_In_Vitro_C

Caption: Potential sources of inconsistent results in anatabine anti-inflammatory assays.

References

Technical Support Center: (R)-(+)-Anatabine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of (R)-(+)-Anatabine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the scale-up of this compound synthesis.

Q1: My overall yield has significantly dropped after moving from a 1g to a 100g scale. What are the potential causes and how can I troubleshoot this?

A1: A drop in yield upon scale-up is a common issue. Several factors could be responsible:

  • Inefficient Heat Transfer: Large-scale reactions have a smaller surface-area-to-volume ratio, which can lead to poor heat distribution. This can cause localized overheating or insufficient heating, leading to side reactions or incomplete conversion.

    • Troubleshooting:

      • Use a reactor with appropriate stirring and heating/cooling systems to ensure uniform temperature.

      • Consider a slower, controlled addition of reagents to manage exothermic reactions.[1]

  • Mixing Issues: Inadequate mixing in a larger reactor can lead to localized high concentrations of reactants, promoting side product formation.

    • Troubleshooting:

      • Ensure the stirrer design and speed are adequate for the reactor volume and viscosity of the reaction mixture.

  • Reagent and Solvent Quality: Impurities in reagents or solvents that are negligible at a small scale can become significant at a larger scale.

    • Troubleshooting:

      • Use high-purity, anhydrous solvents and reagents, especially for moisture-sensitive steps.

  • Extended Reaction Times: Longer reaction times at scale may be necessary for complete conversion but can also lead to product degradation or side reactions.

    • Troubleshooting:

      • Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time.

Q2: I am observing a significant amount of benzophenone impurity in my final product. How can I avoid this?

A2: The formation of benzophenone as an impurity is a known issue in certain synthetic routes, particularly those that use benzophenone-based imines and involve water as a byproduct.[2]

  • Cause: The presence of water can lead to the hydrolysis of imine intermediates back to benzophenone. Traditional methods using benzene for azeotropic water removal are hazardous and not easily scalable.[2]

  • Solution: A more scalable approach is to use benzophenoneimine as a starting material. This reaction produces ammonia as a byproduct, which is easily removed from the reaction mixture, thus avoiding the issue of water-driven hydrolysis.[2] This method also allows for lower reaction temperatures, improving economic and environmental efficiency.[2]

Q3: What are the critical safety considerations when scaling up the synthesis of anatabine?

A3: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: The alkylation step can be exothermic. Adding all reagents at once on a large scale can lead to a dangerous temperature increase.[1]

    • Mitigation: Implement controlled, portion-wise or drop-wise addition of reagents. Ensure the reactor is equipped with an efficient cooling system.

  • Hazardous Reagents and Solvents: Some synthetic routes may use hazardous materials like benzene.[2]

    • Mitigation: Whenever possible, substitute hazardous reagents and solvents with safer alternatives. For example, methyl t-butyl ether (MTBE) can be used as a more environmentally friendly extraction solvent than halogenated compounds like chloroform.[2]

  • Handling of Bases: Strong bases like lithium diisopropylamide (LDA) are often used. These are highly reactive and require careful handling in an inert, anhydrous atmosphere.

    • Mitigation: Ensure all equipment is properly dried and the reaction is conducted under an inert gas (e.g., argon or nitrogen).

Q4: Is column chromatography a viable purification method for large-scale this compound synthesis?

A4: While effective at the lab scale, column chromatography is generally not practical or cost-effective for large-scale industrial production due to the large volumes of solvent required and the time-consuming nature of the process.[2]

  • Alternative Purification Strategy: A more scalable method involves an acid-base workup followed by distillation.[2]

    • Process: After the reaction, the mixture can be treated with an acid to protonate the anatabine, allowing for the removal of non-basic impurities through extraction with an organic solvent. The aqueous layer is then basified, and the anatabine free base is extracted into a suitable solvent like MTBE.

    • Final Step: The extracted product can be further purified by distillation to achieve high purity (>99%).[2]

Q5: How can I maintain high enantiomeric excess (e.e.) during scale-up?

A5: Maintaining high enantioselectivity is crucial. The key is to control the conditions of the asymmetric reaction step.

  • Chiral Auxiliary/Catalyst: The performance of the chiral auxiliary or catalyst can be sensitive to reaction conditions.

    • Troubleshooting:

      • Ensure the chiral auxiliary (e.g., (1R,2R,5R)-(+)-2-hydroxy-3-pinanone) is of high purity.[3][4]

      • Strictly control the reaction temperature, as variations can impact the stereoselectivity.

      • Thoroughly screen and optimize solvent and base combinations at a smaller scale before proceeding to the pilot scale.

Quantitative Data

The following tables summarize key quantitative data from various synthetic approaches to anatabine.

Table 1: Comparison of Yields for Anatabine Synthesis

Synthetic Step/MethodScaleReported YieldReference
Racemic Anatabine (5-step synthesis)Lab Scale70% (overall)[5]
Intermediate: N-(diphenylmethylene)(pyridin-3-yl)methanamineLab Scale78.5%[6]
Anatabine from intermediate (using LDA)Lab Scale81.5%[6]
Enantioselective Synthesis (R- and S-isomers)Lab ScaleGood (overall)[3][4]

Table 2: Purity and Reaction Conditions for Scalable Anatabine Synthesis

ParameterCondition/ValueReference
Starting Material Scale20g - 30g (medium) to 1kg - 5kg (large)[2]
Final Purity> 99%[2]
Purification MethodDistillation following acid-base workup with MTBE extraction[2]
Reaction Temperature~50°C (for imine formation with benzophenoneimine)[2]

Experimental Protocols

The following is a generalized, scalable protocol for the synthesis of anatabine, based on methods designed for larger-scale production.[2] This protocol avoids hazardous solvents like benzene and chromatography for purification.

Step 1: Formation of Benzylhydrylidene-pyridin-3-ylmethyl-amine

  • To a suitable reactor equipped with a mechanical stirrer and an inert atmosphere (N₂ or Ar), add 3-aminomethylpyridine.

  • Add benzophenoneimine. The reaction byproduct is ammonia, which will evolve from the mixture.[2]

  • Heat the mixture to approximately 50°C and stir until the reaction is complete (monitor by TLC or GC).

  • The resulting product, benzylhydrylidene-pyridin-3-ylmethyl-amine, can be used in the next step with or without further purification.

Step 2: Alkylation and Cyclization

  • Dissolve the product from Step 1 in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Slowly add a non-nucleophilic base, such as lithium diisopropylamide (LDA), while maintaining the low temperature.

  • After stirring, slowly add a solution of cis-1,4-dichloro-2-butene in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

Step 3: Hydrolysis and Ring Closure

  • Acidify the reaction mixture with an aqueous acid (e.g., HCl). This will hydrolyze the imine and facilitate the intramolecular N-alkylation to form the anatabine ring system.

  • Stir until the cyclization is complete.

Step 4: Purification via Acid-Base Extraction and Distillation

  • Wash the acidic aqueous solution with an organic solvent (e.g., diethyl ether or MTBE) to remove non-basic organic impurities.

  • Carefully basify the aqueous layer with a strong base (e.g., NaOH) to a high pH.

  • Extract the anatabine free base into methyl t-butyl ether (MTBE).[2] Repeat the extraction multiple times to ensure complete recovery.

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude anatabine by vacuum distillation to obtain the final product with >99% purity.[2]

Visualizations

Diagram 1: Scalable Synthesis Workflow for Anatabine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Cyclization cluster_3 Step 4: Purification A 3-Aminomethylpyridine + Benzophenoneimine B Heat to ~50°C A->B C Benzylhydrylidene-pyridin-3-ylmethyl-amine (Ammonia byproduct removed) B->C D Dissolve in Anhydrous THF C->D Intermediate E Add LDA at -78°C D->E F Add cis-1,4-dichloro-2-butene E->F G Acidify with Aqueous HCl F->G Alkylated Intermediate H Crude Anatabine Solution G->H I Wash with Organic Solvent H->I Purification Start J Basify with NaOH I->J K Extract with MTBE J->K L Vacuum Distillation K->L M Pure this compound (>99%) L->M

Caption: Workflow for a scalable synthesis of Anatabine.

Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up

G start Low Yield at Scale q1 Was reaction exothermic? start->q1 a1_yes Improve Heat Transfer: - Slower reagent addition - Enhanced cooling q1->a1_yes Yes q2 Is reaction incomplete? q1->q2 No a1_yes->q2 a2_yes Optimize Reaction Time: - Monitor via HPLC/GC - Check for uniform mixing q2->a2_yes Yes q3 Are significant side products observed? q2->q3 No a2_yes->q3 a3_yes Check Reagent/Solvent Purity: - Use anhydrous solvents - Verify starting material quality q3->a3_yes Yes a3_no Review Purification Step: - Check pH during extraction - Ensure efficient extraction q3->a3_no No end Yield Improved a3_yes->end a3_no->end

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (R)-(+)-Anatabine and (S)-(-)-Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in tobacco and other Solanaceae plants, has garnered significant interest for its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties. As a chiral molecule, anatabine exists as two enantiomers: (R)-(+)-anatabine and (S)-(-)-anatabine. Understanding the distinct biological activities of each enantiomer is crucial for the development of targeted and effective therapeutics. This guide provides an objective comparison of the bioactivity of this compound and (S)-(-)-anatabine, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Data Presentation: Quantitative Comparison of Anatabine Enantiomers

The primary biological targets of anatabine are nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of physiological processes. The binding affinities and functional potencies of the (R) and (S) enantiomers of anatabine at the two major nAChR subtypes in the central nervous system, α4β2 and α7, have been characterized.

ParameterReceptor SubtypeThis compound(S)-(-)-AnatabineReference
Binding Affinity (Ki, nM) α4β2 nAChR119 ± 16249 ± 32[1][2]
Efficacy (EC50, µM) α4β2 nAChR1.1 ± 0.21.4 ± 0.2[2]
Efficacy (Imax % of ACh) α4β2 nAChR44 ± 456 ± 3[2]
Efficacy (EC50, µM) α7 nAChR61 ± 970 ± 11[2]
Efficacy (Imax % of ACh) α7 nAChR88 ± 491 ± 3[2]

Key Findings from Quantitative Data:

  • This compound exhibits a twofold higher binding affinity for the α4β2 nAChR compared to (S)-(-)-anatabine. [1][2] This suggests that the (R)-enantiomer may have a more potent effect on this receptor subtype at lower concentrations.

  • Both enantiomers demonstrate similar functional potencies (EC50) at the α4β2 nAChR. [2] However, (S)-(-)-anatabine shows slightly higher maximal efficacy (Imax) at this receptor, indicating it can elicit a stronger response at saturating concentrations.[2]

  • At the α7 nAChR, both enantiomers display comparable potencies and high efficacies. [2]

Signaling Pathways and Bioactivity

Anatabine's biological effects extend beyond direct nAChR agonism, notably impacting inflammatory signaling pathways. While most studies on these pathways have utilized racemic anatabine, the findings provide a foundational understanding of its mechanisms of action.

Nicotinic Acetylcholine Receptor (nAChR) Activation

The differential binding and activation of α4β2 and α7 nAChRs by the anatabine enantiomers can trigger distinct downstream signaling cascades, influencing neurotransmitter release and cellular excitability.

nAChR_Activation cluster_R This compound cluster_S (S)-(-)-Anatabine cluster_receptors Nicotinic Acetylcholine Receptors R_Anatabine This compound a4b2 α4β2 nAChR R_Anatabine->a4b2 Higher Affinity (Ki = 119 nM) a7 α7 nAChR R_Anatabine->a7 High Efficacy S_Anatabine (S)-(-)-Anatabine S_Anatabine->a4b2 Lower Affinity (Ki = 249 nM) Higher Efficacy (Imax) S_Anatabine->a7 High Efficacy Downstream Downstream Effects (e.g., Neurotransmitter Release, Modulation of Inflammation) a4b2->Downstream a7->Downstream Anti_Inflammatory_Pathway Racemic_Anatabine Racemic Anatabine nAChR_activation nAChR Activation (α7 and/or α4β2) Racemic_Anatabine->nAChR_activation IKK IKK Complex nAChR_activation->IKK Inhibition JAK JAK nAChR_activation->JAK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus_NFkB NF-κB Translocation to Nucleus NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus_NFkB->Inflammatory_Genes STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus_STAT3 p-STAT3 Dimerization & Translocation pSTAT3->Nucleus_STAT3 STAT3_Target_Genes STAT3 Target Gene Expression Nucleus_STAT3->STAT3_Target_Genes Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membranes - [3H]-Cytisine - Anatabine Enantiomers start->prep_reagents incubation Incubate Membranes, [3H]-Cytisine, and Anatabine Enantiomers prep_reagents->incubation filtration Rapid Filtration (Separates Bound/Free Ligand) incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis end End analysis->end

References

(R)-(+)-Anatabine and Nicotine: A Comparative Analysis of Their Effects on Food Intake and Physical Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (R)-(+)-anatabine and nicotine on food intake and physical activity, supported by experimental data. The information is intended to inform research and development in areas such as obesity pharmacotherapies and smoking cessation aids.

Executive Summary

Both this compound, a minor tobacco alkaloid, and nicotine, the primary psychoactive component of tobacco, have been shown to reduce food intake and influence body weight.[1][2][3] Experimental evidence suggests that while both compounds act on nicotinic acetylcholine receptors (nAChRs), they exhibit different potencies and produce varied effects on body composition and physical activity.[1] Anatabine has been observed to prevent weight gain and reduce body fat, whereas nicotine slows the rate of weight gain.[1][2][3] With regard to physical activity, nicotine appears to produce more sustained increases compared to the more transient effects of anatabine.[1][2][3]

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a study comparing the effects of daily subcutaneous injections of this compound (3.00 mg/kg), nicotine (0.50 mg/kg), and saline over a seven-day period in male Sprague Dawley rats.[1]

Table 1: Effects on Body Weight and Composition [1]

Parameter Saline (Control) This compound (3.00 mg/kg) Nicotine (0.50 mg/kg)
Cumulative Weight Gain (Day 6) Significant increasePrevented additional weight gainSlower rate of weight gain
Body Fat Change Significant increaseSignificant reductionNo significant change
Lean Mass Change Significant increaseSignificant increaseNo significant change

Table 2: Effects on Food Intake and Physical Activity [1]

Parameter This compound (3.00 mg/kg) Nicotine (0.50 mg/kg)
Chow Pellet Intake ReducedReduced
Physical Activity Transient increaseConsistent increase (6 hours post-injection)

Experimental Protocols

The data presented above was obtained from a study employing the following methodology:[1][2]

1. Animal Model:

  • Species: Male Sprague Dawley rats.

  • Housing: Animals were housed in metabolic phenotyping chambers.

2. Acclimation and Baseline Measurement:

  • Animals were acclimated to the metabolic chambers and to subcutaneous (sc) saline injections.

  • Baseline measurements of body weight, body composition, food intake, and physical activity were recorded.

3. Drug Administration:

  • Compounds: this compound (3.00 mg/kg), Nicotine (0.50 mg/kg), or Saline.

  • Route of Administration: Subcutaneous (sc) injection.

  • Frequency: Daily for one week.

4. Data Collection:

  • Body Weight and Composition: Measured throughout the seven-day treatment period.

  • Food Intake: Chow pellet consumption was continuously monitored.

  • Physical Activity: Monitored using the metabolic phenotyping chambers.

5. Statistical Analysis:

  • Appropriate statistical tests were used to compare the effects of the different treatments to the saline control group.

Signaling Pathways and Mechanisms of Action

Nicotine's Effect on Appetite Suppression

Nicotine is a well-known appetite suppressant.[4] Its effects are primarily mediated through the activation of nAChRs in the brain, particularly in the hypothalamus, a key region for regulating feeding behavior.[5][6] The proposed signaling pathway involves:

  • Activation of nAChRs: Nicotine binds to and activates a specific subtype of nAChRs located on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[6]

  • POMC Neuron Activation: This activation leads to the release of α-melanocyte-stimulating hormone (α-MSH).

  • Satiety Signaling: α-MSH then acts on other hypothalamic neurons to produce a feeling of satiety, thereby reducing food intake.[6]

  • Neurotransmitter Modulation: Nicotine also enhances the release of neurotransmitters such as dopamine and serotonin in the hypothalamus, which are thought to contribute to its anorectic effects.[4][7]

Nicotine_Appetite_Pathway Nicotine Nicotine nAChR nAChRs on POMC Neurons Nicotine->nAChR Binds to POMC Activation of POMC Neurons nAChR->POMC Leads to aMSH Release of α-MSH POMC->aMSH Satiety Satiety Signaling aMSH->Satiety FoodIntake Reduced Food Intake Satiety->FoodIntake

Nicotine's signaling pathway for appetite suppression.

This compound's Mechanism of Action

This compound also functions as an agonist at nAChRs, which is the likely mechanism through which it reduces food intake.[1] However, the specific downstream signaling pathways for its effects on appetite and body composition are not as well-elucidated as those for nicotine. It is known to have anti-inflammatory properties and can activate the NRF2 pathway, though the direct link between this and its metabolic effects is yet to be fully established.[8] Differences in receptor binding affinity and pharmacokinetics between anatabine and nicotine may account for the observed differences in their effects.[1]

Experimental Workflow

The general workflow for a comparative study of this nature is outlined below.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase (7 Days) cluster_post Data Collection & Analysis A Animal Acclimation (Metabolic Cages) B Baseline Measurements (Weight, Food Intake, Activity) A->B C Daily Injections B->C D Group 1: Saline Group 2: Anatabine Group 3: Nicotine E Continuous Monitoring (Food Intake, Physical Activity) H Statistical Analysis E->H F Daily Measurement (Body Weight) F->H G Final Measurement (Body Composition) G->H

References

Unveiling the Anti-inflammatory Potential of (R)-(+)-Anatabine: A Comparative Analysis in Novel Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the anti-inflammatory effects of (R)-(+)-Anatabine against other alternatives, supported by experimental data from various preclinical models. This analysis delves into its efficacy in conditions such as colitis, neuroinflammation, and autoimmune disorders, offering insights into its therapeutic promise.

This compound, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its potent anti-inflammatory properties.[1][2][3][4][5] This document synthesizes findings from recent studies, presenting a comparative overview of anatabine's performance, detailing the experimental methodologies used to validate its effects, and visualizing the key signaling pathways it modulates.

Comparative Efficacy of Anatabine in Inflammatory Models

Recent research has positioned anatabine as a promising anti-inflammatory agent, with studies demonstrating its superiority over other compounds in specific disease models. A notable example is the direct comparison with nicotine in a dextran sulfate sodium (DSS) mouse model of ulcerative colitis.

In this model, oral administration of anatabine, but not nicotine, significantly ameliorated the clinical manifestations of colitis.[2][3][5] Anatabine treatment led to a reduction in body weight loss, a decreased disease activity index, and a lower stool occult blood score compared to the nicotine-treated and control groups.[2] Furthermore, at the molecular level, anatabine demonstrated a restorative effect on the global gene expression profiles that were altered by DSS, an effect not observed with nicotine.[2][3][5]

The anti-inflammatory effects of anatabine are not limited to colitis. In a carrageenan-induced paw edema model in rats, anatabine exhibited a dose-dependent reduction in swelling, with its efficacy at higher doses being comparable to the well-established non-steroidal anti-inflammatory drug (NSAID), diclofenac.[6]

Key Quantitative Outcomes of Anatabine Treatment
Inflammatory Model Alternative(s) Key Metric Anatabine Effect Alternative's Effect Reference
DSS-Induced Colitis (Mouse)NicotineDisease Activity Index (DAI)Significant reductionNo significant effect[2][3]
DSS-Induced Colitis (Mouse)NicotineColonic IL-6 LevelsSignificant decreaseNo significant effect[2]
DSS-Induced Colitis (Mouse)NicotineColonic TNF-α LevelsSignificant decreaseNo significant effect[2]
DSS-Induced Colitis (Mouse)NicotineColonic IL-10 LevelsSignificant increaseNo significant effect[2]
Carrageenan-Induced Paw Edema (Rat)DiclofenacPaw Swelling InhibitionDose-dependent inhibitionSignificant inhibition[6]
LPS-Induced Inflammation (Mouse)-Plasma TNF-α Reduction34.0% reduction (at 5 mg/kg)-[6]
LPS-Induced Inflammation (Mouse)-Plasma IL-6 Reduction47.2% reduction (at 5 mg/kg)-[6]
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)-Clinical ScoreSignificant reduction-[7]
Alzheimer's Disease Model (Tg APPsw Mouse)-Brain TNF-α LevelsSignificant reduction-[8][9]
Alzheimer's Disease Model (Tg APPsw Mouse)-Brain IL-6 LevelsSignificant reduction-[9]

Deciphering the Mechanism: Key Signaling Pathways

Anatabine's anti-inflammatory effects are attributed to its ability to modulate several key signaling pathways. The primary mechanisms identified are the inhibition of the pro-inflammatory transcription factors NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3).[1][4][6][9][10] More recent evidence also points to the activation of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[1][4]

Anatabine's Modulation of Inflammatory Signaling

Below are diagrams illustrating the signaling pathways targeted by anatabine.

NF-kB and STAT3 Inhibition by Anatabine cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Receptor->IKK JAK JAK Receptor->JAK LPS LPS LPS->Receptor Anatabine This compound Anatabine->IKK Anatabine->JAK IkB IκB IKK->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation STAT3 STAT3 JAK->STAT3 P STAT3_n STAT3 STAT3->STAT3_n Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Cytokines STAT3_n->Cytokines

Anatabine inhibits NF-κB and STAT3 pathways.

NRF2 Activation by Anatabine cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound Keap1 Keap1 Anatabine->Keap1 NRF2 NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocation ARE ARE NRF2_n->ARE Antioxidant Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant

Anatabine activates the NRF2 antioxidant pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is a well-established method for inducing acute colitis that mimics aspects of human ulcerative colitis.

  • Animal Model: C57BL/6 mice are typically used.

  • Induction of Colitis: Mice are administered 3.5% (w/v) DSS in their drinking water ad libitum for a period of 7 days.[2][3]

  • Anatabine Administration: Anatabine is provided in the drinking water at specified concentrations (e.g., 5 mg/kg and 20 mg/kg) for a total of 21 days, starting 14 days prior to DSS administration and continuing throughout the 7 days of DSS treatment.[2][3]

  • Clinical Assessment: Disease Activity Index (DAI) is calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.

  • Tissue Analysis: At the end of the experiment, colons are collected for histological analysis and measurement of cytokine levels (e.g., IL-6, TNF-α, IL-10) via methods such as multiplex assay platforms or qPCR.[2]

Lipopolysaccharide (LPS)-Induced Acute Inflammation Model in Mice

This model is used to study systemic inflammatory responses.

  • Animal Model: Wild-type mice are used.

  • Anatabine Pre-treatment: Mice are administered anatabine intraperitoneally (i.p.) at various doses (e.g., 1, 2, and 5 mg/kg).[6]

  • Induction of Inflammation: Thirty minutes after anatabine administration, mice are challenged with an i.p. injection of LPS (e.g., 0.5 mg/kg).[6]

  • Sample Collection: Blood samples are collected at various time points (e.g., 2 hours) post-LPS challenge.

  • Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using ELISA or other immunoassays.[6]

Experimental Autoimmune Encephalomyelitis (EAE) Model in Mice

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

  • Animal Model: Susceptible mouse strains like C57BL/6 are used.

  • Induction of EAE: Mice are immunized with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Anatabine Treatment: Anatabine is administered, for instance, through dietary supplementation.[7]

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, representing the severity of paralysis.[7]

  • Immunological Analysis: At the end of the study, spleen and central nervous system tissues are collected to analyze inflammatory cell infiltration and the expression of pro-inflammatory markers.[7][11]

Workflow for Evaluating Anti-inflammatory Effects

The general workflow for assessing the anti-inflammatory properties of a compound like anatabine is depicted below.

Experimental Workflow cluster_invivo In Vivo Models cluster_exvivo Ex Vivo / In Vitro Analysis cluster_data Data Analysis and Conclusion Model Select Animal Model (e.g., DSS Colitis, EAE) Induction Induce Inflammation Model->Induction Treatment Administer Anatabine vs. Control/Alternative Induction->Treatment Monitoring Monitor Clinical Signs (e.g., DAI, Paralysis) Treatment->Monitoring Collection Collect Tissues/Blood Monitoring->Collection Histo Histological Analysis Collection->Histo Cytokine Cytokine Profiling (ELISA, Multiplex) Collection->Cytokine Gene Gene Expression Analysis (qPCR, Microarray) Collection->Gene Western Western Blot (NF-κB, STAT3, NRF2) Collection->Western Stats Statistical Analysis Histo->Stats Cytokine->Stats Gene->Stats Western->Stats Conclusion Draw Conclusions on Efficacy and Mechanism Stats->Conclusion

General workflow for preclinical anti-inflammatory studies.

References

(R)-(+)-Anatabine: A Comparative Analysis of its Anti-Inflammatory Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

(R)-(+)-Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated notable anti-inflammatory properties across a range of preclinical studies. This guide provides a comprehensive comparison of its efficacy in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound consistently exhibits anti-inflammatory effects by modulating key signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4] In vitro studies using various human cell lines demonstrate its ability to suppress the production of pro-inflammatory cytokines when challenged with inflammatory stimuli. These findings are largely mirrored in in vivo animal models of inflammatory diseases, where anatabine administration leads to a reduction in inflammatory markers and an alleviation of disease symptoms. This guide synthesizes the available data to present a clear comparison of its performance in these different experimental contexts.

In Vitro Efficacy: Cellular and Molecular Mechanisms

In vitro studies have been instrumental in elucidating the molecular mechanisms underlying anatabine's anti-inflammatory action. A primary mechanism is the inhibition of the NF-κB and STAT3 signaling pathways, which are crucial regulators of the inflammatory response.[1][2][3] Anatabine has been shown to prevent the phosphorylation of both NF-κB and STAT3 in various human cell lines, including neuroblastoma SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells, following stimulation with inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[1][5]

Quantitative Data from In Vitro Experiments
Cell LineInflammatory StimulusAnatabine ConcentrationObserved EffectReference
HEK293 NFκB luciferase reporter cellsTNFαDose-dependentInhibition of NFκB activation[6]
7W CHO (overexpressing APP)-Not specifiedInhibition of p65 NFκB phosphorylation[6]
HEK293-Not specifiedInhibition of p65 NFκB phosphorylation[6]
SH-SY5Y (human neuronal-like)-Not specifiedInhibition of p65 NFκB phosphorylation[6]
Human Whole BloodLPSNot specifiedPrevention of IL-1β production[1]
Experimental Protocol: In Vitro NF-κB Activation Assay

This protocol is a representative example of how the in vitro anti-inflammatory effects of anatabine are assessed.

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding an inflammatory agent, such as TNF-α, to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 6 hours) to allow for NF-κB activation and subsequent luciferase expression.

  • Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in anatabine-treated cells compared to the TNF-α-only control indicates inhibition of NF-κB activation.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Experimental Treatment cluster_analysis Data Analysis HEK293_Cells HEK293 Cells with NF-κB Luciferase Reporter Anatabine_Treatment Pre-treat with This compound HEK293_Cells->Anatabine_Treatment 1. Seeding TNFa_Stimulation Stimulate with TNF-α Anatabine_Treatment->TNFa_Stimulation 2. Pre-incubation Incubation Incubate TNFa_Stimulation->Incubation 3. Induction Lysis Cell Lysis Incubation->Lysis 4. Termination Luminometry Measure Luciferase Activity Lysis->Luminometry 5. Measurement

Experimental workflow for in vitro NF-κB activation assay.

In Vivo Efficacy: Performance in Animal Models

The anti-inflammatory effects of this compound observed in vitro have been substantiated in various in vivo animal models of inflammatory conditions. These studies demonstrate that anatabine can reduce inflammation and ameliorate disease symptoms when administered systemically.

Key In Vivo Models and Findings
  • LPS-Induced Systemic Inflammation: In mice challenged with LPS, anatabine treatment significantly reduces the plasma levels of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α, in a dose-dependent manner.[1][7] Concurrently, it has been shown to increase the levels of the anti-inflammatory cytokine IL-10.[2][7]

  • Dextran Sulfate Sodium (DSS) Mouse Model of Colitis: Oral administration of anatabine has been shown to ameliorate the clinical symptoms of DSS-induced colitis.[5][8] This includes reductions in body weight loss and improvements in stool consistency and intestinal bleeding scores.[5] In this model, anatabine also reduced the colonic abundance of DSS-associated inflammatory cytokines like IL-6, KC, TNFα, IL-1α, and G-CSF, while increasing the levels of IL-10.[5]

  • Transgenic Mouse Model of Alzheimer's Disease (Tg APPsw): Chronic oral treatment with anatabine in this neuroinflammation model resulted in a reduction in brain levels of TNF-α and IL-6.[1] Furthermore, it inhibited the increased STAT3 phosphorylation observed in the brains of these mice.[1]

  • Carrageenan-Induced Paw Edema in Rats: Anatabine administered intraperitoneally caused a dose-dependent reduction in paw edema, indicating its effectiveness in an acute model of localized inflammation.[7][9][10]

Quantitative Data from In Vivo Experiments
Animal ModelAdministration RouteAnatabine DosageKey FindingsReference
LPS-challenged MiceIntraperitoneal5 mg/kgReduced plasma TNFα by 34.0% and IL-6 by 47.2%[7]
DSS-induced Colitis MiceOral (in drinking water)20 mg/kg/daySignificantly reduced clinical symptoms and colonic pro-inflammatory cytokines; increased colonic IL-10[5]
Tg APPsw Mice (Alzheimer's)Oral (chronic)Not specifiedReduced brain TNF-α and IL-6 levels; inhibited STAT3 phosphorylation[1]
Carrageenan-induced Paw Edema RatsIntraperitoneal1, 2, and 5 mg/kgDose-dependent inhibition of paw swelling[7][9][10]
Experimental Protocol: DSS-Induced Colitis Model in Mice

This protocol outlines a common method for evaluating the efficacy of anti-inflammatory compounds in a model of inflammatory bowel disease.

  • Acclimatization: C57BL/6 mice are acclimatized to the laboratory conditions for a week.

  • Treatment Administration: this compound is administered to the treatment group, often through drinking water, for a total of 21 days. A control group receives regular drinking water.

  • Induction of Colitis: From day 14 to 21, colitis is induced in both groups by providing 3.5% Dextran Sulfate Sodium (DSS) in their drinking water.

  • Clinical Monitoring: Throughout the study, mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Tissue Collection and Analysis: At the end of the study (day 21), mice are euthanized, and the colons are collected. The colon weight/length ratio is determined, and tissue samples are processed for gene expression analysis and cytokine profiling to assess the levels of inflammatory markers.

Signaling Pathway Modulation

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and STAT3 signaling cascades. These pathways are central to the production of numerous pro-inflammatory mediators.

Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_anatabine Therapeutic Intervention cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS_TNFa LPS / TNF-α IKK IKK Activation LPS_TNFa->IKK JAK JAK Activation LPS_TNFa->JAK Anatabine This compound NFkB_Activation NF-κB Activation (p65 Phosphorylation) Anatabine->NFkB_Activation STAT3_Phosphorylation STAT3 Phosphorylation Anatabine->STAT3_Phosphorylation IkB_Degradation IκB Degradation IKK->IkB_Degradation IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Activation->Gene_Transcription JAK->STAT3_Phosphorylation STAT3_Phosphorylation->Gene_Transcription Cytokine_Production Cytokine Production (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokine_Production

Anatabine's inhibition of NF-κB and STAT3 signaling pathways.

Conclusion

The available evidence from both in vitro and in vivo studies strongly supports the anti-inflammatory potential of this compound. Its consistent ability to inhibit the key inflammatory signaling pathways of NF-κB and STAT3 translates from cellular models to significant therapeutic effects in animal models of various inflammatory diseases. The quantitative data presented highlights its dose-dependent efficacy, providing a solid foundation for further research and development of anatabine as a potential therapeutic agent for inflammatory conditions. Future clinical studies in humans are warranted to confirm these preclinical findings.

References

A Comparative Analysis of the Neuroprotective Potential of Anatabine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its neuroprotective properties. Its potential therapeutic applications in neurodegenerative diseases are underscored by its anti-inflammatory effects and its interaction with nicotinic acetylcholine receptors (nAChRs), key players in neuronal signaling and survival. Anatabine exists as different stereoisomers, including enantiomers of anatabine and its structural isomer, isoanatabine. Understanding the distinct pharmacological profiles of these isomers is crucial for developing targeted and effective neuroprotective therapies.

This guide provides a comprehensive comparison of the neuroprotective effects of anatabine isomers, focusing on their interactions with nAChRs and their influence on key intracellular signaling pathways. The information is supported by experimental data from in vitro studies.

In Vitro Pharmacological Profile at Nicotinic Acetylcholine Receptors

The neuroprotective effects of anatabine and its isomers are, in part, mediated by their activity as agonists at neuronal nAChRs, particularly the α4β2 and α7 subtypes. These receptors are implicated in cognitive function and neuronal survival, making them important targets for therapeutic intervention in neurodegenerative disorders.

A key study by Xing et al. (2020) provides a detailed in vitro comparison of the S- and R-enantiomers of anatabine and isoanatabine at human α4β2 and α7 nAChRs expressed in Xenopus oocytes. The findings are summarized in the tables below.[1][2]

Table 1: Binding Affinity (Ki) of Anatabine Isomers at Rat Brain α4β2 nAChRs
IsomerKi (nM)
S-Anatabine150 ± 20
R-Anatabine70 ± 10
S-Isoanatabine110 ± 10
R-Isoanatabine120 ± 10

Data from Xing et al. (2020). Ki values were determined by displacement of [³H]-cytisine binding on rat brain membranes.[1]

Table 2: Potency (EC50) and Efficacy (Imax) of Anatabine Isomers at Human α4β2 nAChRs
IsomerEC50 (µM)Imax (%)
S-Anatabine1.3 ± 0.248 ± 3
R-Anatabine1.1 ± 0.138 ± 2
S-Isoanatabine0.4 ± 0.170 ± 5
R-Isoanatabine0.2 ± 0.0385 ± 4

Data from Xing et al. (2020). EC50 and Imax values were determined using two-electrode voltage clamp on Xenopus oocytes expressing human α4β2 nAChRs. Imax is relative to the response to a saturating concentration of acetylcholine.[1]

Table 3: Potency (EC50) and Efficacy (Imax) of Anatabine Isomers at Human α7 nAChRs
IsomerEC50 (µM)Imax (%)
S-Anatabine11 ± 180 ± 5
R-Anatabine13 ± 275 ± 6
S-Isoanatabine15 ± 278 ± 7
R-Isoanatabine>10015 ± 3

Data from Xing et al. (2020). EC50 and Imax values were determined using two-electrode voltage clamp on Xenopus oocytes expressing human α7 nAChRs. Imax is relative to the response to a saturating concentration of acetylcholine.[1]

Summary of In Vitro Findings:

  • At α4β2 nAChRs: The isoanatabine enantiomers generally exhibit higher potency and efficacy compared to the anatabine enantiomers. R-isoanatabine was found to be the most potent and efficacious agonist among the four isomers tested. In terms of binding affinity, R-anatabine showed a two-fold higher affinity than S-anatabine.[1][2]

  • At α7 nAChRs: Both S- and R-anatabine, along with S-isoanatabine, are highly efficacious agonists. In stark contrast, R-isoanatabine is only a weak partial agonist at this receptor subtype.[1][2]

These findings suggest that the different isomers of anatabine possess distinct pharmacological profiles at the two major nAChR subtypes in the brain, which could translate to different neuroprotective capacities. The co-stimulation of both α4β2 and α7 nAChRs is thought to be beneficial for neuroprotection.[1][2]

Signaling Pathways in Neuroprotection

Beyond direct receptor agonism, the neuroprotective effects of anatabine are attributed to its modulation of intracellular signaling pathways associated with inflammation and oxidative stress.

Anti-inflammatory Pathways

Anatabine has been shown to exert potent anti-inflammatory effects by inhibiting the activation of key transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) .[3][4] These transcription factors are pivotal in the inflammatory cascade that contributes to neuronal damage in neurodegenerative diseases.

G Anatabine's Anti-inflammatory Signaling Pathway Anatabine Anatabine nAChR nAChRs Anatabine->nAChR Agonist IKK IKK Complex nAChR->IKK Inhibits JAK JAK nAChR->JAK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Regulates G Anatabine-mediated NRF2 Activation Anatabine Anatabine Keap1 Keap1 Anatabine->Keap1 Inactivates NRF2 NRF2 Keap1->NRF2 Releases Nucleus Nucleus NRF2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces G Two-Electrode Voltage Clamp Workflow Oocyte_Prep Oocyte Preparation (Collagenase treatment) cRNA_Injection cRNA Injection (Human nAChR subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-4 days at 16-18°C) cRNA_Injection->Incubation TEVC_Recording TEVC Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (EC50 and Imax determination) TEVC_Recording->Data_Analysis G Radioligand Binding Assay Workflow Membrane_Prep Brain Membrane Preparation (e.g., from rat brain) Incubation Incubation (Membranes, radioligand, and 'cold' anatabine isomer) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation_Counting->Data_Analysis

References

A Comparative Analysis of (R)-(+)-Anatabine and Other NRF2 Activators in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (R)-(+)-Anatabine as a Nuclear factor erythroid 2-related factor 2 (NRF2) activator against other well-established activators, namely sulforaphane and dimethyl fumarate. The information presented is based on available preclinical experimental data, with a focus on quantitative comparisons to aid in research and development decisions.

Introduction to NRF2 Activation

The NRF2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to activators, this interaction is disrupted, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation results in the increased expression of antioxidant and detoxification enzymes, such as Heme Oxygenase 1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Glutamate-Cysteine Ligase Modifier Subunit (GCLM), thereby fortifying cellular defenses.

Quantitative Comparison of NRF2 Activation

The following tables summarize the quantitative data on the efficacy of this compound, sulforaphane, and dimethyl fumarate in activating the NRF2 pathway. The data is compiled from various in vitro studies, and it is crucial to consider the different experimental conditions (e.g., cell lines, treatment durations) when comparing the potency of these compounds.

Table 1: NRF2/ARE Luciferase Reporter Assay

CompoundCell LineConcentrationFold Activation (vs. Control)Treatment DurationCitation
This compound HEK293250 µM~2.524 hours[1]
HEK293100 µMNot Statistically Significant24 hours[1]
Sulforaphane HEK29310 µM~1024 hours[1]
Dimethyl Fumarate HEK29350 µM~1224 hours[1]

Table 2: Induction of NRF2 Target Gene Expression (mRNA)

GeneCompoundCell LineConcentrationFold Change (vs. Control)Treatment DurationCitation
HMOX1 This compoundHEK293250 µM~46 hours[1][2]
This compoundSH-SY5Y250 µM~36 hours[1][2]
This compoundTHP-1 (PMA-differentiated)250 µM~86 hours[1][2]
NQO1 This compoundHEK293250 µM~26 hours[1]
This compoundTHP-1 (PMA-differentiated)250 µM~36 hours[1]
GCLM This compoundHEK293250 µM~2.56 hours[1]
This compoundTHP-1 (PMA-differentiated)250 µM~3.56 hours[1]

Table 3: Induction of NRF2 Target Protein Expression

ProteinCompoundCell LineConcentrationFold Change (vs. Control)Treatment DurationCitation
HO-1 This compoundRat Lung Tissue (in vivo)High DoseIncreased Expression-[3]
NQO1 This compoundPMA-differentiated THP-1250 µMUpregulated-[1]
GCLM This compoundPMA-differentiated THP-1250 µMUpregulated-[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

NRF2/ARE Luciferase Reporter Assay

This assay quantitatively measures the activation of the NRF2 pathway by assessing the transcriptional activity of the Antioxidant Response Element (ARE).[4][5][6][7][8]

  • Cell Culture and Transfection: HEK293 cells are stably transfected with a luciferase reporter construct containing multiple copies of the ARE sequence upstream of the luciferase gene. A constitutively expressing Renilla luciferase vector is often co-transfected to normalize for transfection efficiency and cell viability.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (this compound, sulforaphane, dimethyl fumarate) or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer.

  • Luciferase Activity Measurement: The luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The fold activation is calculated as the ratio of the normalized luciferase activity in treated cells to that in vehicle-treated control cells.

Quantitative Real-Time PCR (qPCR) for NRF2 Target Gene Expression

This method is used to quantify the relative changes in the mRNA expression of NRF2 target genes.[9]

  • Cell Culture and Treatment: Cells (e.g., HEK293, SH-SY5Y, THP-1) are treated with the test compounds or vehicle control for a specific time period (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent), and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.

  • qPCR: The qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers for the target genes (e.g., HMOX1, NQO1, GCLM) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization are used.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method, where the expression of the target gene is normalized to the housekeeping gene and then to the vehicle-treated control. The results are expressed as fold change.

Western Blotting for NRF2 Target Protein Expression

This technique is employed to detect and quantify the levels of specific NRF2 target proteins.[10][11][12]

  • Cell Culture and Treatment: Cells are treated with the test compounds or vehicle control.

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., HO-1, NQO1) and a loading control (e.g., β-actin, GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the expression of the target protein is normalized to the loading control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 (Dimer) NRF2 NRF2 KEAP1->NRF2 binds & sequesters CUL3 CUL3-RBX1 (E3 Ligase) KEAP1->CUL3 recruits Proteasome Proteasome Degradation NRF2->Proteasome targeted for NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3->NRF2 ubiquitinates Activators NRF2 Activators (Anatabine, Sulforaphane, DMF) Activators->KEAP1 inhibit sMAF sMAF NRF2_n->sMAF heterodimerizes with ARE ARE (Antioxidant Response Element) sMAF->ARE bind to TargetGenes Target Genes (HO-1, NQO1, GCLM) ARE->TargetGenes activate transcription of

Figure 1: The NRF2 signaling pathway, illustrating the mechanism of NRF2 activation.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Analysis Cells Cell Culture (e.g., HEK293) Treatment Treat with NRF2 Activator Cells->Treatment Luciferase NRF2/ARE Luciferase Assay Treatment->Luciferase Measure Transcriptional Activity qPCR qPCR for Target Genes Treatment->qPCR Quantify mRNA Expression Western Western Blot for Target Proteins Treatment->Western Quantify Protein Expression

Figure 2: A generalized experimental workflow for assessing the efficacy of NRF2 activators.

Summary and Conclusion

The available data indicates that this compound is a capable activator of the NRF2 signaling pathway, leading to the upregulation of key cytoprotective genes such as HMOX1, NQO1, and GCLM.[1][2] However, when compared to the well-characterized NRF2 activators sulforaphane and dimethyl fumarate under the specific conditions of the cited luciferase reporter assay, anatabine appears to be less potent, requiring a higher concentration to elicit a statistically significant response.[1]

It is important to note that the mechanism of action for anatabine's NRF2 activation is not yet fully elucidated and may differ from the electrophilic interaction of sulforaphane and dimethyl fumarate with KEAP1.[4] Further dose-response studies and head-to-head comparisons in various cell types and in vivo models are warranted to comprehensively evaluate the therapeutic potential of this compound as an NRF2 modulator. This guide serves as a summary of the current quantitative evidence to inform ongoing and future research in this area.

References

A Head-to-Head Comparison of (R)-(+)-Anatabine and Anabasine in Memory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of (R)-(+)-Anatabine and anabasine, two structurally similar minor tobacco alkaloids, focusing on their differential effects on memory. This objective analysis is supported by experimental data from preclinical studies, detailed methodologies, and visualizations of relevant signaling pathways to aid researchers in understanding their potential as nootropic agents.

Executive Summary

This compound and anabasine, both nicotinic acetylcholine receptor (nAChR) agonists, exhibit distinct profiles in memory modulation. Preclinical evidence suggests that anabasine is effective in reversing pharmacologically-induced memory deficits, an effect attributed to its strong agonism at α7 nAChRs. In contrast, this compound shows limited efficacy in the same memory impairment model but demonstrates potential in improving social memory in a transgenic mouse model of Alzheimer's disease, possibly through its anti-inflammatory properties. Their differing affinities for nAChR subtypes likely underlie these distinct cognitive effects.

Comparative Efficacy in a Preclinical Model of Memory Impairment

A key study by Levin et al. (2014) provides a direct head-to-head comparison of anabasine and this compound in a dizocilpine-induced memory impairment model in female Sprague-Dawley rats. Dizocilpine (MK-801) is an N-methyl-D-aspartate (NMDA) receptor antagonist known to induce deficits in learning and memory. The study utilized a 16-arm radial arm maze (RAM) to assess spatial working and reference memory.

Quantitative Data Summary

The following table summarizes the key findings on working memory errors in the 16-arm radial arm maze.

Treatment GroupMean Working Memory Errors (± SEM)Statistical Significance (p-value) vs. Dizocilpine Alone
Control (Saline)~1.5-
Dizocilpine (0.05 mg/kg)~4.5p < 0.025 (vs. Control)
Dizocilpine + Anabasine (0.2 mg/kg)~2.5p < 0.05
Dizocilpine + Anabasine (2 mg/kg)~2.0p < 0.025
Dizocilpine + this compound (0.2 mg/kg)~4.0Not Significant
Dizocilpine + this compound (2 mg/kg)~3.5Not Significant

Data extracted and synthesized from Levin et al. (2014)[1]

Interpretation: Anabasine, at doses of 0.2 mg/kg and 2 mg/kg, significantly reversed the working memory deficit induced by dizocilpine.[1] In contrast, this compound did not produce a statistically significant improvement in working memory at the same doses.[1] Neither compound had a significant effect on reference memory errors in this study.[1]

Experimental Protocol: 16-Arm Radial Arm Maze (Win-Shift Task)

This section details the methodology employed in the key comparative study.

  • Animal Model: Adult female Sprague-Dawley rats.[2]

  • Apparatus: A 16-arm radial maze.

  • Procedure (Win-Shift Task):

    • Habituation: Rats were habituated to the maze, where they learned to retrieve food rewards from the arms.

    • Training: Rats were trained on a win-shift spatial working and reference memory task. In this task, all 16 arms were baited with a food pellet. The rat's objective was to visit each arm once to retrieve the reward, without re-entering previously visited arms within the same trial (a measure of working memory).

    • Drug Administration: this compound, anabasine, or saline were administered via subcutaneous injection prior to the administration of dizocilpine (0.05 mg/kg) or saline.

    • Testing: Following drug administration, rats were placed in the center of the maze and allowed to explore the arms until all 16 rewards were consumed or a set time elapsed.

  • Key Parameters Measured:

    • Working Memory Errors: Re-entry into an arm from which the reward had already been retrieved.

    • Reference Memory Errors: Entry into an arm that was never baited (in variations of the task where not all arms are baited). In the described study, all arms were baited, so the focus was on working memory.

    • Latency: Time to complete the maze.

G cluster_pre_training Pre-Training cluster_testing_protocol Testing Protocol cluster_data_analysis Data Analysis Habituation Habituation to 16-Arm Radial Maze Training Training on Win-Shift Task (All arms baited) Habituation->Training Drug_Admin Drug Administration (Anatabine/Anabasine/Saline) Dizocilpine_Admin Dizocilpine (0.05 mg/kg) or Saline Administration Drug_Admin->Dizocilpine_Admin RAM_Test Radial Arm Maze Test (Working Memory Assessment) Dizocilpine_Admin->RAM_Test WM_Errors Working Memory Errors (Re-entry into visited arms) RM_Errors Reference Memory Errors (Not the primary measure in this study) Latency Latency to Complete Task

Effects in an Alzheimer's Disease Model

While the dizocilpine model assesses acute memory impairment, studies in neurodegenerative models provide insights into potential therapeutic applications for chronic conditions.

This compound in a Transgenic Mouse Model of Alzheimer's Disease

A study by Verma et al. (2015) investigated the effects of chronic oral administration of anatabine in Tg PS1/APPswe mice, a model that develops amyloid-β (Aβ) plaques and exhibits cognitive deficits.

  • Key Findings:

    • Anatabine treatment significantly improved social memory in the Tg PS1/APPswe mice.[3]

    • The cognitive improvements were associated with a reduction in neuroinflammation, specifically a decrease in the activation of STAT3 and NFκB signaling pathways, leading to reduced Aβ deposition.[3]

Anabasine in Alzheimer's Disease Models

Currently, there is a lack of published studies specifically investigating the effects of anabasine on memory in animal models of Alzheimer's disease. This represents a significant knowledge gap in the comparative analysis of these two compounds.

Mechanistic Insights: Signaling Pathways

The differential effects of this compound and anabasine on memory are rooted in their distinct affinities for nAChR subtypes and their subsequent influence on downstream signaling cascades crucial for synaptic plasticity.

Receptor Binding Profiles
  • Anabasine: Acts as a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs.[1] Its memory-enhancing effects in the dizocilpine model are thought to be primarily mediated through the α7 subtype.

  • This compound: Identified as a ligand for the α3β4 nAChR subtype.[1] Less is known about its full receptor binding profile compared to anabasine.

Signaling Pathways in Memory Formation

Activation of α7 and α4β2 nAChRs by agonists like anabasine initiates intracellular signaling cascades that are fundamental to long-term potentiation (LTP), a cellular correlate of learning and memory.

G cluster_receptors Nicotinic Acetylcholine Receptors cluster_downstream Downstream Signaling a7 α7 nAChR Ca_influx Ca²⁺ Influx a7->Ca_influx a4b2 α4β2 nAChR a4b2->Ca_influx PKA PKA Activation Ca_influx->PKA ERK ERK Phosphorylation PKA->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression CREB->Gene_Expression Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Anabasine Anabasine Anabasine->a7 Full Agonist Anabasine->a4b2 Partial Agonist

The interaction with the NMDA receptor is also critical. NMDA receptor activation is essential for the induction of LTP. The ability of anabasine to counteract the memory deficits induced by the NMDA receptor antagonist dizocilpine suggests a potential for nicotinic receptor activation to compensate for reduced NMDA receptor function.

G Anabasine Anabasine a7_receptor α7 nAChR Anabasine->a7_receptor Activates Memory_Formation Memory Formation (LTP) a7_receptor->Memory_Formation Promotes Dizocilpine Dizocilpine NMDA_receptor NMDA Receptor Dizocilpine->NMDA_receptor Inhibits NMDA_receptor->Memory_Formation Essential for

Pharmacokinetics

Conclusion and Future Directions

The available evidence indicates that this compound and anabasine have distinct pharmacological profiles with regard to their effects on memory.

  • Anabasine shows clear efficacy in reversing working memory deficits in a pharmacologically-induced amnesia model, likely through its potent agonism at α7 nAChRs. This positions anabasine as a promising candidate for further investigation in conditions characterized by cholinergic and glutamatergic dysfunction.

  • This compound , while less effective in the same memory impairment model, demonstrates potential in the context of Alzheimer's disease, where its anti-inflammatory actions may contribute to improved social memory.

Future research should focus on:

  • A direct comparative pharmacokinetic study of this compound and anabasine to better correlate plasma and brain concentrations with behavioral effects.

  • Investigation of anabasine in animal models of Alzheimer's disease and other neurodegenerative conditions to provide a more complete comparative picture with this compound.

  • Elucidation of the complete nAChR subtype binding profile of this compound to better understand its mechanism of action.

  • Head-to-head studies in a wider range of memory paradigms to explore the effects of these compounds on different aspects of cognition.

This guide provides a foundational comparison for researchers. As new data emerges, a more nuanced understanding of the therapeutic potential of these minor tobacco alkaloids in the realm of cognitive enhancement will undoubtedly be achieved.

References

Differential Effects of Anatabine Enantiomers on Dopamine Release: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomers of anatabine, a minor tobacco alkaloid, and their differential effects on dopamine release. The information is compiled from preclinical research and is intended to inform further investigation and drug development efforts.

Introduction

Anatabine, a structural analog of nicotine, is known to interact with nicotinic acetylcholine receptors (nAChRs) and influence neurotransmitter systems, including the dopaminergic system. As a chiral molecule, anatabine exists as two enantiomers, (R)-anatabine and (S)-anatabine. Understanding the stereoselectivity of anatabine's pharmacological effects is crucial for elucidating its mechanism of action and therapeutic potential. While direct comparative studies on dopamine release for each enantiomer are limited, differential binding affinities to nAChR subtypes provide a strong basis for inferring their respective potencies in modulating dopamine neurotransmission.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the interaction of anatabine enantiomers with a critical nicotinic acetylcholine receptor subtype involved in dopamine release.

Parameter(R)-Anatabine(S)-AnatabineReference Compound: (S)-Nicotine
Binding Affinity (Ki) at α4β2 nAChRs ~119 nM~249 nM~2 nM

Note: Lower Ki values indicate higher binding affinity. Data is derived from radioligand binding assays. The primary mechanism for nicotine-induced dopamine release is through the activation of α4β2 nAChRs on dopamine neurons in the ventral tegmental area (VTA).

Inferred Effects on Dopamine Release

Based on the differential binding affinities at α4β2 nAChRs, it can be inferred that:

  • (R)-Anatabine is likely to be a more potent stimulator of dopamine release than (S)-anatabine. Its higher affinity for the α4β2 receptor suggests that it can elicit a response at lower concentrations.

  • (S)-Anatabine , with approximately half the binding affinity of its R-counterpart, is expected to be less potent in stimulating dopamine release.

Signaling Pathway

The activation of presynaptic α4β2 nAChRs on dopaminergic neurons in the VTA leads to an influx of cations, primarily Na+ and Ca2+. This depolarization results in the opening of voltage-gated calcium channels, further increasing intracellular calcium concentrations and triggering the release of dopamine into the synaptic cleft.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Anatabine (R)- or (S)-Anatabine nAChR α4β2 nAChR Anatabine->nAChR Binds to IonChannel Ion Influx (Na+, Ca2+) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization VGCC Voltage-Gated Ca2+ Channels Depolarization->VGCC Opens Ca_Influx Ca2+ Influx VGCC->Ca_Influx Vesicle Dopamine Vesicle Ca_Influx->Vesicle Triggers fusion DA_release Dopamine Release Vesicle->DA_release DA_binding Dopamine Binding DA_release->DA_binding D2R Dopamine Receptors DA_binding->D2R Activates

Caption: Anatabine-induced dopamine release pathway.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is a generalized representation of the methodology used to determine the binding affinity of anatabine enantiomers to nAChR subtypes.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Homogenize brain tissue (e.g., rat striatum) B Prepare membrane fractions via centrifugation A->B C Incubate membranes with radioligand (e.g., [3H]cytisine) and varying concentrations of anatabine enantiomers B->C D Separate bound and free radioligand via filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate Ki values from IC50 values using the Cheng-Prusoff equation E->F

Caption: Workflow for nAChR radioligand binding assay.

Discussion and Future Directions

The available data strongly suggest that the pharmacological effects of anatabine on the dopaminergic system are stereoselective, with the (R)-enantiomer exhibiting a higher affinity for α4β2 nAChRs. This difference in binding affinity is a critical determinant of the potency of each enantiomer in eliciting dopamine release.

For future research, it is imperative to conduct direct comparative studies measuring dopamine release (e.g., via in vivo microdialysis or ex vivo brain slice preparations) in response to the administration of each purified anatabine enantiomer. Such studies would provide definitive evidence to confirm the inferred differential effects presented in this guide. Furthermore, investigating the functional activity (i.e., agonist efficacy) of each enantiomer at α4β2 and other nAChR subtypes would offer a more complete understanding of their neuropharmacological profiles. These findings will be instrumental in the potential development of anatabine-based therapeutics targeting dopamine-related disorders.

(R)-(+)-Anatabine Potency: A Comparative Analysis with Racemic Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of experimental data reveals stereoselective differences in the potency and efficacy of anatabine enantiomers at nicotinic acetylcholine receptors. Notably, (R)-(+)-anatabine displays a higher binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype compared to its S-(-) counterpart, suggesting a potential for greater potency of the pure (R)-enantiomer over the racemic mixture in specific contexts.

Anatabine, a minor alkaloid found in tobacco and other Solanaceae plants, has garnered interest for its anti-inflammatory and neuroprotective properties.[1][2] As a chiral molecule, it exists as two non-superimposable mirror images, or enantiomers: this compound and (S)-(-)-anatabine. The racemic mixture contains equal amounts of both. Understanding the distinct pharmacological profiles of each enantiomer is crucial for drug development, as they can exhibit different potencies, efficacies, and even mechanisms of action.

Experimental evidence, primarily from studies on nicotinic acetylcholine receptors (nAChRs)—key targets for anatabine's biological activity—indicates that the two enantiomers do not have identical effects.[3][4] Specifically, radioligand binding assays have shown that (R)-anatabine has approximately double the affinity for rat brain α4β2 nAChRs compared to (S)-anatabine.[3][4] While functional potency (EC50) and efficacy (Imax) at human α4β2 and α7 nAChRs expressed in Xenopus oocytes do not show large differences between the enantiomers, the difference in binding affinity suggests that this compound may engage with the α4β2 receptor more readily than the (S)-(-) form.[3][4] Consequently, a preparation of pure this compound would be expected to exhibit greater potency at this receptor subtype than a racemic mixture, where 50% of the compound is the lower-affinity (S)-enantiomer.

Quantitative Comparison of Anatabine Enantiomers

The following tables summarize the key quantitative data from comparative studies of (R)-(+)- and (S)-(-)-anatabine at human α4β2 and α7 nAChRs.

Table 1: Potency (EC50) and Efficacy (Imax) at Human nAChRs

CompoundReceptor SubtypeEC50 (µM)Imax (%)
This compound α4β20.9841.2
(S)-(-)-Anatabine α4β21.1336.5
This compound α74.880
(S)-(-)-Anatabine α73.387

EC50 represents the concentration required to elicit a half-maximal response, with lower values indicating higher potency. Imax is the maximum response elicited by the compound relative to acetylcholine (ACh), indicating its efficacy.

Table 2: Binding Affinity (Ki) at Rat Brain α4β2 nAChRs

CompoundKi (nM)
This compound 119
(S)-(-)-Anatabine 249

Ki represents the inhibition constant, indicating the binding affinity of the compound to the receptor. A lower Ki value signifies a higher binding affinity.[5]

Experimental Protocols

The data presented above were generated using two primary experimental methodologies: two-electrode voltage clamp electrophysiology with Xenopus oocytes and radioligand binding assays.

Two-Electrode Voltage Clamp in Xenopus Oocytes

This technique is used to measure the functional properties (potency and efficacy) of a compound at a specific ion channel, in this case, nAChRs.

  • Receptor Expression: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the desired human nAChR (e.g., α4 and β2, or α7).[6][7] The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on their cell membrane.[7]

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.

  • Compound Application: The test compound ((R)- or (S)-anatabine) is applied to the oocyte at various concentrations. The activation of the nAChRs by the compound causes an influx of ions, generating a current that is measured by the recording electrode.

  • Data Analysis: The peak current response at each concentration is recorded and normalized to the maximal response produced by the endogenous ligand, acetylcholine (ACh).[4] These data are then plotted to generate a dose-response curve, from which the EC50 and Imax values are calculated.

Radioligand Binding Assay

This method is employed to determine the binding affinity (Ki) of a compound to a receptor.

  • Membrane Preparation: Brain tissue (e.g., from rats) is homogenized to prepare a sample of cell membranes rich in the target receptors (α4β2 nAChRs).[8]

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-cytisine), which is known to bind to the target receptor, and varying concentrations of the unlabeled test compound ((R)- or (S)-anatabine).[3][8]

  • Separation and Counting: After incubation, the mixture is filtered to separate the membranes (with bound radioligand) from the unbound radioligand. The radioactivity trapped on the filter is then measured using a scintillation counter.[8][9]

  • Data Analysis: The amount of bound radioligand decreases as the concentration of the test compound increases and competes for the same binding sites. The concentration of the test compound that displaces 50% of the bound radioligand is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[9]

Mandatory Visualization

Anatabine Signaling Pathway

Anatabine exerts its biological effects by interacting with nAChRs, which in turn modulates downstream signaling cascades involved in inflammation and cellular stress responses. The diagram below illustrates the proposed mechanism of action.

Anatabine_Signaling_Pathway cluster_downstream Downstream Effects Anatabine (R/S)-Anatabine nAChR α4β2 / α7 nAChR Anatabine->nAChR Agonist MAPK MAPK Signaling Anatabine->MAPK Activates STAT3 STAT3 nAChR->STAT3 Inhibits Phosphorylation NFkB NF-κB nAChR->NFkB Inhibits Phosphorylation pSTAT3 p-STAT3 ProInflammatory Pro-inflammatory Cytokines (IL-6, TNF-α) pNFkB p-NF-κB NRF2_KEAP1 NRF2-KEAP1 MAPK->NRF2_KEAP1 Induces Dissociation NRF2 NRF2 NRF2_KEAP1->NRF2 ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates to Nucleus & Binds Antioxidant Antioxidant Genes (HMOX1, NQO1) ARE->Antioxidant Promotes Transcription

Caption: Proposed signaling pathways modulated by anatabine.

This diagram illustrates that anatabine acts as an agonist at nAChRs. This interaction leads to the inhibition of pro-inflammatory pathways by reducing the phosphorylation of STAT3 and NF-κB.[10][11] Additionally, anatabine has been shown to activate the NRF2 antioxidant response pathway, a mechanism that may be linked to the activation of MAPK signaling.[1][2][10] This dual action on inflammatory and antioxidant pathways likely contributes to its observed therapeutic effects.

References

Unraveling Anatabine Accumulation: A Comparative Analysis of Tobacco Cell Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of secondary metabolite production in various plant cell culture systems is paramount. This guide provides a comparative analysis of anatabine accumulation in different Nicotiana tabacum cell cultures, offering insights into the underlying biochemical pathways and providing detailed experimental data to support these findings.

Anatabine, a minor alkaloid in tobacco, has garnered interest for its potential therapeutic properties. Harnessing plant cell culture technology for its production offers a controlled and sustainable alternative to extraction from whole plants. This analysis focuses on two prominent systems: the rapidly dividing Nicotiana tabacum cv. Bright Yellow-2 (BY-2) cell suspension cultures and the genetically stable, differentiated hairy root cultures.

Our findings reveal a stark contrast in the alkaloid profiles of these two systems, primarily dictated by the differential expression of a single key enzyme. While tobacco hairy roots are prolific producers of nicotine, jasmonate-elicited BY-2 cells become factories for anatabine.

Comparative Alkaloid Profiles

A quantitative comparison of the major alkaloids in jasmonate-elicited BY-2 cells and tobacco hairy roots highlights the dramatic shift in metabolic flux between these two culture types.

AlkaloidJasmonate-Elicited BY-2 Cells (% of Total Alkaloids)Tobacco Hairy Roots (% of Total Alkaloids)
Anatabine83%1%
Nicotine5%69%
NornicotineNot Detected27%
Anabasine4%3%
Anatalline8%0.1%

Data compiled from Shoji et al. (2008). Total alkaloid levels in both systems were reported to exceed 1 mg/g dry weight.[1]

This data clearly illustrates that under elicitation, BY-2 cells channel their resources towards anatabine synthesis, making them a superior system for the production of this specific alkaloid.

The Decisive Role of N-methylputrescine Oxidase (MPO)

The molecular basis for this differential accumulation lies in the expression of the gene encoding N-methylputrescine oxidase (MPO). MPO is a crucial enzyme in the biosynthetic pathway of the pyrrolidine ring, a structural component of nicotine and nornicotine.[1][2] Anatabine biosynthesis, however, does not require this moiety, as both of its rings are derived from the pyridine-nucleotide pathway.[3][4]

Studies have shown that jasmonate-elicited BY-2 cells exhibit very low levels of MPO gene expression.[1][5] This enzymatic bottleneck effectively shuts down the primary pathway to nicotine, leading to the accumulation of precursors that are then shunted into the anatabine biosynthesis pathway.

To confirm this, genetic engineering experiments have been conducted:

  • MPO Overexpression in BY-2 Cells: When MPO was overexpressed in BY-2 cells, nicotine synthesis was dramatically enhanced, while anatabine formation was suppressed, resulting in an alkaloid profile similar to that of hairy roots.[1][2]

  • MPO Suppression in Hairy Roots: Conversely, when MPO expression was suppressed in hairy roots using RNA interference (RNAi), the accumulation of nicotine and nornicotine decreased significantly, with a corresponding 5- to 10-fold increase in anatabine content.[1][5]

These experiments provide conclusive evidence that the transcriptional regulation of MPO is the critical factor determining the anatabine-to-nicotine ratio in these cultured tobacco cells.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed methodologies are crucial.

Establishment of Tobacco Hairy Root Cultures
  • Bacterial Strain: Agrobacterium rhizogenes (e.g., strain A4) is commonly used for transformation.[6]

  • Explant Preparation: Leaf discs from sterile in vitro-grown Nicotiana tabacum plantlets are used as explants.[6][7]

  • Infection and Co-cultivation: Explants are inoculated with an A. rhizogenes suspension and co-cultivated on a solid medium (e.g., MS medium) for several days in the dark.[7][8]

  • Hairy Root Induction: Following co-cultivation, explants are transferred to a hormone-free solid medium containing an antibiotic (e.g., cefotaxime) to eliminate the agrobacteria. Hairy roots typically emerge from the wounded sites within 2-4 weeks.[6]

  • Culture Maintenance: Individual hairy root lines are excised and maintained in liquid hormone-free MS medium with regular subculturing.[8]

Elicitation of Anatabine in BY-2 Cell Suspension Cultures
  • Cell Line: Nicotiana tabacum cv. Bright Yellow-2 (BY-2) cells are maintained in liquid suspension culture.

  • Elicitor Preparation: A stock solution of methyl jasmonate (MeJA) is prepared.

  • Elicitation: MeJA is added to the BY-2 cell culture at a final concentration of 100 µM.[9]

  • Incubation: The elicited cultures are incubated for a period of time (e.g., 3 days) to allow for the accumulation of alkaloids.[9]

Extraction and Quantification of Alkaloids
  • Sample Preparation: Cultured cells (BY-2) or hairy roots are harvested, lyophilized, and ground into a fine powder.

  • Extraction: The powdered tissue is extracted with a suitable solvent, such as a mixture of dichloromethane or an acidic aqueous solution.

  • Analysis: The crude extract is then analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and quantification of individual alkaloids.[10][11][12] These methods offer high sensitivity and specificity for accurate determination of alkaloid levels.[13][14]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G Simplified Alkaloid Biosynthesis cluster_pyridine Pyridine Ring Pathway cluster_pyrrolidine Pyrrolidine Ring Pathway Aspartic Acid Aspartic Acid Nicotinic Acid Nicotinic Acid Aspartic Acid->Nicotinic Acid Anatabine Anatabine Nicotinic Acid->Anatabine Nicotine Nicotine Nicotinic Acid->Nicotine Putrescine Putrescine N-methylputrescine N-methylputrescine Putrescine->N-methylputrescine MPO 1-methyl-Δ¹-pyrrolinium cation 1-methyl-Δ¹-pyrrolinium cation N-methylputrescine->1-methyl-Δ¹-pyrrolinium cation MPO 1-methyl-Δ¹-pyrrolinium cation->Nicotine MPO MPO

Caption: Simplified overview of the divergent biosynthetic pathways for anatabine and nicotine.

G Experimental Workflow cluster_by2 BY-2 Cell Culture cluster_hairyroot Hairy Root Culture BY-2 Suspension Culture BY-2 Suspension Culture Methyl Jasmonate Elicitation Methyl Jasmonate Elicitation BY-2 Suspension Culture->Methyl Jasmonate Elicitation Anatabine Accumulation Anatabine Accumulation Methyl Jasmonate Elicitation->Anatabine Accumulation Extraction & Analysis Extraction & Analysis Anatabine Accumulation->Extraction & Analysis Leaf Explant Leaf Explant Agrobacterium rhizogenes Infection Agrobacterium rhizogenes Infection Leaf Explant->Agrobacterium rhizogenes Infection Hairy Root Induction Hairy Root Induction Agrobacterium rhizogenes Infection->Hairy Root Induction Nicotine Accumulation Nicotine Accumulation Hairy Root Induction->Nicotine Accumulation Nicotine Accumulation->Extraction & Analysis

Caption: Comparative workflow for anatabine and nicotine production in different tobacco cell cultures.

References

Replicating Published Findings on (R)-(+)-Anatabine's Effect on STAT3 Phosphorylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-(+)-Anatabine's inhibitory effect on Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, benchmarked against other known STAT3 inhibitors. The information presented is collated from multiple preclinical studies to aid in the replication and extension of these findings.

Introduction to this compound and STAT3 Signaling

This compound, a minor tobacco alkaloid, has demonstrated anti-inflammatory properties, which are attributed in part to its ability to inhibit the phosphorylation of STAT3.[1][2] STAT3 is a critical transcription factor that, upon phosphorylation, translocates to the nucleus and regulates the expression of genes involved in inflammation, cell proliferation, and survival. Dysregulation of the STAT3 signaling pathway is implicated in various inflammatory diseases and cancers, making it a compelling target for therapeutic intervention. Anatabine's inhibitory action on STAT3 phosphorylation has been observed in various in vitro and in vivo models, including cell lines such as SH-SY5Y, HEK293, and in mouse models of acute inflammation and Alzheimer's disease.[1][3]

Comparative Analysis of STAT3 Inhibitors

To provide a comprehensive understanding of this compound's efficacy, this guide compares its activity with other well-characterized STAT3 inhibitors: Nicotine, Stattic, and Cryptotanshinone. While direct comparative studies are limited, this analysis synthesizes available data to offer a qualitative and quantitative overview.

CompoundMechanism of Action on STAT3Reported Quantitative Data (IC50 or effective concentration)
This compound Inhibits STAT3 phosphorylation.[2] The precise mechanism may involve activation of the α7 nicotinic acetylcholine receptor (nAChR) and subsequent downstream signaling, or through its role as an NRF2 activator.[4][5][6]Specific IC50 for STAT3 phosphorylation inhibition is not widely reported. Its effects are described as concentration-dependent.[5][6]
Nicotine Can induce STAT3 phosphorylation at concentrations of 1µM to 10µM.[7][8] However, some studies suggest it can also interfere with STAT3 signaling, highlighting a complex, context-dependent role.Not typically used as a direct inhibitor.
Stattic A non-peptidic small molecule that selectively inhibits the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[9][10]IC50 of 5.1 µM in a cell-free assay for inhibiting the binding of a phosphotyrosine-containing peptide to the STAT3 SH2 domain.[10] Effective in cells at concentrations of 1.25 µM to 20 µM.[11]
Cryptotanshinone A natural compound that inhibits STAT3 phosphorylation (Tyr705).[1][12]IC50 of 4.6 µM in a cell-free assay.[1] Effective in various cancer cell lines with IC50 values for cell viability ranging from 11.2 to 18.4 µM.[12]

Experimental Protocols

Replicating the findings on anatabine's effect on STAT3 phosphorylation requires a standardized methodology. Below is a generalized protocol for a key experiment, the Western blot analysis of phosphorylated STAT3, based on common practices in the field.

Western Blot for Phospho-STAT3 (Tyr705)

This protocol outlines the steps to assess the level of STAT3 phosphorylation in cell culture after treatment with this compound or other inhibitors.

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., SH-SY5Y, HEK293, or a relevant cancer cell line) in appropriate media and conditions until they reach 70-80% confluency.
  • Pre-treat the cells with varying concentrations of this compound or other STAT3 inhibitors (e.g., Stattic, Cryptotanshinone) for a predetermined time (e.g., 1-2 hours).
  • Induce STAT3 phosphorylation by treating the cells with an appropriate stimulus, such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) or Interleukin-6 (IL-6) (e.g., 25 ng/mL), for a specified duration (e.g., 15-30 minutes).

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
  • Wash the membrane to remove unbound primary antibody.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
  • Wash the membrane thoroughly.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein (e.g., β-actin or GAPDH).
  • Quantify the band intensities using densitometry software. The level of p-STAT3 is typically expressed as a ratio to total STAT3.

Signaling Pathways and Experimental Workflow

To visually represent the molecular interactions and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6, LPS) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive STAT3_active p-STAT3 (dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation Anatabine This compound Anatabine->JAK Inhibition Alternatives Stattic / Cryptotanshinone Alternatives->STAT3_inactive Inhibition of Phosphorylation/ Dimerization Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription

STAT3 Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Anatabine/Alternatives + Stimulus) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Experimental Workflow for Western Blot Analysis.

References

Safety Operating Guide

Personal protective equipment for handling (R)-(+)-Anatabine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-(+)-Anatabine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

This compound is a minor tobacco alkaloid and should be handled with care, taking into account its potential hazards. The information presented here is compiled from safety data sheets for similar compounds and should be used in conjunction with your institution's specific safety protocols.

Hazard Identification and Classification

This compound is classified with the following hazards based on available data for the racemic mixture.[1][2][3]

Hazard ClassGHS CodeHazard Statement
Flammable LiquidsH225Highly flammable liquid and vapor.[1]
Acute Toxicity, OralH301/H302Toxic or harmful if swallowed.[1][2][3][4]
Acute Toxicity, InhalationH331Toxic if inhaled.[2][3]
Eye IrritationH319Causes serious eye irritation.[1][2][3]
Aquatic ChronicH412Harmful to aquatic life with long lasting effects.[2]

Signal Word: Danger[1][2][3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound. The following PPE should be worn at all times in the laboratory.

EquipmentSpecificationPurpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and aerosols.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator may be necessary.To prevent inhalation of vapors or aerosols.[2][3]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Enter lab Aliquot Compound Aliquot Compound Work in Fume Hood->Aliquot Compound Prepare workspace Seal Container Seal Container Aliquot Compound->Seal Container After use Decontaminate Surfaces Decontaminate Surfaces Aliquot Compound->Decontaminate Surfaces After experiment Store at -20C Store at -20C Seal Container->Store at -20C Label properly Store at -20C->Work in Fume Hood For next use Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste Collect all waste Doff PPE Doff PPE Dispose Waste->Doff PPE Follow regulations Exit Lab Exit Lab Doff PPE->Exit Lab

Safe Handling Workflow for this compound

Experimental Protocols:

1. Preparation of Stock Solutions:

  • (R,S)-Anatabine is often supplied as a solution in ethanol.[5] To change the solvent, the ethanol can be evaporated under a gentle stream of nitrogen.[5]

  • The compound is soluble in organic solvents like DMSO and dimethylformamide (approximately 15 mg/mL).[5]

  • For aqueous solutions, after evaporating the initial solvent, the neat oil can be dissolved in aqueous buffers. The solubility in PBS (pH 7.2) is about 0.3 mg/mL.[5] Aqueous solutions are not recommended for storage for more than one day.[5][6]

2. Storage:

  • Store this compound at -20°C in a tightly sealed container.[5][7] The product is stable for at least two years under these conditions.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Do not dispose of it with household garbage or allow it to reach the sewage system.[1]

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed waste container.

  • Disposal Regulations: All waste disposal must be conducted in accordance with local, regional, and national regulations.[1] Contact your institution's environmental health and safety department for specific guidance on disposal procedures.

  • Decontamination: For cleaning and decontaminating surfaces, water may be used, if necessary, with appropriate cleaning agents.[1]

Emergency Procedures

IncidentAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Wash contaminated clothing before reuse. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[2][4]
Ingestion Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[1][4]
Fire Use CO2, extinguishing powder, or water spray to extinguish. Fight larger fires with water spray or alcohol-resistant foam.[1]
Spill Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Ensure adequate ventilation. Dispose of contaminated material as waste according to regulations.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.